molecular formula C18H32CaN2O10 B7823080 Calcium pantothenate hydrate

Calcium pantothenate hydrate

Cat. No.: B7823080
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium pantothenate hydrate is the stable, hydrated calcium salt of pantothenic acid, commonly known as Vitamin B5. It presents as a white to off-white powder . This compound is an essential nutrient and a crucial precursor in the biosynthesis of coenzyme A (CoA) . CoA is a fundamental cofactor involved in a vast array of metabolic pathways, including the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the citric acid cycle (Krebs cycle) for cellular energy production . Within cells, calcium pantothenate is hydrolyzed to pantothenic acid, which is then used to synthesize CoA and acyl carrier protein, both indispensable for vital biochemical reactions . The specific affinity of the deprotonated pantothenate molecule for calcium ions, which can involve either a fourfold or fivefold coordination sphere, contributes to the stability of this complex and is a subject of advanced research . Thermodynamic studies on its hydration behavior and interactions in various solvents provide valuable insights for pharmaceutical design and formulation processes . In research settings, calcium pantothenate hydrate is critical for studying cellular metabolism, energy production, and the biosynthesis of lipids, neurotransmitters, and steroid hormones . It is soluble in water and DMSO . For product integrity, this chemical should be stored at +4°C and protected from light and moisture. It is stable for at least two years when stored properly . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWYRCQGJNNSJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63409-48-3
Record name Calcium pantothenate hydrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate
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Foundational & Exploratory

The Metabolic Engine: Calcium Pantothenate Hydrate and the Coenzyme A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Chemical and Biological Imperative

As a Senior Application Scientist overseeing metabolic assays and drug screening pipelines, I frequently encounter the challenge of precursor instability in in vitro models. Free pantothenic acid (Vitamin B5) is highly hygroscopic and chemically labile, making it unsuitable for rigorous quantitative assays or long-term pharmaceutical formulation[1]. resolves this by providing a highly stable, water-soluble calcium salt[2]. Upon cellular uptake, it dissociates to yield free pantothenate, the obligate precursor for Coenzyme A (CoA) and Acyl Carrier Protein (ACP)—the central nodes of cellular energy flux and lipid biosynthesis[3].

For researchers and drug development professionals, understanding the precise metabolic routing of this molecule is critical. The CoA biosynthesis pathway is not only fundamental to human cellular metabolism but has also emerged as a highly validated target for novel antimicrobial and antimalarial therapeutics[4],[5].

The Biochemical Mechanism: De Novo Coenzyme A Biosynthesis

The conversion of pantothenate to CoA is a highly conserved, five-step enzymatic cascade[6]. The intracellular levels of CoA are strictly controlled by the balance between this synthetic pathway and downstream degradation[6].

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) P_Pantothenate 4'-Phosphopantothenate Pantothenate->P_Pantothenate PanK (ATP -> ADP) P_Pantothenoylcysteine 4'-Phosphopantothenoylcysteine P_Pantothenate->P_Pantothenoylcysteine PPCS (Cys + ATP) P_Pantetheine 4'-Phosphopantetheine P_Pantothenoylcysteine->P_Pantetheine PPCDC (CO2 release) Dephospho_CoA Dephospho-CoA P_Pantetheine->Dephospho_CoA PPAT (ATP -> PPi) CoA Coenzyme A (CoA) Dephospho_CoA->CoA DPCK (ATP -> ADP)

Fig 1: The 5-step enzymatic biosynthesis of Coenzyme A from pantothenate.

Mechanistic Breakdown:

  • Phosphorylation (The Rate-Limiting Step): Pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate[7]. This is the primary regulatory checkpoint, governed by strong feedback inhibition from downstream CoA thioesters[8].

  • Condensation: Phosphopantothenoylcysteine synthetase (PPCS) couples 4'-phosphopantothenate with a cysteine molecule, utilizing ATP[7].

  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group of the cysteine moiety to form 4'-phosphopantetheine[7].

  • Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to form dephospho-CoA[7].

  • Final Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl of the ribose ring to yield active Coenzyme A[7].

Metabolic Integration: CoA as the Cellular Flux Capacitor

Once synthesized, CoA does not remain static. It is rapidly converted into Acetyl-CoA, the universal acyl carrier that drives the Tricarboxylic Acid (TCA) cycle, lipid metabolism, and epigenetic regulation via protein acetylation[3],[9].

Metabolic_Integration CoA Coenzyme A (Intracellular Pool) Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Pyruvate Dehydrogenase TCA_Cycle TCA Cycle (ATP Production) Acetyl_CoA->TCA_Cycle Citrate Synthase Lipid_Metabolism Lipid Metabolism (FAS & β-Oxidation) Acetyl_CoA->Lipid_Metabolism Acetyl-CoA Carboxylase Acetylation Protein Acetylation (Epigenetic Regulation) Acetyl_CoA->Acetylation Histone Acetyltransferases

Fig 2: Central role of CoA and Acetyl-CoA in driving cellular metabolic flux.

Experimental Methodologies: Validating the CoA Axis

To study the efficacy of calcium pantothenate hydrate supplementation or to screen PanK inhibitors, robust, self-validating experimental protocols are required.

Protocol 1: LC-MS/MS Quantification of Intracellular CoA Pools

Causality & Self-Validation: CoA and its thioesters are highly susceptible to rapid enzymatic degradation and non-enzymatic hydrolysis. Therefore, metabolism must be quenched instantly using cold acidic extraction. To make this a self-validating system, stable isotope-labeled internal standards must be used to continuously verify extraction efficiency and correct for matrix-induced ion suppression.

  • Quenching: Rapidly wash cultured cells with ice-cold PBS. Immediately add -20°C extraction buffer (80:20 Methanol:Water containing 0.1 M Formic Acid).

  • Internal Standardization: Spike the lysis buffer with 50 pmol of

    
    -
    
    
    
    -Coenzyme A prior to extraction.
  • Extraction: Scrape cells, sonicate on ice for 30 seconds, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reversed-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for CoA (

    
     768.1 
    
    
    
    359.1) and the heavy internal standard.
Protocol 2: In Vitro Pantothenate Kinase (PanK) Activity Assay

Causality & Self-Validation: End-point assays for kinase activity often miss non-linear reaction kinetics and are prone to false positives during drug screening. A continuous, NADH-coupled spectrophotometric assay allows for real-time monitoring of ADP production, providing high-fidelity Michaelis-Menten kinetic data that self-validates through linear regression of the steady-state rate.

  • Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 2 mM ATP, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, Pyruvate Kinase (PK, 5 U/mL), and Lactate Dehydrogenase (LDH, 5 U/mL).
    
  • Substrate Addition: Add Calcium Pantothenate Hydrate (titrated from 1

    
    M to 100 
    
    
    
    M).
  • Initiation & Readout: Initiate the reaction by adding 50 nM purified PanK enzyme. Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD

    
    ) continuously for 15 minutes at 37°C. The rate of NADH oxidation is directly stoichiometric to the rate of pantothenate phosphorylation.
    

Quantitative Data: Kinetic Regulation of PanK Isoforms

The intracellular fate of pantothenate is dictated by the kinetic parameters and subcellular localization of PanK isoforms. The following table summarizes these regulatory dynamics, which are crucial for targeted drug design[8].

PanK IsoformSubcellular LocalizationApparent

for Pantothenate
Primary Feedback InhibitorPhysiological Role
PanK1a Nucleus~10

M
Acetyl-CoAEpigenetic regulation (Histone acetylation)
PanK1b Cytoplasm~10

M
Acetyl-CoACytosolic lipid biosynthesis
PanK2 Mitochondria~10

M
Unesterified CoA & Acetyl-CoATCA cycle flux and mitochondrial energy
PanK3 Cytoplasm~10

M
Acetyl-CoAGlobal cytosolic CoA homeostasis

References

  • PubChem (National Institutes of Health). "Calcium DL-pantothenate | C18H32CaN2O10 | CID 2529". National Center for Biotechnology Information. URL:[Link]

  • Leonardi, R., & Jackowski, S. (2007). "Biosynthesis of Pantothenic Acid and Coenzyme A." EcoSal Plus, 2(2). URL:[Link]

  • Spry, C., Kirk, K., & Saliba, K. J. (2008). "Coenzyme A biosynthesis: an antimicrobial drug target." FEMS Microbiology Reviews, 32(1), 56-106. URL:[Link]

Sources

Calcium pantothenate hydrate mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Calcium Pantothenate Hydrate: Mechanism of Action in Biological Systems Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Vitamin Label

Calcium Pantothenate Hydrate (Vitamin B5 calcium salt) is frequently dismissed as a simple nutritional supplement. However, in the context of metabolic engineering and regenerative medicine, it functions as a critical metabolic precursor and a transcriptional modulator .

Its primary mechanism is the obligate provision of the pantothenate moiety for Coenzyme A (CoA) biosynthesis—the universal acyl carrier essential for the TCA cycle, fatty acid


-oxidation, and lipid synthesis.[1][2] Yet, emerging research elucidates a secondary, non-canonical mechanism: the modulation of gene expression in dermal fibroblasts (e.g., MMP-3, IL-6), driving wound healing independent of systemic CoA levels.

This guide dissects the molecular kinetics of the Pantothenate Kinase (PANK) pathway, details the physicochemical advantages of the calcium salt hydrate, and provides self-validating protocols for enzymatic quantification.

Chemical Identity & Physicochemical Stability

While pantothenic acid is the biologically active moiety, it is physically unstable as a free acid—a viscous, hygroscopic oil that degrades rapidly. The calcium salt hydrate (Calcium Pantothenate Monohydrate or Anhydrous) is the pharmaceutical standard due to superior stability and bioavailability.

  • Stoichiometry: One calcium ion coordinates two pantothenate anions.

  • Hydration State: The crystal lattice often incorporates water (hydrate), which stabilizes the molecule against hydrolysis.

  • Solubility: Freely soluble in water (~150 g/L), allowing rapid dissociation into

    
     and pantothenate anions upon physiological contact.
    

Critical Formulation Insight: In aqueous solution, the pantothenate anion is susceptible to hydrolytic cleavage at the amide bond under acidic or alkaline conditions (pH < 5 or > 7). Buffering at pH 6.0–7.0 is essential for maintaining integrity during experimental workflows.

The Canonical Mechanism: Coenzyme A Biosynthesis[1]

The biological utility of calcium pantothenate is defined by its conversion to Coenzyme A.[2][3] This process is governed by the Pantothenate Kinase (PANK) pathway, a five-step enzymatic cascade where the first step is the rate-limiting and regulatory checkpoint.[2]

Step-by-Step Enzymatic Cascade
  • Phosphorylation (Rate-Limiting): Pantothenate is phosphorylated by Pantothenate Kinase (PANK) to form 4'-phosphopantothenate. This step consumes ATP and is feedback-inhibited by Acetyl-CoA and CoA, ensuring homeostatic control.

  • Cysteinylation: 4'-Phosphopantothenoylcysteine synthetase (PPCS) condenses the product with Cysteine.

  • Decarboxylation: 4'-Phosphopantothenoylcysteine decarboxylase (PPCDC) removes a carboxyl group to form 4'-phosphopantetheine.

  • Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) adds an AMP moiety (from ATP) to form Dephospho-CoA.

  • Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates the 3'-hydroxyl of the ribose to yield mature Coenzyme A .

Visualization: The PANK Regulatory Pathway

CoA_Biosynthesis cluster_0 Cytosol / Mitochondria CaPan Calcium Pantothenate (Exogenous Source) Pan Pantothenate CaPan->Pan Dissociation P_Pan 4'-Phosphopantothenate Pan->P_Pan ATP -> ADP P_PanCys 4'-Phosphopantothenoylcysteine P_Pan->P_PanCys + Cysteine P_Pantetheine 4'-Phosphopantetheine P_PanCys->P_Pantetheine - CO2 DeP_CoA Dephospho-CoA P_Pantetheine->DeP_CoA + AMP CoA Coenzyme A (CoA) DeP_CoA->CoA + Phosphate AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetylation PANK Enzyme: PANK (Rate Limiting) CoA->PANK Feedback Inhibition AcetylCoA->PANK Feedback Inhibition PANK->Pan PPCS Enzyme: PPCS PPCS->P_Pan PPCDC Enzyme: PPCDC PPCDC->P_PanCys PPAT Enzyme: PPAT PPAT->P_Pantetheine DPCK Enzyme: DPCK DPCK->DeP_CoA

Figure 1: The Coenzyme A biosynthetic pathway highlights PANK as the primary control node subject to feedback inhibition by downstream metabolites.

Non-Canonical Mechanism: Fibroblast Activation & Wound Healing

Beyond metabolism, Calcium Pantothenate acts as a signaling modulator in dermal fibroblasts. High-concentration exposure (e.g., 20–100 µg/mL) triggers a specific gene expression profile that accelerates re-epithelialization.

  • Gene Up-regulation:

    • MMP-3 (Matrix Metalloproteinase-3): Critical for remodeling the extracellular matrix (ECM) and facilitating keratinocyte migration.

    • IL-6 & IL-8: Cytokines that recruit immune cells and stimulate fibroblast proliferation.

    • HMOX-1 (Heme Oxygenase-1): Provides cytoprotection against oxidative stress in the wound bed.

  • Mechanism: The exact signal transduction pathway remains under investigation but is distinct from CoA flux, likely involving direct modulation of nuclear transcription factors or stabilization of specific mRNA transcripts.

Visualization: Fibroblast Signaling Network

Fibroblast_Signaling cluster_nucleus Nucleus / Gene Expression Pan_Ext Extracellular Ca-Pantothenate Fibroblast Dermal Fibroblast Pan_Ext->Fibroblast Uptake MMP3 MMP-3 (Remodeling) Fibroblast->MMP3 Up-regulation IL6 IL-6 (Proliferation) Fibroblast->IL6 Up-regulation HMOX1 HMOX-1 (Antioxidant) Fibroblast->HMOX1 Up-regulation Effect Accelerated Wound Closure MMP3->Effect ECM Degradation IL6->Effect Cell Migration HMOX1->Effect ROS Scavenging

Figure 2: Calcium Pantothenate induces specific gene expression changes in fibroblasts, driving wound healing mechanisms independent of metabolic flux.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols utilize internal controls and coupled reactions to validate the activity of Calcium Pantothenate in biological systems.

Protocol A: Coupled Enzymatic Assay for PANK Activity

Objective: Quantify the rate of Pantothenate phosphorylation (the committed step) by coupling ADP production to NADH oxidation.

Principle:

  • Pantothenate + ATP

    
     4'-Phosphopantothenate + ADP
    
  • ADP + PEP

    
     ATP + Pyruvate[4][5]
    
  • Pyruvate + NADH +

    
    
    
    
    
    Lactate +
    
    

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM

    
    , 20 mM KCl.
    
  • Substrates: 1 mM ATP, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Coupling Enzymes: Pyruvate Kinase (PK, 5 U/mL), Lactate Dehydrogenase (LDH, 5 U/mL).

  • Analyte: Calcium Pantothenate (Start reaction with this).[6][7][8]

Workflow:

  • Blanking: Equilibrate Buffer, ATP, PEP, NADH, and Coupling Enzymes in a quartz cuvette at 37°C. Monitor Absorbance at 340 nm (

    
    ) for 2 minutes to establish a flat baseline (no background ATPase activity).
    
  • Initiation: Add Calcium Pantothenate (final conc. 100 µM).

  • Measurement: Monitor the decrease in

    
    .
    
  • Calculation:

    
     is directly proportional to PANK activity.
    
    • Self-Validation: If the slope is zero, either PANK is inactive or ATP is degraded. Spike with ADP (10 µM) at the end; a rapid drop in

      
       confirms the coupling system (PK/LDH) is functional.
      
Protocol B: HPLC Quantification of Cellular CoA

Objective: Verify that Calcium Pantothenate treatment actually increases intracellular CoA pools.

Methodology:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM

    
    , 75 mM Sodium Acetate (pH 4.6).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 6% B to 30% B over 15 minutes.

  • Detection: UV at 254 nm (Adenine moiety).

Data Presentation Table: Expected Metabolic Flux

ParameterControl (No Supplement)Calcium Pantothenate (100 µM)Biological Implication
PANK Activity BaselineUnchanged*PANK is rate-limiting; excess substrate does not increase enzyme Vmax, but drives flux if substrate was limiting.
Intracellular CoA 20–50 pmol/10^6 cells150–300 pmol/10^6 cells Significant expansion of the acyl-carrier pool.
Acetyl-CoA/CoA Ratio VariableStabilized Enhanced buffer capacity for acetyl groups entering TCA cycle.

*Note: PANK activity is enzyme-limited, but flux is substrate-dependent until saturation.

References

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus.[3][5][9] Link

  • Wiederkehr, T., & Weimann, B.J. (2009). Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts. Experimental Dermatology. Link

  • Shurubor, Y.I., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. Link

  • Rock, C.O., et al. (2005). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol. Link[5]

  • ChemicalBook. (2024). Calcium D-Pantothenate Properties and Stability Data. Link

Sources

Calcium pantothenate hydrate vs. pantothenic acid bioavailability in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Vitamin B5 Supplementation in In Vitro Systems

Executive Summary

The formulation of chemically defined cell culture media (CCM) requires rigorous attention to the physicochemical stability and cellular bioavailability of essential micronutrients. Vitamin B5 (pantothenic acid) is an obligate precursor for Coenzyme A (CoA) biosynthesis, a critical cofactor for cellular energy metabolism, lipid synthesis, and protein acetylation. However, the inherent instability of free pantothenic acid presents significant challenges for media manufacturing and storage. This whitepaper elucidates the thermodynamic rationale for utilizing calcium pantothenate hydrate as the industry standard, details the kinetics of its cellular uptake via the Sodium-Dependent Multivitamin Transporter (SMVT), and provides validated protocols for quantifying its functional bioavailability in cell culture.

Chemical Thermodynamics & Stability in Media Formulation

The selection of a micronutrient derivative for cell culture media is dictated by its stability during hydration, sterilization (e.g., autoclaving or sterile filtration), and prolonged storage at 4°C.

Pure pantothenic acid is a viscous, highly hygroscopic oil that is chemically unstable[1]. In aqueous solutions, the free acid is highly susceptible to hydrolytic cleavage of its peptide-like amide bond, particularly under acidic or alkaline conditions, or when exposed to heat[2]. This degradation yields


-alanine and pantoic acid, neither of which can be utilized by mammalian cells to synthesize CoA.

To circumvent this thermodynamic instability, media formulations utilize calcium pantothenate (often as D-calcium pantothenate), a calcium salt of the vitamin[3]. Synthesized via the condensation of D-pantolactone with


-alanine followed by the addition of a calcium salt, this crystalline powder exhibits exceptional stability[2]. In a standard physiological cell culture medium (pH 7.2–7.4), calcium pantothenate completely dissociates into free calcium ions (

) and pantothenate anions. This dissociation is critical: it preserves the shelf-life of the media while ensuring that the biologically active pantothenate anion is readily available for cellular transport[4].

G PA Free Pantothenic Acid (Viscous, Unstable Oil) Media Aqueous Cell Culture Media (pH 7.2 - 7.4) PA->Media Formulation CP Calcium Pantothenate (Stable Crystalline Salt) CP->Media Formulation Degradation Hydrolytic Degradation (Loss of Bioactivity) Media->Degradation Heat/pH shifts (Free Acid) Dissociation Dissociation into Ca2+ & Pantothenate Anion Media->Dissociation Solubilization (Salt)

Chemical fate of Vitamin B5 variants in aqueous cell culture media.

Transmembrane Kinetics: The SMVT (SLC5A6) Dependency

Bioavailability in cell culture is not merely a function of solubility; it is strictly governed by transmembrane transport kinetics. Mammalian cells cannot synthesize pantothenic acid de novo and must import it from the extracellular environment.

This transport is predominantly mediated by the Sodium-Dependent Multivitamin Transporter (SMVT) , encoded by the SLC5A6 gene[5]. SMVT is a symporter that couples the uptake of pantothenate, biotin, and lipoic acid to the inward electrochemical gradient of sodium (


)[6].

The Causality of Molecular Recognition: Why does the dissociation of calcium pantothenate matter? Structure-activity relationship (SAR) studies have demonstrated that SMVT strictly requires the presence of a free carboxylic acid group for substrate recognition and translocation[7]. Because calcium pantothenate dissociates fully in the culture medium, it liberates the pantothenate anion, exposing the required carboxylate moiety to the extracellular domain of SMVT. Consequently, the bioavailability of calcium pantothenate is functionally identical to that of free pantothenic acid in in vitro systems, but without the associated formulation instability.

Intracellular Activation: The PanK Rate-Limiting Step

Once internalized, pantothenate is metabolically inert until it is routed into the Coenzyme A biosynthesis pathway. The conversion process is a five-step enzymatic cascade, beginning with the phosphorylation of pantothenate to 4'-phosphopantothenate[3].

This initial step is catalyzed by Pantothenate Kinase (PanK) , which utilizes ATP as a phosphate donor[8]. As a Senior Application Scientist, it is crucial to understand that PanK is the primary rate-limiting and committed step in CoA biosynthesis[9].

Feedback Regulation: PanK activity is tightly regulated via a self-validating feedback loop. It is allosterically inhibited by downstream pathway end-products, specifically unesterified CoA and Acetyl-CoA[10]. In highly metabolically active cells (e.g., CHO cells producing monoclonal antibodies), the rapid consumption of Acetyl-CoA relieves this inhibition, upregulating PanK activity and driving the continuous uptake and conversion of pantothenate from the media[11].

G Extracellular Extracellular Pantothenate (From Calcium Salt) SMVT SMVT Transporter (SLC5A6) Extracellular->SMVT Na+ symport Intracellular Intracellular Pantothenate SMVT->Intracellular PanK Pantothenate Kinase (PanK) Intracellular->PanK ATP Phospho 4'-Phosphopantothenate PanK->Phospho CoA Coenzyme A (CoA) Phospho->CoA Multi-step enzymatic CoA->PanK Feedback Inhibition AcetylCoA Acetyl-CoA CoA->AcetylCoA AcetylCoA->PanK Feedback Inhibition

SMVT-mediated cellular uptake and PanK-regulated Coenzyme A biosynthesis pathway.

Quantitative Data & Comparative Analysis

To guide media optimization, the physicochemical and biological parameters of both forms are summarized below.

Table 1: Physicochemical & Biological Comparison

ParameterFree Pantothenic AcidCalcium Pantothenate (D-form)
Chemical Formula


Physical State Viscous, hygroscopic oilCrystalline powder
Media Stability (pH 7.4, 4°C) Low (Rapid hydrolysis)High (>36 months shelf-life)
Autoclavable? No (Heat labile)Yes (with caution), Sterile filtration preferred
SMVT Affinity (

)
~1.5 - 2.5 µM~1.5 - 2.5 µM (post-dissociation)
Primary Use Case Analytical standardsCommercial cell culture media (DMEM, RPMI)

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for formulating media and quantifying pantothenate bioavailability.

Protocol A: Preparation of Calcium Pantothenate Supplemented Media

Objective: To formulate stable, chemically defined media without inducing hydrolytic degradation.

  • Weighing: Accurately weigh the required mass of D-calcium pantothenate (USP grade)[4].

  • Solubilization: Dissolve the powder in a small volume of cell culture grade water (WFI) at room temperature. Causality note: Do not use heated water or extreme pH buffers, as strong alkalis and acids will hydrolyze the compound[12].

  • Integration: Add the concentrated stock to the bulk basal media formulation.

  • pH Adjustment: Adjust the bulk media to pH 7.2–7.4 using 1N HCl or 1N NaOH. Ensure localized pH extremes are avoided during dropwise addition.

  • Sterilization: Pass the complete media through a 0.22 µm PES sterile filter. Avoid autoclaving the complete media to prevent thermal degradation of the vitamin[2].

Protocol B: LC-MS/MS Quantification of Intracellular CoA (Bioavailability Assay)

Objective: To validate functional bioavailability by measuring the end-product of the PanK pathway.

  • Cell Culturing: Seed target cells (e.g., CHO or HEK293) in 6-well plates using the custom media formulated in Protocol A. Incubate for 48 hours to reach logarithmic growth.

  • Metabolic Quenching: Rapidly aspirate the media and wash the cells twice with ice-cold PBS to halt SMVT transport and metabolic flux.

  • Extraction: Add 500 µL of ice-cold extraction buffer (80% methanol / 20% water containing stable-isotope labeled

    
    -CoA as an internal standard). Scrape the cells and transfer to microcentrifuge tubes.
    
  • Deproteinization: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for CoA (e.g., m/z 768.1

    
     428.0) to quantify absolute intracellular concentrations[9].
    

Conclusion

For in vitro drug development and bioprocessing, the distinction between free pantothenic acid and calcium pantothenate is a masterclass in applied chemical thermodynamics. While free pantothenic acid is the biologically active moiety, its hygroscopic and hydrolytic instability renders it unsuitable for commercial media. Calcium pantothenate provides a highly stable, self-dissociating delivery vehicle that perfectly interfaces with the SMVT transport system and the downstream PanK regulatory cascade, ensuring optimal cellular health and Coenzyme A biosynthesis.

References

  • Wikipedia Contributors. "Pantothenic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • DSM. "Vitamin B5." DSM Nutritional Products. Available at:[Link]

  • Schnellbaecher, A., et al. "Vitamins in cell culture media: Stability and stabilization strategies." Biotechnology and Bioengineering, National Institutes of Health (PMC). Available at:[Link]

  • Uchida, Y., et al. "Major involvement of Na(+)-dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells." Journal of Neurochemistry, National Institutes of Health (PubMed). Available at:[Link]

  • Quick, M., & Shi, L. "The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications." Vitamins and Hormones, National Institutes of Health (PMC). Available at:[Link]

  • Finn, M., et al. "Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates?" Journal of Drug Targeting, Taylor & Francis. Available at:[Link]

  • Wikipedia Contributors. "Pantothenate kinase." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rock, C. O., et al. "Pantothenate kinase regulation of the intracellular concentration of coenzyme A." Journal of Biological Chemistry, National Institutes of Health (PubMed). Available at: [Link]

  • Leonardi, R., et al. "Coenzyme A biosynthesis pathway. Pantothenate kinase (PanK) catalyzes..." ResearchGate. Available at:[Link]

  • Jackowski, S., et al. "Regulation of CoA biosynthesis. The vitamin pantothenate is transported..." ResearchGate. Available at:[Link]

Sources

Biological functions of Calcium pantothenate hydrate as a coenzyme A precursor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Calcium Pantothenate Hydrate: Coenzyme A Biosynthesis, Pharmacokinetics, and Assay Methodologies

Executive Summary

Calcium pantothenate hydrate, the calcium salt of pantothenic acid (Vitamin B5), is a critical biochemical precursor required for the synthesis of Coenzyme A (CoA) and acyl carrier proteins. In pharmaceutical and nutritional formulations, the calcium salt is preferred over sodium pantothenate or free pantothenic acid due to its superior hygroscopic stability, which ensures a longer product shelf-life and reliable dosing[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and metabolic researchers with a comprehensive analysis of the CoA biosynthesis pathway, the pharmacokinetic profile of high-dose calcium pantothenate, and self-validating bench-level protocols for quantifying pantothenate kinase (PanK) activity.

Biochemical Mechanism: The CoA Biosynthesis Pathway

Upon oral ingestion, calcium pantothenate is hydrolyzed by intestinal enzymes into free pantothenic acid, which is absorbed via a saturable, sodium-dependent active transport system[1]. Once inside the cell, pantothenic acid enters a highly conserved, five-step anabolic pathway to generate CoA[1][2].

The causality of this pathway is driven by the necessity to activate pantothenate into a high-energy thioester carrier. The steps are as follows:

  • Phosphorylation (The Committed Step): Pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to 4′-phosphopantothenate. This is the rate-limiting step and is tightly regulated by allosteric feedback inhibition from downstream acyl-CoA and acetyl-CoA[1][3].

  • Peptide Bond Formation: Phosphopantothenoylcysteine synthetase (PPCS) couples 4′-phosphopantothenate with cysteine, utilizing ATP to form 4′-phospho-N-pantothenoylcysteine (PPC)[1]. Cysteine provides the critical sulfhydryl (-SH) group that will eventually form the reactive thioester bond in CoA.

  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety, yielding 4′-phosphopantetheine[2].

  • Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an AMP group from ATP to 4′-phosphopantetheine, forming dephospho-CoA[2].

  • Final Phosphorylation: Dephosphocoenzyme A kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose ring using ATP, yielding the final active molecule, Coenzyme A[1][2].

CoA_Pathway CP Calcium Pantothenate Pan Pantothenic Acid CP->Pan Intestinal Hydrolysis E1 PanK + ATP Pan->E1 P_Pan 4'-Phosphopantothenate E2 PPCS + ATP + Cys P_Pan->E2 PPC 4'-Phosphopantothenoylcysteine E3 PPCDC PPC->E3 PP 4'-Phosphopantetheine E4 PPAT + ATP PP->E4 dPCoA Dephospho-CoA E5 DPCK + ATP dPCoA->E5 CoA Coenzyme A (CoA) Inhib Feedback Inhibition CoA->Inhib E1->P_Pan E2->PPC E3->PP E4->dPCoA E5->CoA Inhib->E1 Acetyl-CoA

Figure 1: The 5-step Coenzyme A biosynthesis pathway from Calcium Pantothenate.

Pharmacokinetics and Metabolic Flux

Understanding the pharmacokinetics (PK) of calcium pantothenate is critical for designing therapies for CoA-deficiency disorders, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN). Recent single ascending dose (SAD) and multiple dose (MD) studies in healthy adults have elucidated the absorption and steady-state dynamics of high-dose oral calcium pantothenate[4][5].

Absorption is rapid under fasted conditions, driven by the sodium-dependent transport system. However, at supratherapeutic doses (e.g., >2000 mg), absorption becomes less than dose-proportional, indicating saturation of the active transport mechanism, forcing reliance on slower passive diffusion[4][6].

Table 1: Summary of Pharmacokinetic Parameters for Oral Calcium Pantothenate [4][5][7][8]

Parameter500 mg (Fasted)2000 mg (Fasted)5000 mg (Fasted)5000 mg (Fed - High Fat)
Tmax (Peak Concentration) ~1.0 hour~1.0 hour~1.002 hours~2.995 hours
Exposure (AUC) Scaling BaselineDose-proportionalSub-proportional+55% vs Fasted 5000 mg
Terminal Half-Life (t1/2) N/A~225 hours~225 hours~225 hours
Steady State (MD Study) N/AAchieved by Day 14N/AN/A
Accumulation Factor N/A3.1-fold (AUC0-24)N/AN/A

Analytical Insight: The administration of food significantly delays the Tmax (from ~1 hour to ~3 hours) but increases the overall Area Under the Curve (AUC) by 55%[5]. For clinical trial design, if maximizing systemic exposure is the goal, administration with a high-fat meal is recommended to prolong gastrointestinal transit time, thereby allowing sustained passive diffusion.

Experimental Methodologies: In Vitro Pantothenate Kinase (PanK) Assay

To evaluate the efficacy of novel PanK activators (e.g., PZ-2891) or to study disease-associated mutations, researchers must utilize a highly controlled, self-validating radiometric kinase assay[3][9].

Rationale & Causality: We utilize


pantothenate to specifically track the conversion of the substrate to the phosphorylated product. Magnesium chloride (

) is non-negotiable in this buffer;

ions coordinate the beta and gamma phosphate groups of ATP, shielding their negative charges and facilitating the nucleophilic attack by the hydroxyl group of pantothenate[3][9].
Step-by-Step Protocol: Radiometric PanK Activity Assay
  • Reagent Preparation: Prepare a reaction buffer containing

    
     Tris-HCl (pH 7.5), 
    
    
    
    , and
    
    
    ATP[9]. Self-Validation Check: Ensure the pH is strictly 7.5; deviations will alter the ionization state of the ATP phosphate groups, artificially reducing kinase activity.
  • Substrate Addition: Add

    
    pantothenate (specific activity ~22.5 to 55 mCi/mmol) to the reaction mixture[3][9].
    
  • Enzyme Initiation: Initiate the reaction by adding

    
     of purified human PANK3 (or PANK2)[9]. For inhibitor/activator screening (e.g., Acetyl-CoA or PZ-2891), pre-incubate the enzyme with the compound for 5 minutes prior to adding ATP[3][9].
    
  • Incubation: Incubate the mixture at

    
     for exactly 10 minutes. Note: This timeframe ensures the reaction remains in the linear phase of Michaelis-Menten kinetics[9].
    
  • Reaction Termination: Quench the reaction by adding

    
     of 
    
    
    
    acetic acid[9]. Causality: The sudden drop in pH instantly denatures the PanK enzyme, freezing the steady-state kinetics for accurate measurement.
  • Separation & Quantification: Spot the quenched mixture onto DEAE-cellulose filter disks. Wash extensively with

    
     acetic acid to remove unreacted, neutrally-charged 
    
    
    
    -pantothenate. The negatively charged
    
    
    -4′-phosphopantothenate product binds to the positively charged DEAE matrix. Quantify the product using liquid scintillation counting[3].

PanK_Assay Step1 1. Buffer Prep Tris-HCl, MgCl2, ATP, 14C-Pantothenate Step2 2. Enzyme Addition Add Purified PanK (5 nM) Step1->Step2 Step3 3. Incubation 37°C for 10 mins (Linear Phase) Step2->Step3 Step4 4. Quenching Add 10% Acetic Acid Step3->Step4 Step5 5. Detection DEAE Binding & Scintillation Counting Step4->Step5

Figure 2: Workflow for the self-validating radiometric Pantothenate Kinase (PanK) assay.

Clinical and Drug Development Implications

The biological function of calcium pantothenate extends far beyond basic nutrition; it is a critical vector in neuropharmacology. Inactivating mutations in the mitochondrial PANK2 gene result in Pantothenate Kinase-Associated Neurodegeneration (PKAN), characterized by severe iron accumulation in the basal ganglia and profound motor deficits[3][9].

Because PanK is the bottleneck of CoA biosynthesis, simply supplementing with high-dose calcium pantothenate is often insufficient to rescue CoA levels in PKAN patients, as the mutated kinase cannot efficiently process the precursor. This has led to two distinct drug development strategies:

  • Allosteric Activators: Small molecules like PZ-2891 are designed to cross the blood-brain barrier, bind to the PanK dimer interface, and lock the enzyme in an active conformation, effectively overriding the physiological feedback inhibition exerted by Acetyl-CoA[9].

  • Pathway Bypass: Developing stable analogs of 4′-phosphopantetheine that can passively enter cells and bypass the defective PanK enzyme entirely, directly feeding into the downstream PPAT and DPCK steps[1].

References

  • Wikipedia Contributors. "Pantothenic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ohsawa, A., et al. (2021). "Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima." Journal of Bacteriology (ASM Journals). Available at:[Link]

  • Rao, S. I., et al. (2021). "The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults." Journal of Vitamins and Minerals. Available at:[Link]

  • Sharma, L. K., et al. (2018). "A therapeutic approach to pantothenate kinase associated neurodegeneration." Nature Communications (PMC). Available at:[Link]

  • Leonardi, R., et al. (2007). "Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

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Calcium pantothenate hydrate solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: March 2026

Calcium Pantothenate Hydrate: A Comprehensive Technical Guide to Solvent Solubility, Formulation Protocols, and Mechanistic Workflows

Introduction and Biochemical Significance

Calcium pantothenate (CAS 137-08-6) is the calcium salt of the dextrorotatory isomer of pantothenic acid (Vitamin B5)[1]. In biological systems, it serves as an essential precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor required for the metabolism of carbohydrates, proteins, and fatty acids, as well as the synthesis of cholesterol and neurotransmitters[2][3].

In laboratory and pharmaceutical settings, calcium pantothenate is heavily favored over free pantothenic acid or sodium pantothenate because of its superior chemical stability and resistance to degradation from heat, mild acids, and alkalis[4]. However, the compound is inherently hygroscopic, meaning it readily absorbs atmospheric moisture to form hydrates[3][5]. This hygroscopicity directly impacts its solubility kinetics and requires precise handling during the preparation of molar solutions for in vitro and in vivo assays.

Thermodynamic and Structural Basis of Solubility

The solubility profile of calcium pantothenate is dictated by its ionic nature and highly polar functional groups. The molecule consists of two pantothenate anions chelated to a single calcium cation. The pantothenate moiety itself contains multiple hydroxyl (-OH) groups and an amide linkage[].

  • Aqueous Solvents: The extensive capacity for hydrogen bonding allows water molecules to easily overcome the crystal lattice energy of the salt. Consequently, calcium pantothenate is freely soluble in water, achieving standard saturation at approximately 150 mg/mL at 25°C. With the application of ultrasonic energy to overcome kinetic barriers, concentrations up to 100 mg/mL (approx. 419.69 mM) can be achieved in aqueous buffers like PBS[7].

  • Organic Solvents: The high lattice energy of the ionic calcium salt prevents dissolution in non-polar solvents. It is practically insoluble in chloroform, benzene, and diethyl ether[8][9]. In short-chain alcohols like ethanol and methanol, it exhibits only slight solubility (< 1 mg/mL)[][9].

  • Aprotic Solvents (DMSO): Dimethyl sulfoxide (DMSO) can solvate the compound moderately well (up to ~100 mg/mL) due to its high dielectric constant[7]. However, because calcium pantothenate is hygroscopic, the presence of absorbed water in older, improperly sealed DMSO stocks will drastically reduce the solvent's efficacy and cause premature precipitation[7].

Quantitative Solubility Data

The following table summarizes the solubility limits of calcium pantothenate across common laboratory solvents to aid in experimental design.

SolventSolubility LimitTemperatureMechanistic Notes & Causality
Water (ddH₂O) ~150 mg/mL25°CFreely soluble due to extensive H-bonding. Up to 419 mM achievable with sonication[7].
DMSO 44 – 100 mg/mL25°CHighly dependent on the anhydrous state of the solvent. Use newly opened DMSO[][7].
Glycerin Soluble25°CHigh viscosity requires prolonged mechanical stirring[1][8].
Ethanol (95%) < 1 mg/mL25°CSlightly soluble; practically insoluble in absolute ethanol[][9].
Methanol Slightly Soluble25°CInsufficient polarity to fully disrupt the calcium-anion ionic lattice[10].
Chloroform / Ether Insoluble25°CNon-polar nature cannot overcome the compound's crystal lattice energy[1].

Experimental Protocols: Preparation of Master Stocks

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of 100 mM Aqueous Stock Solution (In Vitro Use)

Because calcium pantothenate is highly water-soluble, aqueous buffers are the preferred vehicle for cell culture assays to avoid solvent-induced metabolic artifacts[11].

  • Desiccation: Equilibrate the calcium pantothenate hydrate powder to room temperature inside a desiccator to minimize ambient moisture absorption, which would otherwise skew molarity calculations.

  • Weighing: Weigh exactly 47.65 mg of D-Calcium Pantothenate (MW = 476.53 g/mol )[12].

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube and add 1.0 mL of cell culture-grade ddH₂O or PBS.

  • Homogenization: Vortex for 30 seconds. Self-Validation Step: Inspect visually; if micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until optically clear[7].

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Storage: Aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month, or -80°C for up to 6 months in tightly sealed containers[7].

Protocol B: Standardized Co-Solvent Formulation (In Vivo Use)

While calcium pantothenate is water-soluble, in vivo pharmacological screening often requires administering it alongside highly hydrophobic drugs. To maintain vehicle consistency across experimental cohorts, a standardized DMSO/PEG300/Tween-80/Saline formulation is frequently employed[7][13].

Causality Note: Solvents must be added strictly in the order listed. Adding aqueous saline directly to the DMSO stock before the surfactants (PEG/Tween) will cause a rapid collapse of the solvent capacity, leading to irreversible precipitation[13].

  • Primary Stock: Prepare a 25.0 mg/mL stock solution in anhydrous DMSO. Self-Validation Step: The solution must be perfectly clear. If cloudy, the DMSO has absorbed atmospheric moisture and must be discarded[7].

  • Transfer: To prepare 1 mL of final working solution (2.5 mg/mL), pipette 100 µL of the DMSO stock into a clean glass vial[13].

  • PEG Addition: Add 400 µL of PEG300. Vortex thoroughly until the phase boundaries disappear.

  • Surfactant Addition: Add 50 µL of Tween-80. Mix by gentle inversion to prevent excessive foaming.

  • Aqueous Phase: Add 450 µL of 0.9% physiological saline dropwise while continuously swirling the vial[13].

  • Final Validation: The resulting solution must be optically clear. Administer to subjects immediately or store temporarily at 4°C.

Mandatory Visualizations

Workflow Diagram: In Vivo Formulation Sequence

FormulationWorkflow Start Weigh Calcium Pantothenate Hydrate DMSO Step 1: Dissolve in 10% DMSO Start->DMSO Sonication if needed PEG Step 2: Add 40% PEG300 & Mix DMSO->PEG Verify Clarity Tween Step 3: Add 5% Tween-80 & Mix PEG->Tween Homogenize Saline Step 4: Add 45% Saline & Mix Tween->Saline Dropwise addition Final Clear In Vivo Formulation (≥2.5 mg/mL) Saline->Final Sterile Filter

Sequential co-solvent addition workflow for Calcium Pantothenate in vivo formulation.

Mechanistic Diagram: Biological Pathway

BiologicalPathway CaPan Calcium Pantothenate (Dietary/Supplement) PanAcid Pantothenic Acid (Vitamin B5) CaPan->PanAcid Dissociation in vivo PPan 4'-Phosphopantothenic Acid PanAcid->PPan Pantothenate Kinase (PANK) CoA Coenzyme A (CoA) PPan->CoA Multi-step Enzymatic Synthesis Metab Lipid Synthesis & TCA Cycle CoA->Metab Acyl Carrier Function

Metabolic conversion of Calcium Pantothenate to Coenzyme A and downstream effects.

References

  • Calcium Pantothenate | C18H32CaN2O10 | CID 443753 - PubChem National Institutes of Health (NIH). Retrieved from: [Link]

  • Pantothenic acid - Wikipedia Wikipedia. Retrieved from: [Link]

  • USP 42 Description & Relative Solubility Scribd. Retrieved from: [Link]

  • CALCIUM PANTOTHENATE - Ataman Kimya Ataman Chemicals. Retrieved from: [Link]

  • Specifications, Uses, SDS of Calcium Pantothenate King of Chemicals. Retrieved from:[Link]

  • A step-by-step guide to performing cancer metabolism research using custom-made media Life Science Alliance. Retrieved from: [Link]

  • Calcium Pantothenate Pharmacopeia Standards National Institute of Health Sciences (NIHS Japan). Retrieved from:[Link]

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Discovery and history of Calcium pantothenate hydrate in nutritional science

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Nutritional Evolution of Calcium Pantothenate Hydrate: A Technical Whitepaper

Prepared by: Senior Application Scientist

The Historical Discovery of Pantothenic Acid

The journey of Vitamin B5 in nutritional science began in 1931 when American biochemist Roger J. Williams identified a critical, previously unknown growth factor required by the yeast Saccharomyces cerevisiae[1]. Recognizing its ubiquitous presence across biological tissues and food sources, Williams named the substance "pantothenic acid" in 1933, deriving the term from the Greek word pantothen, meaning "from everywhere"[2].

The initial isolation of this compound presented a monumental biochemical challenge due to its low concentration in tissues and inherent chemical instability. In 1939, Williams and his research team managed to extract merely 3 grams of highly impure (approximately 40%) pantothenic acid from 250 kilograms of sheep liver[2]. The structural elucidation followed in 1940, revealing a unique molecule consisting of pantoic acid linked to β-alanine via an amide bond. Shortly thereafter, Karl Folkers and his colleagues at Merck achieved the first total chemical synthesis of the vitamin[2].

The Chemical Imperative: Why Calcium Pantothenate?

As an Application Scientist formulating nutritional and pharmaceutical products, dealing with free pantothenic acid is practically impossible. In its free acid form, the vitamin is an inherently unstable, highly hygroscopic, viscous yellow oil that rapidly degrades via hydrolysis, particularly under acidic or alkaline conditions[3].

To circumvent these formulation bottlenecks, the pharmaceutical and agricultural industries shifted to the calcium salt form: Calcium Pantothenate . Chelation with calcium yields a white, crystalline powder that is significantly more stable against heat and atmospheric moisture, enabling its use in solid dosage forms, multivitamin tablets, and animal feed[4]. Only the dextrorotatory (D-) isomer possesses biological activity; the L-isomer is metabolically inactive and can act as a competitive inhibitor.

Table 1: Physicochemical Properties of D-Calcium Pantothenate
PropertyQuantitative ValueCausality / Formulation Significance
Molecular Formula C₁₈H₃₂CaN₂O₁₀Represents the chelation of two pantothenate molecules to a single divalent calcium ion[5].
Molecular Weight 476.53 g/mol Standardized baseline for precise stoichiometric dosing and assay calculations[5].
Aqueous Solubility ~50 mg/mL at 25°CHigh solubility ensures rapid dissolution and high bioavailability in the aqueous gastrointestinal environment[6].
pH (1% aqueous solution) 6.8 – 8.0The near-neutral profile prevents gastric irritation and ensures compatibility with other active pharmaceutical ingredients (APIs)[7].
Specific Optical Rotation +25.0° to +28.5°Critical quality attribute (CQA) used to confirm the exclusive presence of the biologically active D-enantiomer[7].
Thermal Stability Melts/Decomposes at 190-195°CAllows the compound to survive the thermal stress of direct compression tableting and extrusion processes[8].

Biochemical Role & Coenzyme A Biosynthesis

Upon ingestion, calcium pantothenate acts as a highly efficient prodrug. In the acidic environment of the stomach and the enzymatic milieu of the gut, the calcium salt dissociates, releasing free pantothenic acid[1]. This free acid is absorbed and serves as the obligate metabolic precursor for Coenzyme A (CoA) and the Acyl Carrier Protein (ACP) , which are indispensable for the Krebs cycle, fatty acid β-oxidation, and the synthesis of cholesterol and neurotransmitters,[9].

Pathway A Calcium Pantothenate B Pantothenic Acid A->B Hydrolysis C 4'-Phosphopantothenic Acid B->C PANK D 4'-Phosphopantothenoylcysteine C->D PPCS E 4'-Phosphopantetheine D->E PPCDC F Dephospho-CoA E->F PPAT G Coenzyme A (CoA) F->G COASY

Biochemical conversion of Calcium Pantothenate to Coenzyme A (CoA).

Modern Synthesis & Manufacturing Protocols

Historically, the synthesis of calcium pantothenate relied on batch reactors which often suffered from poor thermal control, leading to racemic mixtures and thermal degradation. Modern industrial synthesis utilizes microchannel flow reactors to tightly control the exothermic condensation between D-pantolactone and β-alanine calcium[10].

Protocol 1: Synthesis of D-Calcium Pantothenate via Microchannel Reactor

Self-Validating Principle: The use of anhydrous solvents prevents the premature hydrolysis of the lactone ring, ensuring the reaction strictly proceeds via amide bond formation.

  • Preparation of D-Pantolactone Solution: Dissolve optically pure D-pantolactone in anhydrous methanol.

    • Causality: Methanol acts as a highly polar, protic solvent that solubilizes the lactone without initiating hydrolysis, provided it is strictly anhydrous[10].

  • Preparation of Calcium β-Alaninate: React β-alanine with calcium oxide (CaO) in anhydrous methanol to yield a 20 wt% to 40 wt% solution.

    • Causality: Calcium oxide serves a dual purpose: it acts as the basic catalyst to deprotonate the amine group of β-alanine (increasing its nucleophilicity) and provides the calcium ion for the final salt formation[10].

  • Microchannel Mixing: Pump the D-pantolactone solution and the β-alanine calcium solution into a microchannel flow reactor at a molar ratio of 1-1.2 : 1. Flow rate should be maintained at 5 to 20 ml/min.

    • Causality: Microfluidic channels provide a massive surface-area-to-volume ratio, ensuring instantaneous mass transfer and eliminating the localized "hot spots" that cause product degradation in traditional batch reactors[10].

  • Thermal Condensation: Maintain the reactor temperature precisely between 75°C and 80°C for a residence time of 5 to 30 minutes.

    • Causality: This specific thermal window provides the exact activation energy required for the nucleophilic attack of the amine on the lactone carbonyl, forming the amide bond without degrading the resulting pantothenate[10].

  • Crystallization: Cool the eluent to 15°C. Seed the solution with a small amount of pure D-calcium pantothenate crystals to induce selective crystallization. Filter and dry in vacuo.

Synthesis Step1 D-Pantolactone + Anhydrous Methanol Step3 Microchannel Flow Reactor (75-80°C, 5-30 min) Step1->Step3 Step2 β-Alanine + Calcium Oxide + Anhydrous Methanol Step2->Step3 Step4 Amide Condensation Step3->Step4 Step5 Crystallization & Drying Step4->Step5 Step6 D-Calcium Pantothenate Step5->Step6

Industrial synthesis workflow of D-Calcium Pantothenate via microchannel reactor.

Analytical Validation & Quality Control

To ensure the synthesized product meets pharmacopeial standards (Ph. Eur. / USP), the material must undergo rigorous analytical validation.

Protocol 2: Pharmacopeial Validation of D-Calcium Pantothenate

Self-Validating Principle: Combining chiral verification (polarimetry) with quantitative elemental analysis (titration) ensures both the biological efficacy and chemical purity of the batch.

  • Chiral Verification (Specific Optical Rotation):

    • Dissolve 1.0 g of the dried synthesized powder in 20 mL of purified water[7].

    • Measure the optical rotation using a polarimeter with a 100 mm tube at 20°C (Sodium D-line).

    • Validation Check: The specific rotation

      
       must fall between +25.0° and +28.5°[7]. A lower value indicates racemization (presence of the inactive L-isomer) during the condensation step.
      
  • Calcium Content Assay (Complexometric Titration):

    • Accurately weigh 0.4 g of the dried product and dissolve in 30 mL of water[7].

    • Add 25 mL of 0.05 mol/L disodium EDTA volumetric solution, followed by 10 mL of ammonia-ammonium chloride buffer (pH 10.7) and Eriochrome Black T indicator[7].

    • Titrate the excess EDTA with 0.05 mol/L magnesium chloride until the color shifts from blue-purple to red-purple.

    • Validation Check: The calculated calcium content must be between 8.2% and 8.6%[7]. Deviations indicate incomplete chelation or residual unreacted calcium oxide.

References

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A Technical Guide to the Spectroscopic Identification of Calcium Pantothenate Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the robust identification of Calcium Pantothenate Hydrate, the calcium salt of the dextrorotatory isomer of pantothenic acid (Vitamin B5). As an essential nutrient widely used in pharmaceutical, dietary supplement, and cosmetic formulations, its unambiguous identification is paramount for ensuring product quality, safety, and regulatory compliance.[1][2] This document moves beyond rote procedural descriptions to offer an in-depth analysis of key spectroscopic techniques—Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the causality behind methodological choices, present self-validating experimental protocols, and interpret the resulting spectral data with insights grounded in the molecule's chemical structure. This guide is intended for researchers, quality control analysts, and drug development professionals seeking a definitive understanding of how to apply these powerful analytical tools for the unequivocal identification of Calcium Pantothenate.

The Imperative for Unambiguous Identification

Calcium Pantothenate (C₁₈H₃₂CaN₂O₁₀) is the stable, commercially preferred form of Vitamin B5.[1] Its biological activity is exclusive to the dextrorotatory (D) isomer, which is a precursor to Coenzyme-A, a molecule central to cellular metabolism.[3] The levorotatory (L) form is inactive and may even antagonize the effects of the D-isomer.[4] Consequently, analytical methods must not only confirm the presence of the pantothenate moiety but also be part of a larger quality system that ensures isomeric purity and freedom from contaminants.

Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mandate specific identification tests to confirm the material's identity and quality.[5][6][7][8] Spectroscopic methods form the cornerstone of these identity tests due to their specificity, speed, and ability to generate a unique "fingerprint" of the molecule.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the stretching and bending of chemical bonds within a molecule. These vibrations occur at specific, quantized frequencies that are characteristic of the bond type, its environment, and the overall molecular structure. This provides a rich, unique fingerprint for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary identification method stipulated by major pharmacopeias for Calcium Pantothenate.[5][6][8] Its power lies in its ability to rapidly generate a complex, highly specific spectrum based on the absorption of infrared radiation by the molecule's functional groups.

Causality Behind the Method: The Calcium Pantothenate molecule is rich with IR-active functional groups: hydroxyl (-OH), amide (-CONH-), and a carboxylate salt (-COO⁻Ca²⁺). Each group absorbs IR radiation at characteristic frequencies. The resulting spectrum is a superposition of these absorptions, creating a pattern so unique that it is considered a definitive confirmation of identity when compared to a certified reference standard, such as USP Calcium Pantothenate RS.[5][6]

This protocol describes the classic and widely accepted potassium bromide (KBr) pellet transmission method.

  • Sample Preparation: Gently grind approximately 1-2 mg of Calcium Pantothenate with 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained. The grinding action reduces scattering and ensures uniform distribution.

  • Pellet Formation: Transfer the powder mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent disc. The vacuum removes trapped air, which can cause scattering.

  • Background Collection: Place the empty sample holder in the spectrometer and collect a background spectrum. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The resulting spectrum should be compared directly to a reference spectrum obtained from a primary standard (e.g., USP RS) under identical conditions.

Diagram: FTIR Identification Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation Prep1 Weigh 1-2 mg Sample & 200 mg KBr Prep2 Grind in Agate Mortar Prep1->Prep2 Prep3 Press into Pellet (8-10 tons under vacuum) Prep2->Prep3 Analysis2 Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Prep3->Analysis2 Analysis1 Collect Background Spectrum (Empty Sample Compartment) Analysis1->Analysis2 Validation1 Obtain Reference Spectrum (e.g., USP RS) Validation2 Compare Sample vs. Reference (Peak positions & relative intensities) Validation1->Validation2 Validation3 Identity Confirmed Validation2->Validation3 Match

Caption: Workflow for Calcium Pantothenate identification via FTIR.

The FTIR spectrum of Calcium Pantothenate is characterized by several key absorption bands. The presence and relative intensity of these bands provide a robust confirmation of its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Commentary
~3400 (broad)O-H StretchHydroxyl groups, H₂OThis very broad and intense band is characteristic of hydrogen-bonded hydroxyl groups on the molecule and any associated water of hydration.[9][10]
~3300N-H StretchSecondary AmideThe position of this band confirms the presence of the amide linkage. Its intensity can be influenced by hydrogen bonding.[9]
2970-2870C-H StretchAliphatic CH₂, CH₃These sharp peaks correspond to the stretching of C-H bonds in the methyl and methylene groups of the molecule.[9]
~1650C=O Stretch (Amide I)Secondary AmideThis is a strong, characteristic absorption for the amide carbonyl. Its frequency is lower than that of a typical ketone due to resonance with the nitrogen lone pair.[9][11][12]
~1580C=O Asymmetric StretchCarboxylate (COO⁻)This intense band is a hallmark of the deprotonated carboxylic acid (carboxylate salt). The interaction with the Ca²⁺ ion influences its exact position.[13][14]
~1535N-H Bend (Amide II)Secondary AmideThis band arises from the in-plane bending of the N-H bond coupled with C-N stretching and is characteristic of secondary amides.[9][13]
~1400C=O Symmetric StretchCarboxylate (COO⁻)This second carboxylate band, corresponding to the symmetric stretch, is also a key identifier for the salt form of the molecule.[14]
~1050C-O StretchPrimary & Secondary AlcoholsThis strong band corresponds to the stretching of the C-O single bonds of the two hydroxyl groups.
Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR. While FTIR measures the absorption of light, Raman measures the inelastic scattering of light.

Causality Behind the Method: A key advantage of Raman is its low interference from water, making it ideal for analyzing hydrated or aqueous samples with minimal sample preparation. Furthermore, molecular bonds with a high degree of polarizability (e.g., C-C, C=C) tend to be strong in Raman spectra, while highly polar bonds (e.g., O-H, C=O) that are strong in IR are often weaker. This provides complementary information that can reinforce identification.

The Raman spectrum will show strong signals for the carbon backbone and methyl groups. The C=O stretches of the amide and carboxylate will be present but typically less intense than in the FTIR spectrum. This complementary pattern strengthens the overall identification. A notable Raman band would be expected for the C-C skeletal vibrations, which are often weak in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton and carbon atom in the molecule. It is the gold standard for structural elucidation and can confirm not only the constitution of the pantothenate molecule but also the absence of organic impurities.

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, we can deduce the precise electronic environment of each ¹H and ¹³C nucleus. The resulting spectrum reveals the number of unique atoms, their connectivity (via spin-spin coupling in ¹H NMR), and their functional group type, providing irrefutable proof of structure.

  • Sample Preparation: Accurately weigh ~10-20 mg of Calcium Pantothenate and dissolve it in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent because deuterium is not detected in ¹H NMR, thus preventing a massive solvent signal from obscuring the analyte peaks.[4][15]

  • Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to ensure high resolution and spectral quality.

  • Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. Standard pulse sequences are typically sufficient for identification.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal or external standard.

Diagram: NMR Analysis & Validation Flow

NMR_Workflow start Sample Dissolved in D₂O acquire_h1 Acquire ¹H NMR Spectrum start->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum start->acquire_c13 process_data Process Data (FT, Phasing, Referencing) acquire_h1->process_data acquire_c13->process_data assign_h1 Assign ¹H Peaks (Shifts, Integrals, Multiplicity) process_data->assign_h1 assign_c13 Assign ¹³C Peaks (Chemical Shifts) process_data->assign_c13 compare Compare Assignments to Known Structure & Reference Data assign_h1->compare assign_c13->compare confirm Structure Confirmed compare->confirm

Caption: Logic flow for structural confirmation by NMR spectroscopy.

The expected proton signals for the pantothenate moiety in D₂O are well-defined.[4][15]

Approx. Chemical Shift (ppm)MultiplicityIntegrationAssignmentCommentary
~4.0Singlet1H-CH(OH)-The single proton on the chiral center. Its singlet appearance is due to the lack of adjacent protons.
~3.5Triplet2H-N-CH₂-CH₂-Methylene protons adjacent to the amide nitrogen. Coupled to the other methylene group.
~3.4AB system or two doublets2H-CH₂-OHThe two protons of the primary alcohol group are diastereotopic due to the adjacent chiral center, giving a more complex signal than a simple singlet.
~2.4Triplet2H-CH₂-COO⁻Methylene protons adjacent to the carboxylate group.
~0.9Singlet3H-C(CH₃)₂One of the two geminal methyl groups.
~0.8Singlet3H-C(CH₃)₂The second geminal methyl group. They are magnetically non-equivalent and appear as two distinct singlets.

The carbon spectrum provides complementary evidence, confirming the carbon backbone.[4][16]

Approx. Chemical Shift (ppm)Carbon TypeAssignment
~175-180CarbonylCarboxylate (-COO⁻)
~170-175CarbonylAmide (-CONH-)
~75-80Aliphatic-CH(OH)-
~70-75Aliphatic-CH₂-OH
~40AliphaticQuaternary -C(CH₃)₂
~35-40Aliphatic-N-CH₂-
~35Aliphatic-CH₂-COO⁻
~20-25AliphaticGeminal -CH₃ groups

Mass Spectrometry (MS): High-Sensitivity Confirmation

Mass spectrometry is a powerful technique for confirming molecular weight and providing structural information through fragmentation analysis. When coupled with a separation technique like Liquid Chromatography (LC), it becomes an exceptionally specific and sensitive tool (LC-MS).

Causality Behind the Method: LC-MS allows for the physical separation of the analyte from excipients and potential impurities before it enters the mass spectrometer.[17] The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z) with high precision, providing a direct measurement of the molecular weight. Tandem MS (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions, which provides a fragmentation pattern that is a definitive structural signature.[18]

  • Sample Preparation: Prepare a dilute solution of Calcium Pantothenate in a suitable solvent, such as a water/acetonitrile mixture.

  • LC Separation: Inject the sample into an LC system, typically using a reverse-phase C18 column. A gradient elution with a mobile phase of water and acetonitrile (often with a modifier like formic acid) is used to separate the pantothenate from other components.

  • MS Detection (ESI): The eluent from the LC column is directed into an Electrospray Ionization (ESI) source. In positive ion mode, one might observe the calcium adduct [Ca(panto-H)]⁺ at m/z 258.[13] In negative ion mode, the deprotonated pantothenic acid molecule [panto-H]⁻ at m/z 218 is typically observed.

  • MS/MS Fragmentation: The parent ion (e.g., m/z 218) is selected in the first mass analyzer, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed in the second mass analyzer.

  • Full Scan MS: The primary observation is the accurate mass of the parent ion, which must correspond to the theoretical mass of the pantothenate ion or its adducts. The monoisotopic mass of the pantothenate anion (C₉H₁₆NO₅⁻) is approximately 218.10 m/z.

  • MS/MS Fragmentation: The fragmentation pattern provides structural proof. Fragmentation of the pantothenate ion typically occurs at the amide bond, yielding characteristic fragment ions that confirm the pantoic acid and β-alanine portions of the molecule.

Integrated Approach and Conclusion

While each spectroscopic technique provides valuable information, a multi-faceted approach ensures the most robust and defensible identification of Calcium Pantothenate Hydrate. For routine quality control, FTIR analysis against a certified reference standard is often sufficient and is the method prescribed by pharmacopeias.[5][6][8][19] However, for reference standard characterization, impurity identification, or in-depth structural confirmation, a combination of NMR and MS is indispensable.

This guide has detailed the foundational spectroscopic methods for identifying Calcium Pantothenate Hydrate, emphasizing the scientific principles that make these techniques effective. By understanding the causality behind the protocols and the interpretation of the resulting spectra, scientists and researchers can confidently apply these tools to ensure the quality and integrity of this vital nutritional and pharmaceutical ingredient.

References

  • USP Monographs: Calcium Pantothenate Tablets. (n.d.).
  • USP Monographs: Calcium Pantothen
  • USP Monographs - Calcium Pantothen
  • Calcium Pantothenate USP 2025. (2025, February 14).
  • Pantothenic Acid (CID 6613). (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube.
  • Calcium Pantothenate (CID 443753). (n.d.). PubChem. Retrieved from [Link]

  • CALCIUM PANTOTHENATE Calcii pantothenas. (2011, May 2). European Pharmacopoeia 7.0.
  • Infrared Spectrometry. (n.d.). MSU Chemistry. Retrieved from [Link]

  • DL-PANTOTHENIC ACID CALCIUM SALT(6381-63-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Carboxylic Acid Ir Spectrum. (n.d.). Wax Studios. Retrieved from [Link]

  • Racemic Calcium Pantothen
  • The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. (2021, January 15). Clinical Pharmacology in Drug Development.
  • Molecular Properties of Bare and Microhydrated Vitamin B5–Calcium Complexes. (2021, January 12). International Journal of Molecular Sciences. PMC.
  • Calcium Pantothenate BP Ph Eur USP IP EP FCC Food Grade Manufacturers. (2025, October 8). Anmol Chemicals.
  • Calcium Pantothenate - Definition, Identification, Assay. (2025, December 1). USP 2025.
  • 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece. (n.d.). The Journal of Chemical Physics. PMC.
  • D-PANTOTHENIC ACID(79-83-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Spectrum (PHY0167743). (n.d.). PhytoBank.
  • Calcium D(+)
  • CALCIUM PANTOTHENATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • INTERNATIONAL STANDARD ISO 20639. (2015, November 1).
  • Calcium DL-pantothen
  • Calcium pantothenate dextro. (n.d.). NIST WebBook. Retrieved from [Link]

  • EUROPEAN PHARMACOPOEIA 11.1. (n.d.).
  • Showing NP-Card for Pantothenic acid (NP0000744). (2024, September 17). NP-MRD.
  • Calcium Pantothenate (C₁₈H₃₂CaN₂O₁₀). (2025, July 1).
  • D Calcium Pantothenate Physical Properties and Uses. (2021, December 17). Across Biotech.
  • Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. (2026, February 9).
  • Calcium pantothenate - CAS-Number 137-08-6. (n.d.). Chemodex.
  • Vitamin B5 (Calcium pantothenate). (2020, March 26). Life Technologies (India).
  • Calcium Pantothen
  • Development And Validation of UV Spectroscopic Method for Estimation of Calcium Pantothenate in Bulk and Pharmaceutical Dosage Form. (2024, November 2). International Journal of Pharmaceutical Sciences and Research.
  • Real-Time Application of ATR-FTIR Spectroscopic Technique for the Green Authentication Analysis of Children's Health Nutrition. (n.d.).

Sources

Thermogravimetric Analysis of Calcium Pantothenate Hydrate Decomposition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the thermogravimetric analysis (TGA) of Calcium Pantothenate Monohydrate (


), a critical B-complex vitamin used in pharmaceutical and nutraceutical formulations. Unlike simple inorganic salts, Calcium Pantothenate exhibits a complex thermal profile characterized by overlapping dehydration, melting, and multi-stage organic degradation. This document provides a self-validating experimental protocol, theoretical stoichiometric baselines for data verification, and a mechanistic breakdown of the decomposition pathway.

Physicochemical Context & Theoretical Baselines

Before initiating thermal analysis, the analyst must establish the theoretical mass loss expectations. Calcium Pantothenate typically exists as a monohydrate or a slightly hygroscopic powder. Deviations from these baselines in TGA data often indicate solvatomorphism, excess surface moisture, or impurities.

Stoichiometric Reference Table

Use the following values to validate your TGA integration limits.

ComponentMolecular FormulaMolar Mass ( g/mol )Theoretical Mass Fraction (%)
Calcium Pantothenate Monohydrate

494.55 100.00%
Anhydrous Calcium Pantothenate

476.5496.36%
Water of Hydration

18.023.64%
Calcium Carbonate (Intermediate)

100.0920.24%
Calcium Oxide (Final Residue)

56.0811.34%

Critical Insight: If your initial mass loss step significantly exceeds 3.64%, your sample likely contains adsorbed surface water (hygroscopicity) in addition to the crystal lattice water.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and distinguish between phase transitions (melting) and mass loss (decomposition), a Simultaneous Thermal Analysis (SDT) or TGA-DSC coupling is recommended.

Sample Preparation & Handling

Calcium Pantothenate is hygroscopic. Improper handling leads to "ghost" mass loss events <100°C.

  • Equilibration: Store sample in a desiccator (RH < 20%) for 24 hours prior to analysis to remove loosely bound surface water, isolating the monohydrate signal.

  • Crucible Selection: Use Alumina (

    
    )  pans. Aluminum pans are unsuitable as the decomposition temperature (>600°C for carbonate) approaches the melting point of aluminum (660°C).
    
  • Sample Mass: 5–10 mg. (Higher masses improve sensitivity for small volatiles but broaden the thermal resolution).

Instrument Parameters
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance purge: 20 mL/min).
    
    • Reasoning: Oxidative atmospheres (Air/O2) accelerate organic combustion, merging the organic breakdown steps into a single rapid event. Inert

      
       allows for the separation of the pantothenic acid moiety breakdown.
      
  • Heating Rate: 10°C/min.

    • Validation: If step separation is poor, reduce to 5°C/min.

  • Temperature Range: Ambient (25°C) to 950°C.

    • Target: Must exceed 850°C to observe the final

      
       transition.
      
Experimental Workflow Visualization

TGA_Workflow Start Start Analysis Prep Sample Prep: Desiccate 24h Weigh 5-10mg Start->Prep Purge Purge: N2 (50 mL/min) Wait 15 mins Prep->Purge Ramp1 Ramp 1: Amb -> 150°C (Dehydration Monitor) Purge->Ramp1 Isotherm Decision Point: Is Mass Loss > 3.6%? Ramp1->Isotherm Isotherm->Prep Yes (Surface H2O Error) Ramp2 Ramp 2: 150°C -> 600°C (Organic Decomposition) Isotherm->Ramp2 No (Pure Hydrate) Ramp3 Ramp 3: 600°C -> 950°C (Inorganic Calcination) Ramp2->Ramp3 Analysis Data Analysis: Calculate Step % vs Theoretical Ramp3->Analysis

Caption: Operational workflow for TGA of Calcium Pantothenate, ensuring differentiation between surface moisture and lattice water.

Thermal Decomposition Profile

The decomposition of Calcium Pantothenate occurs in three distinct zones.

Zone 1: Dehydration (Ambient – 160°C)
  • Event: Loss of water of crystallization.[1]

  • Theoretical Mass Loss: 3.64%.

  • Observed Behavior: A distinct step typically centered between 100°C and 140°C.

  • Troubleshooting: A "smear" or continuous slope from 40°C to 100°C indicates surface moisture (adsorption). The true monohydrate loss is a sharper step often overlapping with the onset of melting.

Zone 2: Organic Moiety Decomposition (190°C – 550°C)
  • Event: Melting followed immediately by degradation of the pantothenate anion (

    
    ).
    
  • Onset Temperature: ~190–195°C.

    • Note: DSC will show a sharp endotherm (melting) immediately followed by an exotherm (decomposition).

  • Mechanism: The amide bond cleaves, releasing volatile fragments such as

    
    -alanine derivatives and pantolactone.
    
  • Mass Loss: ~55–60% of total mass.

  • Residue at 550°C: Calcium Carbonate (

    
    ) mixed with carbonaceous char (if in 
    
    
    
    ).
Zone 3: Inorganic Carbonate Decomposition (600°C – 850°C)
  • Event: Decarbonation of Calcium Carbonate.

  • Reaction:

    
    
    
  • Theoretical Mass Loss (Step only): ~8.9% (relative to initial mass).

  • Final Residue: Calcium Oxide (

    
    ).[2][3]
    
  • Validation: The mass of the final residue at 900°C should be approximately 11.3% of the starting mass.

Decomposition Mechanism Diagram

Decomp_Mechanism Start Ca-Pantothenate Monohydrate Step1 Anhydrous Ca-Pantothenate Start->Step1 - H2O (100-150°C) Step2 Intermediate: CaCO3 + Char + Volatiles Step1->Step2 - Organic Volatiles (Pantolactone/Beta-alanine) (195-550°C) Final Final Residue: Calcium Oxide (CaO) Step2->Final - CO2 (650-850°C)

Caption: Step-wise thermal degradation pathway of Calcium Pantothenate Monohydrate.

Data Interpretation & Kinetic Analysis

Advanced users may wish to calculate the activation energy (


) of the dehydration step.
Kinetic Modeling (Coats-Redfern Method)

Due to the overlap of melting and decomposition, standard Arrhenius plots may fail. The Coats-Redfern integral method is suitable for the dehydration step (Zone 1).

Equation:



Where:

  • 
     = Fraction decomposed (mass loss / total step mass loss).
    
  • 
     = Heating rate (K/min).[2][4][5][6]
    
  • 
     = Temperature (K).[3][4][5][7][8][9]
    
  • Plotting LHS vs

    
     yields a straight line where slope 
    
    
    
    .
Common Failure Modes
ObservationRoot CauseCorrective Action
Mass loss starts < 60°C Surface water adsorptionDry sample at 40°C in vacuum for 2 hours.
No distinct plateau after 200°C Heating rate too fastReduce heating rate to 5°C/min or use Hi-Res TGA.
Residue > 12% at 950°C Incomplete calcination or impuritiesEnsure gas flow is sufficient; check for inorganic fillers (e.g., silica).

References

  • National Institutes of Health (NIH). (2024). Hydration behavior of D-calcium pantothenate. PubMed Central. Retrieved from [Link]

  • TA Instruments. (2020). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2020). Liquid chromatographic method for determination of calcium pantothenate preparations and stability studies. Retrieved from [Link]

  • Mettler Toledo. (n.d.). TGA Evaluation and Stoichiometric Analysis of Hydrates. Retrieved from [Link]

Sources

Methodological & Application

HPLC method for quantification of Calcium pantothenate in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Quantification of Calcium Pantothenate in Complex Cell Culture Media

Introduction & Mechanistic Context

Calcium pantothenate (Vitamin B5) is a critical, water-soluble component of mammalian cell culture media (CCM). As an essential precursor for the biosynthesis of Coenzyme A (CoA) and acyl carrier proteins, it is fundamental to cellular energy metabolism, lipid synthesis, and the overall viability of bioproduction cell lines such as Chinese Hamster Ovary (CHO) cells1[1]. In modern bioprocessing, continuously monitoring the depletion of Vitamin B5 is vital for optimizing feeding strategies and maximizing recombinant protein yields.

Analytical Challenges & Causality of Method Design: Quantifying calcium pantothenate in spent cell culture media presents three distinct analytical challenges:

  • High Polarity & Ionization: Pantothenic acid has a pKa of approximately 4.4. At the physiological pH of cell culture media (~7.2–7.4), it exists almost entirely as the highly polar pantothenate anion. In standard reversed-phase (RP) chromatography, this anion exhibits negligible retention and co-elutes in the void volume2[3].

  • Lack of a Strong Chromophore: The molecule lacks extended conjugated double bonds, necessitating low-wavelength UV detection (typically 204–205 nm)4[4].

  • Complex Matrix Interference: Cell culture media are rich in amino acids, proteins, and inorganic salts that absorb strongly in the low UV range, causing severe baseline drift and peak masking.

The Mechanistic Solution: To overcome these challenges, this protocol utilizes a highly controlled, low-pH mobile phase (pH 2.5). At pH 2.5, the carboxylate group of pantothenic acid is fully protonated, drastically reducing its polarity and enabling robust hydrophobic retention on a C18 or high-strength silica (HSS T3) stationary phase5[5]. Rigorous protein precipitation using acetonitrile is employed to remove matrix interferences, coupled with an internal standard (e.g., Ampicillin) to create a self-validating system that corrects for matrix effects and extraction losses[4].

Experimental Workflow & Self-Validating Protocol

Workflow A Spent Cell Culture Media (Complex Matrix) B Protein Precipitation (Add 2x Vol Acetonitrile) A->B C Centrifugation (14,000 rpm, 5 min, 4°C) B->C D Supernatant Recovery & Dilution (0.1% H3PO4) C->D F RP-HPLC Separation (C18 Column, pH 2.5 Buffer) D->F E Internal Standard Addition (e.g., Ampicillin) E->D Spike G UV Detection (204-205 nm) or LC-MS/MS F->G H Data Integration & Quantification G->H

Figure 1: Self-validating sample preparation and HPLC quantification workflow for Calcium Pantothenate.

Reagents and Materials
  • Standards: Calcium pantothenate reference standard (USP grade).

  • Internal Standard (IS): Ampicillin (for UV detection) or isotopically labeled B5 (for LC-MS/MS validation).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffers: Potassium dihydrogen phosphate (

    
    ) and ortho-phosphoric acid (
    
    
    
    ).
Self-Validating Sample Preparation

Causality Note: Direct injection of CCM leads to rapid column fouling and high background noise at 205 nm. Protein precipitation followed by dilution ensures a clean baseline and prevents column overpressure.

  • Harvesting: Centrifuge the spent cell culture media at 3,000 × g for 5 minutes to remove cells and cellular debris 6[6].

  • Protein Precipitation: Transfer 500 µL of the supernatant to a 2 mL microcentrifuge tube. Add 1,000 µL of ice-cold Acetonitrile (2:1 ratio v/v) to precipitate proteins.

  • Internal Standard Addition: Spike the sample with 50 µL of the internal standard solution (e.g., Ampicillin at 50 µg/mL). Self-Validation: The IS must elute near the target analyte but with baseline resolution (Rs > 2.0) to accurately track extraction efficiency and injection consistency[4].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution & Acidification: Transfer 500 µL of the clear supernatant to an HPLC vial. Dilute with 500 µL of 0.1%

    
     in water. Causality Note: Diluting the organic extract with an aqueous acidic solution ensures the sample solvent is weaker than the mobile phase, preventing peak distortion (solvent effect) upon injection 7[7].
    
Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (150 mm × 3.0 mm, 2.7 µm) or Waters XSelect HSS T38[8]. Causality Note: Core-shell or high-strength silica columns provide superior retention for polar compounds and high theoretical plate counts needed to resolve B5 from closely eluting amino acids9[9].

  • Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer, adjusted to pH 2.5 with ortho-phosphoric acid[4][5].

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 204 nm or 205 nm[4][9].

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Optimized HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (pH 2.5 Buffer) % Mobile Phase B (ACN)
0.0 0.8 97.0 3.0
5.0 0.8 97.0 3.0
12.0 0.8 80.0 20.0
15.0 0.8 50.0 50.0
16.0 0.8 97.0 3.0

| 20.0 | 0.8 | 97.0 | 3.0 |

Causality Note: The initial isocratic hold (0–5 min) ensures adequate retention of the highly polar pantothenic acid. The subsequent gradient sweep (12–15 min) flushes out hydrophobic matrix proteins and non-polar lipids, preventing carryover into the next injection.

Table 2: System Suitability & Validation Criteria

Parameter Acceptance Criteria Causality / Rationale
Retention Time (RT) RSD ≤ 1.0% (n=6) Ensures mobile phase preparation and column equilibration are consistent.
Peak Area RSD ≤ 2.0% (n=6) Validates the precision of the autosampler and extraction recovery.
Resolution (Rs) > 2.0 (vs. Internal Standard) Guarantees baseline separation from matrix interferences and the IS.
Tailing Factor (Tf) ≤ 1.5 Indicates optimal secondary interaction suppression by the low pH buffer.

| Standard Addition Recovery | 98.0% – 102.0% | Confirms the absence of significant matrix-induced signal suppression/enhancement. |

References

  • Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies - Journal of Food and Drug Analysis. 4

  • Reverse Phase Liquid Chromatographic Assay for Calcium Pantothenate in Multivitamin Preparations and Raw Materials - Journal of AOAC INTERNATIONAL.5

  • Monitoring utilizations of amino acids and vitamins in culture media and Chinese hamster ovary cells by liquid chromatography - Ovid. 6

  • Analysis of water-soluble vitamins from multivitamin tablets for nutrition labeling - Agilent Technologies. 8

  • Targeted Quantification of Cell Culture Media Components by LC-MS - Waters Corporation.

  • Simultaneous Detection and Quantitation of 14 Water-Soluble Vitamins in Supplement by LC/MS/MS - Agilent Technologies.7

  • Cell culture medium formulation and its implications in cancer metabolism - PMC - NIH. 1

  • Analysis of Water-Soluble Vitamins and Caffeine in Beverage and Multivitamin Products by Arc HPLC System With PDA Detection - Waters Corporation. 9

  • UPLC/MS Monitoring of Water-Soluble Vitamin Bs in Cell Culture Media in Minutes - Waters Corporation.2

Sources

Use of Calcium pantothenate hydrate in serum-free media formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Use of Calcium Pantothenate Hydrate in Serum-Free Media Formulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Defined Media in Modern Cell Culture

The transition from serum-supplemented to serum-free media (SFM) marks a pivotal advancement in cell culture technology, driven by the need for greater reproducibility, safety, and consistency in research and biopharmaceutical production.[1][2][3] Serum, while a rich source of growth factors and nutrients, introduces significant variability and the risk of contamination.[1][2] In contrast, SFM provides a chemically defined environment, ensuring that every component is known and controlled.[4][5]

Among the essential components of any robust SFM formulation is Calcium Pantothenate (Vitamin B5).[6][7] This water-soluble vitamin is not merely a supplement but a cornerstone of cellular metabolism. This guide provides a comprehensive overview of the biochemical role of calcium pantothenate, its practical application in SFM formulation, and detailed protocols for its effective use, empowering researchers to optimize their cell culture systems for maximal growth, viability, and productivity.

Part 1: The Biochemical Core: Why Pantothenate is Non-Negotiable

1.1 The Gateway to Cellular Metabolism: Synthesis of Coenzyme A

The primary and most critical function of pantothenic acid in all living cells is to serve as the precursor for the biosynthesis of Coenzyme A (CoA).[8][9][10][11][12] Mammalian cells cannot synthesize pantothenic acid de novo and are entirely dependent on its uptake from the culture medium.[13][14] Once transported into the cell, pantothenate undergoes a five-step enzymatic conversion to become CoA.[15][16][17]

This process is fundamental because CoA is a pivotal molecule that sits at the crossroads of cellular metabolism.[8] It functions as an essential carrier of acyl groups, most notably as acetyl-CoA, which links the metabolism of carbohydrates, fats, and proteins.[8]

Key Metabolic Roles of Coenzyme A:

  • Energy Production: Acetyl-CoA is the entry point for the Tricarboxylic Acid (TCA) or Krebs cycle, the central pathway for cellular respiration and ATP production.[8][11]

  • Lipid Metabolism: CoA is indispensable for both the synthesis and degradation of fatty acids.[10][18][19] It is also required for the synthesis of cholesterol and steroid hormones.[12][18]

  • Protein and Carbohydrate Metabolism: CoA facilitates numerous anabolic and catabolic reactions involving amino acids and carbohydrates.[20]

  • Acyl Carrier Protein (ACP): The 4'-phosphopantetheine moiety of CoA is also used to form ACP, a vital component of the fatty acid synthase complex.[10][21]

Without an adequate supply of pantothenate, the cell's ability to generate energy and synthesize essential structural and signaling molecules would be critically impaired, leading to growth arrest and eventual cell death.

CoA Synthesis Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK ADP1 ADP PANK->ADP1 PhosphoPantothenate 4'-Phosphopantothenate PANK->PhosphoPantothenate ATP1 ATP ATP1->PANK PPCS PP-cysteine synthetase (PPCS) PhosphoPantothenate->PPCS ADP2 ADP PPCS->ADP2 PhosphoPantothenoylCysteine 4'-Phospho-N- pantothenoylcysteine PPCS->PhosphoPantothenoylCysteine Cysteine Cysteine Cysteine->PPCS ATP2 ATP ATP2->PPCS PPCDC PP-cysteine decarboxylase (PPCDC) PhosphoPantothenoylCysteine->PPCDC CO2 CO2 PPCDC->CO2 PhosphoPantetheine 4'-Phosphopantetheine PPCDC->PhosphoPantetheine PPAT PP-adenylyl transferase (PPAT) PhosphoPantetheine->PPAT PPi PPi PPAT->PPi DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA ATP3 ATP ATP3->PPAT DPCK Dephospho-CoA kinase (DPCK) DephosphoCoA->DPCK ADP3 ADP DPCK->ADP3 CoA Coenzyme A (CoA) DPCK->CoA ATP4 ATP ATP4->DPCK

Caption: Biosynthesis of Coenzyme A from Pantothenate.

Part 2: Formulation Standard: Properties of Calcium Pantothenate Hydrate

While pantothenic acid is the biologically active vitamin, it is a viscous, unstable oil. For manufacturing and formulation purposes, its calcium salt, Calcium D-pantothenate, is the universally preferred form.[22][23]

2.1 Chemical Properties and Advantages

The use of the calcium salt provides critical advantages for media production:

  • Stability: Calcium pantothenate is a stable, white powder, which is significantly less sensitive to degradation than the free acid form.[24][25] It is, however, susceptible to degradation in strongly acidic or alkaline solutions and at high temperatures.[24][26]

  • Handling and Purity: As a crystalline powder, it is easy to handle, weigh accurately, and dissolve, ensuring high lot-to-lot consistency in media manufacturing.[22][27]

  • Solubility: It is readily soluble in water, making it ideal for preparing concentrated stock solutions for addition to basal media.[23][27]

2.2 Data Summary: Physicochemical Properties

PropertyValueSource(s)
Chemical Name D-Pantothenic acid hemicalcium salt[23][28]
Synonyms Calcium D-pantothenate, Vitamin B5 Calcium[23][29]
Molecular Formula C₁₈H₃₂CaN₂O₁₀[25]
Molecular Weight 476.53 g/mol [25]
Appearance White, slightly hygroscopic powder[25][27]
Solubility in Water ~333 mg/mL (1 g in 3 mL)[27]
Stability Stable in air; sensitive to heat, strong acids, and bases.[24][26][27]

Part 3: Protocols for Formulation and Quality Control

Accurate preparation and supplementation are key to leveraging the benefits of calcium pantothenate in SFM.

3.1 Protocol: Preparation of a 1000x Concentrated Stock Solution

This protocol details the preparation of a 1000x stock solution suitable for supplementing basal media that typically require a final concentration of ~1 mg/L (~2.1 µM).

Materials:

  • Calcium D-pantothenate (Cell culture grade, e.g., Sigma-Aldrich Cat. No. C8731)

  • Cell culture grade water (e.g., WFI quality)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or media bottles for storage

Procedure:

  • Calculation: To prepare 100 mL of a 1000x stock solution (1 g/L), weigh out 100 mg of Calcium D-pantothenate powder.

  • Dissolution: In a sterile container, add the 100 mg of powder to approximately 90 mL of cell culture grade water.

  • Mixing: Mix thoroughly using a sterile magnetic stir bar or by gentle inversion until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 100 mL with cell culture grade water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting & Storage: Dispense the sterilized stock into smaller, single-use aliquots (e.g., 1 mL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term stability (up to 12 months). For short-term use, a stock can be stored at 2-8°C for up to 4 weeks, protected from light.

3.2 Recommended Working Concentrations

The optimal concentration of calcium pantothenate is cell-type dependent. However, most standard basal media provide a reference point.

Basal MediumTypical Calcium Pantothenate Conc. (mg/L)Molar Concentration (µM)
DMEM/F-12 (1:1) 1.12~2.35
RPMI-1640 0.25~0.52
Ham's F-12 0.48~1.01
CHO-SFM (Example) 1.0 - 4.0 (often optimized)~2.1 - 8.4

Note: For novel cell lines or bioprocess optimization, a dose-response study is recommended to determine the optimal concentration.

3.3 Workflow for Custom Serum-Free Media Preparation

The addition of vitamins should occur at a specific stage in the media preparation process to ensure stability and proper mixing.

SFM Preparation Workflow start Start water 1. Add ~80% Final Volume of Cell Culture Grade Water start->water basal 2. Dissolve Basal Medium Powder (e.g., DMEM/F-12) water->basal bicarb 3. Add Sodium Bicarbonate (and other bulk salts) basal->bicarb amino_acids 4. Add Amino Acid Stock Solutions bicarb->amino_acids vitamins 5. Add Vitamin Stocks (incl. Calcium Pantothenate) amino_acids->vitamins trace 6. Add Trace Elements & Other Supplements vitamins->trace ph_adjust 7. Adjust pH to Target (e.g., 7.2-7.4) trace->ph_adjust qs 8. QS to Final Volume with Water ph_adjust->qs filter 9. Sterile Filter (0.22 µm) qs->filter qc 10. Quality Control (pH, Osmolality, Endotoxin) filter->qc end Finished Medium qc->end

Caption: General workflow for preparing serum-free medium.

3.4 Quality Control Considerations

For GMP or large-scale production, verifying the final concentration of key components is crucial.

  • HPLC: A reliable HPLC method can be used for the quantitative determination of calcium pantothenate in final media formulations, ensuring consistency and quality.[22][26]

  • Microbiological Assay: Historically, a bioassay using Lactobacillus plantarum, which requires pantothenate for growth, was the standard method for quantifying its concentration.[30][31][32]

Part 4: Advanced Applications & Troubleshooting

4.1 Cell-Specific Requirements

  • High-Metabolic-Rate Cells: Recombinant CHO cells used in biomanufacturing and activated T-cells for cell therapy have exceptionally high metabolic demands. For these cells, standard pantothenate levels may be limiting, and empirical optimization is often necessary to support high-density growth and productivity.[1][4]

  • Wound Healing & Dermatology: Pantothenic acid has been shown to stimulate the proliferation of dermal fibroblasts, making it a key component in media designed for skin tissue engineering and wound healing models.[33][34]

4.2 Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Suboptimal Cell Growth or Viability Insufficient pantothenate concentration for the specific cell line's metabolic needs.Perform a dose-response titration experiment, testing concentrations from 0.5x to 5x the standard level to find the optimum.
Precipitation in Media High concentrations of calcium pantothenate interacting with other components (e.g., phosphate).[35]Ensure stock solutions are added separately and mixed well. Avoid creating highly concentrated mixtures of calcium and phosphate.
Inconsistent Batch Performance Degradation of calcium pantothenate stock solution due to improper storage (light, temperature, freeze-thaw cycles).Prepare fresh stock solutions regularly. Store aliquots at -20°C and protect from light. Thaw aliquots only once before use.
Reduced Recombinant Protein Titer Pantothenate may have become a rate-limiting factor for the high metabolic load required for protein production.In fed-batch processes, consider including calcium pantothenate in the feed strategy to replenish it during the culture.

Conclusion

Calcium pantothenate hydrate is an indispensable component in serum-free media formulations, serving as the essential precursor to Coenzyme A and underpinning cellular energy metabolism and biosynthesis. Its superior stability and handling properties make it the standard choice for consistent and reliable media manufacturing. By understanding its fundamental biochemical role and adhering to rigorous preparation and optimization protocols, researchers can ensure their defined cell culture environments are robustly supporting cellular health, proliferation, and function. This strategic approach is critical for achieving reproducible results in basic research and for developing safe and effective cell-based therapies and biopharmaceuticals.

References

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Application Notes and Protocols: Calcium Pantothenate Hydrate in Dermatological Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Calcium Pantothenate Hydrate in Skin Science

Calcium pantothenate, the stable calcium salt of pantothenic acid (Vitamin B5), is an essential nutrient pivotal to numerous metabolic functions.[1] In dermatology, its significance extends beyond basic nutrition, positioning it as a molecule of considerable interest for therapeutic and cosmetic applications.[2] As a precursor to the indispensable Coenzyme A (CoA), calcium pantothenate is integral to cellular energy production, the synthesis of lipids and proteins, and the overall metabolic health of skin cells.[1] Its water-soluble nature and stability make it a preferred ingredient in topical formulations designed to hydrate, regenerate, and soothe the skin.[3][4]

This guide provides an in-depth exploration of the applications of calcium pantothenate hydrate in dermatological research. We will delve into its core mechanisms of action and present detailed, field-proven protocols for investigating its efficacy in wound healing, skin barrier enhancement, and modulation of inflammatory responses. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their investigations.

Core Mechanism of Action: The Coenzyme A Pathway

The therapeutic effects of calcium pantothenate are fundamentally linked to its role as a precursor for CoA biosynthesis.[1][5] This coenzyme is a critical player in the Krebs cycle and fatty acid metabolism, processes that fuel cellular repair and regeneration.[1] In the context of skin, this translates to enhanced fibroblast activity, synthesis of crucial lipids for the stratum corneum, and overall improvement in skin homeostasis. Furthermore, studies have revealed that calcium pantothenate can modulate gene expression in dermal fibroblasts, influencing pathways related to inflammation and cell proliferation.[6][7]

Calcium_Pantothenate_MoA cluster_effects Cellular & Tissue Effects CP Calcium Pantothenate (Vitamin B5) PA Pantothenic Acid CP->PA Uptake by skin cells CoA Coenzyme A (CoA) Biosynthesis PA->CoA Metabolism Fatty Acid & Lipid Synthesis (Barrier Function) CoA->Metabolism Energy Cellular Energy (ATP) (Krebs Cycle) CoA->Energy Proliferation Fibroblast Proliferation & Migration CoA->Proliferation Gene Gene Expression Modulation (e.g., IL-6, IL-8, HMOX-1) CoA->Gene

Caption: Core mechanism of Calcium Pantothenate action in skin cells.

Application 1: Wound Healing and Skin Regeneration

One of the most well-documented applications of calcium pantothenate is in accelerating wound healing.[8] The causality behind this effect lies in its ability to dose-dependently stimulate the migration and proliferation of human dermal fibroblasts, the key cells responsible for rebuilding the dermal matrix.[6][9] This is complemented by its influence on protein synthesis within these cells, further aiding tissue repair.[9] Recent research has identified that these pro-healing effects are, at least in part, mediated by the upregulation of Matrix Metalloproteinase-3 (MMP-3), an enzyme crucial for tissue remodeling during the healing process.[5][10]

Quantitative Data Summary: Effect on Fibroblast Activity
ParameterControl (No Treatment)Calcium PantothenateFold IncreaseSource
Migrating Cells/mm32 ± 776 ± 2 (at 100 µg/mL)~2.4x[9]
Mean Migration Distance (mm)0.23 ± 0.050.33 ± 0.02 (at 100 µg/mL)~1.4x[9]
Mean Migration Speed (µm/hour)10.515.0 (at 100 µg/mL)~1.4x[9]
Final Cell DensityBaseline1.2 to 1.6-fold higher (at 100 µg/mL)1.2-1.6x[9]
Fibroblast ProliferationBaselineStrong stimulatory effect (at 20 µg/mL)Significant[6]
Experimental Protocol 1: In Vitro Fibroblast Migration (Scratch Assay)

This protocol is designed to quantitatively assess the effect of calcium pantothenate on the migration of dermal fibroblasts, simulating the cell movement that occurs during wound closure.

Causality: The rate at which fibroblasts close the "scratch" provides a direct and measurable indicator of their migratory capacity. By comparing treated and untreated cells, we can directly attribute any enhanced closure rate to the bioactivity of calcium pantothenate.

  • Cell Culture:

    • Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells in a 6-well plate and grow to 90-100% confluency. This ensures a uniform cell monolayer for the assay.

  • Scratch Induction:

    • Create a uniform, cell-free gap (the "scratch") in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells twice with Phosphate-Buffered Saline (PBS) to remove dislodged cells.

  • Treatment Application:

    • Replace the medium with low-serum (e.g., 1% FBS) DMEM. This minimizes proliferation, isolating the effect on migration.

    • Add calcium pantothenate hydrate to treatment wells at desired concentrations (e.g., a dose-response range from 10 µg/mL to 100 µg/mL).[6][9] Include an untreated well as a negative control.

  • Imaging and Analysis:

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope with a camera.

    • Quantify the area of the gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial area.

Scratch_Assay_Workflow A 1. Culture Fibroblasts to Confluency B 2. Create Scratch with Pipette Tip A->B C 3. Wash to Remove Debris B->C D 4. Apply Treatment (Calcium Pantothenate) C->D E 5. Image at T=0 hr D->E F 6. Incubate E->F G 7. Image at T=24 hr F->G H 8. Analyze Gap Area & Calculate Closure Rate G->H

Caption: Workflow for the fibroblast scratch assay.

Application 2: Skin Barrier Function and Moisturization

Calcium pantothenate is widely recognized for its role as a skin moisturizer and conditioner.[11][12] It functions as a humectant, drawing moisture into the skin, and helps to strengthen the skin's natural barrier.[4][11] A robust barrier is critical for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[11] These properties make it a valuable ingredient for addressing dry, irritated, or compromised skin.[13]

Experimental Protocol 2: Assessing TEWL and Hydration in 3D Human Skin Equivalents

This protocol uses commercially available or lab-grown 3D reconstructed human epidermis (RHE) models, which provide a more physiologically relevant system than 2D cultures for studying barrier function.[14][15]

Causality: Measuring TEWL provides a quantitative assessment of the "leakiness" of the skin barrier. A decrease in TEWL following treatment indicates that calcium pantothenate has enhanced the barrier's integrity. Corneometry directly measures the water content in the stratum corneum, providing a direct readout of hydration levels.

  • Model Acclimation:

    • Upon receipt of RHE models (e.g., SkinEthic™, EpiDerm™), acclimate them in the provided maintenance medium for 24 hours at 37°C and 5% CO2.

  • Barrier Disruption (Optional):

    • To simulate compromised skin, the barrier can be disrupted. This can be achieved by tape-stripping (gently applying and removing adhesive tape 5-10 times) or by a short treatment with a mild surfactant like sodium dodecyl sulfate (SDS). This step creates a condition where the restorative effects of the test substance can be more clearly observed.

  • Topical Application:

    • Prepare a formulation containing calcium pantothenate (e.g., 0.5% to 2% w/v in a simple hydrogel base).[3]

    • Apply a precise amount (e.g., 2-5 mg/cm²) of the formulation to the surface of the RHE models. Use the hydrogel base alone as a vehicle control.

  • Instrumental Measurements:

    • At specified time points (e.g., 4, 8, and 24 hours post-application), perform non-invasive measurements.

    • TEWL: Use a Tewameter® or similar evaporimeter to measure the rate of water vapor loss from the RHE surface.

    • Hydration: Use a Corneometer® to measure the capacitance of the stratum corneum, which correlates with its hydration level.

  • Data Analysis:

    • Compare the TEWL and hydration values of the calcium pantothenate-treated group against the vehicle control and an untreated baseline. Statistical analysis (e.g., ANOVA) will determine the significance of the observed effects.

Application 3: Anti-Inflammatory Effects and Gene Regulation

Beyond structural and hydration benefits, calcium pantothenate exhibits modulatory effects on cellular signaling, including the expression of genes involved in inflammation.[6] Studies have shown it can regulate the expression of cytokines like Interleukin-6 (IL-6) and IL-8 in dermal fibroblasts.[6] It also induces Heme Oxygenase-1 (HMOX-1), an enzyme known to confer protection against oxidative stress and suppress inflammatory responses.[5][6]

Experimental Protocol 3: Gene Expression Analysis via qPCR

This protocol details how to measure changes in the mRNA levels of target genes in dermal fibroblasts following treatment with calcium pantothenate.

Causality: Quantitative real-time PCR (qPCR) is a highly sensitive method to detect and quantify changes in gene expression. An increase or decrease in the mRNA levels of specific genes (like IL-6, IL-8, or HMOX-1) provides molecular evidence of the compound's biological activity and its mechanism of action.

  • Cell Culture and Treatment:

    • Culture and grow HDFs in 6-well plates as described in Protocol 1.

    • When cells reach ~80% confluency, replace the medium and treat with calcium pantothenate (e.g., 20 µg/mL) for a predetermined duration (e.g., 6, 12, or 24 hours) to capture transcriptional changes.[6] Include an untreated control.

  • RNA Extraction:

    • Lyse the cells directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad). This step converts the unstable RNA into stable cDNA for qPCR analysis.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., IL6, IL8, HMOX1), and a housekeeping gene for normalization (e.g., GAPDH, ACTB), along with a suitable qPCR master mix (e.g., SYBR Green).

    • Run the reaction in a qPCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. This normalizes the expression of the target gene to the housekeeping gene and compares the treated sample to the untreated control.

Signaling_Pathway cluster_gene Gene Expression Modulation cluster_response Cellular Response CP Calcium Pantothenate Fibroblast Dermal Fibroblast CP->Fibroblast IL6 IL-6 ↓ Fibroblast->IL6 IL8 IL-8 ↓ Fibroblast->IL8 HMOX1 HMOX-1 ↑ Fibroblast->HMOX1 Inflammation Reduced Inflammation IL6->Inflammation modulates IL8->Inflammation modulates Oxidative Reduced Oxidative Stress HMOX1->Oxidative protects against

Caption: Proposed signaling effects of Calcium Pantothenate.

Conclusion and Future Directions

Calcium pantothenate hydrate is a multifaceted active ingredient with robust, scientifically-validated applications in dermatological research. The protocols outlined in this guide provide a foundation for investigating its potent effects on wound healing, skin barrier integrity, and inflammatory modulation. Future research should aim to further elucidate the precise molecular pathways it governs, particularly its interaction with cell surface receptors and downstream signaling cascades. Investigating its efficacy in more complex, immune-competent 3D skin models could also provide deeper insights into its potential for treating inflammatory skin conditions like atopic dermatitis and psoriasis.

References

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Application Note: Optimizing Microbial Fermentation with Calcium Pantothenate Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs)

Introduction: The Metabolic Imperative of Vitamin B5

In the development of high-yield microbial cell factories, optimizing carbon flux toward target metabolites (e.g., terpenes, alcohols, recombinant proteins) frequently encounters a bottleneck at the Acetyl-CoA node. Acetyl-CoA is the central hub of cellular metabolism, requiring an abundant and continuous supply of Coenzyme A (CoA).

Calcium Pantothenate Hydrate —the stable, water-soluble calcium salt of D-pantothenic acid (Vitamin B5)—serves as the obligate exogenous precursor for intracellular CoA synthesis[1]. While wild-type microbes can synthesize pantothenate endogenously, the pathway is tightly regulated by feedback inhibition. Pure pantothenic acid is highly hygroscopic, viscous, and chemically unstable. In contrast, the calcium hydrate salt is a free-flowing powder with superior thermal and oxidative stability, making it the industry standard for bioprocess formulation.

By strategically supplementing fermentation media with Calcium Pantothenate Hydrate, bioprocess engineers can bypass endogenous biosynthetic limitations, supercharge Pantothenate Kinase (PanK) activity, and artificially expand the intracellular CoA pool[1].

Mechanistic Pathway

Pathway A Calcium Pantothenate Hydrate (Exogenous Supplement) B Intracellular Pantothenate A->B Membrane Transport C 4'-Phosphopantothenate B->C Pantothenate Kinase (PanK) ATP Dependent D Coenzyme A (CoA) C->D Multi-step Enzymatic Cascade E Acetyl-CoA D->E Acyl Transfer F Mevalonate Pathway (Terpenes/Farnesene) E->F G TCA Cycle (Biomass/Energy) E->G H Ethanol Synthesis (Yeast Fermentation) E->H

Figure 1: Metabolic flux of exogenous Calcium Pantothenate into downstream biosynthetic pathways.

Quantitative Data: Strain-Specific Supplementation

The optimal concentration of Calcium Pantothenate Hydrate varies drastically depending on the microbial chassis and the target metabolite. Table 1 summarizes validated concentrations across different fermentation systems.

Table 1: Optimal Calcium Pantothenate Hydrate Concentrations in Microbial Fermentation

Microbial StrainTarget ProductOptimal ConcentrationMetabolic Outcome / CausalityReference
Yarrowia lipolytica

-Farnesene (Terpene)
150 mg/LIncreased Acetyl-CoA availability pulls carbon flux into the mevalonate pathway, yielding a 22.7% increase in titer.[1]
Saccharomyces cerevisiaeEthanol0.50 mg/LSatisfies baseline CoA requirements for high-gravity fermentation, significantly increasing final ethanol content.[2]
Brevibacterium ammoniagenesCoenzyme A (Direct)2,000 - 4,000 mg/LSaturates the enzymatic cascade, allowing direct accumulation of CoA up to 4.8 mg/mL in the fermentation broth.[3]

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why a specific action is taken, allowing for intelligent troubleshooting.

Protocol A: Preparation of 1000X Calcium Pantothenate Stock Solution

Causality: While Calcium Pantothenate Hydrate is more stable than free pantothenic acid, the amide bond remains susceptible to partial hydrolysis when subjected to prolonged autoclaving (121°C) at fluctuating pH levels. To guarantee 100% structural integrity and bioavailability, cold sterilization (filtration) is mandatory.

Materials:

  • Calcium Pantothenate Hydrate (Cell Culture Grade, >99% purity)

  • Sterile Milli-Q Water

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15.0 g of Calcium Pantothenate Hydrate.

  • Dissolution: Dissolve the powder in 80 mL of sterile Milli-Q water. The hydrate form is highly soluble; magnetic stirring for 5 minutes at room temperature is sufficient.

  • Volume Adjustment: Bring the final volume to 100 mL with Milli-Q water (Final concentration: 150 g/L).

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile, light-protected amber bottle.

  • Validation Checkpoint: Measure the pH of a 1 mL aliquot. It should naturally fall between 6.0 and 7.0. Do not adjust with strong acids/bases, as this accelerates degradation.

  • Storage: Store at 4°C for up to 3 months, or aliquot and freeze at -20°C for long-term stability.

Protocol B: Fed-Batch Fermentation for Terpene Overproduction (Yarrowia lipolytica)

Causality: In oleaginous yeasts engineered for terpene production, the synthesis of


-farnesene initiates from the condensation of two acetyl-CoA molecules[1]. Spiking the bioreactor with 150 mg/L of Calcium Pantothenate ensures the PanK enzyme is fully saturated, maximizing the CoA pool required to sustain this high-demand condensation reaction[1].

Step-by-Step Methodology:

  • Seed Culture Preparation: Inoculate Y. lipolytica into 50 mL of YPD broth. Incubate at 28°C, 220 rpm for 24 hours until the Optical Density (

    
    ) reaches ~10.0.
    
  • Bioreactor Sterilization: Prepare the basal fermentation medium (lacking vitamins) in a 5L bioreactor. Sterilize via autoclaving at 121°C for 20 minutes.

  • Aseptic Supplementation: Once the bioreactor cools to 28°C, aseptically add 1.0 mL of the 1000X Calcium Pantothenate Stock per 1L of working volume (Final concentration: 150 mg/L)[1].

  • Inoculation: Inoculate the bioreactor with 10% (v/v) of the log-phase seed culture.

  • Fermentation Parameters: Maintain Temperature at 28°C, Dissolved Oxygen (DO) > 30% via cascade agitation, and pH at 5.5 using automated addition of 2M NaOH / 2M HCl.

  • Validation Checkpoint: Monitor the

    
     and residual glucose every 12 hours. A sudden plateau in growth despite available glucose indicates a potential vitamin limitation; however, 150 mg/L is typically sufficient for up to 96 hours of fed-batch operation[1].
    
  • Harvesting: Extract the organic layer (if using a biphasic overlay like dodecane) at 96 hours and quantify

    
    -farnesene via GC-MS.
    
Protocol C: High-Gravity Yeast Ethanol Fermentation (Saccharomyces cerevisiae)

Causality: In fruit wine or high-gravity ethanol fermentation, yeast cells experience severe osmotic and ethanol toxicity. Supplementing with 0.50 mg/L Calcium Pantothenate fortifies cell membrane integrity (via enhanced fatty acid synthesis) and accelerates fermentation kinetics[2].

Step-by-Step Methodology:

  • Must Preparation: Clarify the fruit juice/must and adjust the initial sugar concentration to the desired specific gravity.

  • Vitamin Spiking: Add 3.3 µL of the 1000X stock solution per 1L of juice to achieve a final concentration of 0.50 mg/L[2].

  • Yeast Pitching: Wash S. cerevisiae cells twice with PBS (50 mmol/L, pH 6.5) to remove residual pre-culture nutrients, ensuring the experimental variables are strictly controlled[2]. Pitch at

    
     cells/mL.
    
  • Fermentation: Incubate at 28°C under anaerobic conditions until weight loss (due to

    
     evolution) stabilizes to less than 0.2 g for three consecutive days[2].
    

Bioprocess Workflow Visualization

Workflow S1 1. Stock Prep 0.22µm Filtration S4 4. Supplementation Aseptic Addition S1->S4 S2 2. Seed Culture Log-Phase S5 5. Fermentation Fed-Batch Control S2->S5 S3 3. Bioreactor Basal Media Autoclave S3->S4 S4->S5 S6 6. Downstream Extraction/Analysis S5->S6

Figure 2: Standardized workflow for vitamin-supplemented microbial fermentation.

References

  • Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis Source: MDPI URL:[Link]

  • Nutrient Consumption Patterns of Saccharomyces cerevisiae and Their Application in Fruit Wine Fermentation Source: MDPI URL:[Link]

  • An Improved Method for the Fermentative Production of Coenzyme A from Pantothenic Acid, Cysteine, and 5′-AMP Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

Sources

In vivo studies of Calcium pantothenate hydrate on skin wound healing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of Calcium Pantothenate Hydrate for Cutaneous Wound Healing

Abstract

This application note provides a rigorous technical framework for evaluating the wound-healing efficacy of Calcium Pantothenate Hydrate (Ca-Pan) in preclinical in vivo models. While the provitamin Dexpanthenol is frequently utilized in topical formulations due to superior lipophilicity, Ca-Pan remains the direct salt form of Vitamin B5, acting as the immediate precursor to Coenzyme A (CoA). This guide details the mechanistic rationale (MMP-3 modulation and metabolic flux), formulation strategies to overcome stratum corneum barrier limitations, and standardized surgical protocols (Excision and Incision models) for quantifying tissue regeneration.

Introduction & Mechanism of Action

The Metabolic Imperative in Wound Repair

Wound healing is a hypermetabolic process. Fibroblasts and keratinocytes require massive energy expenditure for migration, proliferation, and matrix synthesis. Calcium Pantothenate is the calcium salt of pantothenic acid, a requisite substrate for the synthesis of Coenzyme A (CoA) .[1][2]

  • CoA Synthesis: CoA is essential for the Tricarboxylic Acid (TCA) cycle (energy production) and fatty acid synthesis (membrane repair).

  • MMP-3 Upregulation: Recent transcriptomic profiling indicates that Ca-Pan specifically upregulates Matrix Metalloproteinase-3 (MMP-3) (Stromelysin-1). MMP-3 is critical for wound contraction and facilitating keratinocyte migration by remodeling the provisional matrix.

  • Gene Modulation: Ca-Pan treatment has been linked to the modulation of IL-6 and IL-8, shifting the wound environment from a chronic inflammatory state to a proliferative state.

Visualization: Mechanistic Pathway

The following diagram illustrates the cascade from topical application to accelerated closure.

CaPan_Mechanism CaPan Ca-Pantothenate (Topical) Uptake Cellular Uptake (Fibroblasts/Keratinocytes) CaPan->Uptake Transdermal Transport CoA Coenzyme A Synthesis Uptake->CoA Phosphorylation Energy TCA Cycle & Fatty Acid Synthesis CoA->Energy Metabolic Flux MMP3 MMP-3 Upregulation CoA->MMP3 Gene Expression Migration Keratinocyte Migration Energy->Migration MMP3->Migration ECM Remodeling Contraction Wound Contraction MMP3->Contraction Healing Accelerated Wound Closure Migration->Healing Contraction->Healing

Figure 1: Mechanistic pathway of Calcium Pantothenate in cutaneous repair, highlighting the dual role of metabolic support (CoA) and enzymatic regulation (MMP-3).

Experimental Strategy & Formulation

The Permeability Challenge

Calcium Pantothenate is hydrophilic (water-soluble). Unlike Dexpanthenol, it does not passively penetrate the lipophilic stratum corneum efficiently.

  • Critical Protocol Step: Do not use a simple petrolatum base. You must use an Oil-in-Water (O/W) emulsion or a Hydrogel to solubilize the salt and ensure bioavailability.

  • Enhancers: Consider adding 2-5% Propylene Glycol as a penetration enhancer.

Study Groups

For a robust statistical analysis (


 animals per group), the following design is recommended:
GroupTreatmentRationale
G1 Negative Control Saline or untreated to assess natural healing baseline.
G2 Vehicle Control Base cream/gel without active ingredient to rule out vehicle effects.
G3 Low Dose Ca-Pan 2.5% (w/w) Ca-Pan formulation.
G4 High Dose Ca-Pan 5.0% (w/w) Ca-Pan formulation (Therapeutic target).
G5 Positive Control Marketed growth factor (e.g., rhPDGF) or 5% Dexpanthenol standard.

Protocol 1: Excision Wound Model (Rate of Closure)

This model mimics an open wound healing by secondary intention, allowing for the assessment of re-epithelialization and granulation tissue formation.

Materials
  • Animals: Male Wistar or Sprague-Dawley rats (250–300 g).

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP.

  • Tools: 8mm or 20mm biopsy punch, sterile forceps, depilatory cream.

Step-by-Step Methodology
  • Acclimatization: House animals individually for 7 days prior to surgery.

  • Preparation: Shave the dorsal fur and apply depilatory cream. Disinfect with Povidone-iodine and 70% ethanol.

  • Wound Induction:

    • Create a full-thickness excision wound (circular, 500 mm² area or 20mm diameter) on the mid-dorsal region.

    • Excise skin and panniculus carnosus.

  • Treatment:

    • Apply 0.5g of the test formulation topically once daily .

    • Cover with a semi-occlusive dressing (e.g., Tegaderm) to prevent desiccation and licking, or leave open if housing allows (individual cages required).

  • Data Collection (Days 0, 3, 7, 10, 14, 21):

    • Morphometry: Trace wound margin on a transparent sheet or use digital planimetry (ImageJ).

    • Calculation:

      
      .
      

Protocol 2: Incision Wound Model (Tensile Strength)

This model evaluates the collagen maturation and mechanical integrity of the healed tissue.

Methodology
  • Induction: Make a 6-cm linear paravertebral incision through the full thickness of the skin.

  • Suturing: Close the incision with interrupted sutures (3-0 silk) at 1-cm intervals.

  • Treatment: Apply formulation daily over the suture line.

  • Suture Removal: Remove sutures on Day 7 (critical to measure tissue strength, not suture strength).

  • Termination: Euthanize animals on Day 10 or 14.

  • Tensile Testing:

    • Excise a strip of skin containing the healed wound.[3]

    • Secure in a Tensiometer. Measure the Breaking Strength (g) required to disrupt the wound.

Post-Treatment Assessment & Validation

Workflow Visualization

Experimental_Workflow cluster_Treatment Daily Treatment Phase cluster_Analysis Validation Assays Start Study Initiation (n=10/group) Induction Wound Induction (Day 0) Start->Induction Treat Topical Application (Vehicle / 2.5% / 5.0%) Induction->Treat Measure Planimetry & Clinical Observation Treat->Measure Biopsy Tissue Harvest (Day 7, 14, 21) Measure->Biopsy Endpoint Histo Histopathology (H&E, Masson's Trichrome) Biopsy->Histo Biochem Hydroxyproline Assay (Collagen) Biopsy->Biochem Gene qPCR (MMP-3, IL-6) Biopsy->Gene

Figure 2: Experimental workflow from surgical induction to multi-parametric analysis.

Key Biomarkers
AssayTargetExpected Result with Ca-Pan
Hydroxyproline Collagen ContentIncreased concentration indicates higher collagen synthesis and cross-linking.
Masson’s Trichrome Collagen ArchitectureDense, organized collagen bundles (blue stain) vs. sparse fibers in controls.
MMP-3 (qPCR) Stromelysin-1Upregulation at Day 3-7 (remodeling phase), normalizing by Day 14.
H&E Staining Re-epithelializationFaster migration of keratinocytes over the dermis; reduced scar width.
Hydroxyproline Assay Protocol (Simplified)
  • Hydrolysis: Digest 50mg of dried wound tissue in 6N HCl at 110°C for 24 hours.

  • Oxidation: Neutralize and treat with Chloramine-T.

  • Colorimetry: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

  • Read: Measure absorbance at 557 nm.

  • Validation: Correlation between tensile strength and hydroxyproline levels confirms functional repair.

References

  • Weimann, B. I., & Hermann, D. (1999).[4] Studies on wound healing: Effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture.[4][5][6] International Journal for Vitamin and Nutrition Research.[4] Link

  • Huth, S., et al. (2022). MMP-3 plays a major role in calcium pantothenate-promoted wound healing after fractional ablative laser treatment.[1][2][7][8][9] Lasers in Medical Science.[9] Link

  • Marquardt, Y., et al. (2015). Dexpanthenol in wound healing after medical and cosmetic interventions (postprocedure wound healing).[8][10] Journal of Dermatological Treatment.[1] Link

  • Gál, P., et al. (2013). Immunohistological changes in skin wounds during the early periods of healing in a rat model. Veterinární Medicína. Link

  • Ebner, F., et al. (2002). Topical use of dexpanthenol in skin disorders.[1][10] American Journal of Clinical Dermatology.[1] Link

Sources

Formulation of topical creams containing Calcium pantothenate hydrate for research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Calcium Pantothenate Hydrate (Vitamin B5 salt) is a critical bioactive for wound healing, barrier repair, and fibroblast proliferation. While more stable than pure pantothenic acid, it remains susceptible to hydrolytic degradation under thermal stress and extreme pH conditions. This application note details a cold-addition O/W emulsion protocol designed to maximize API retention and shelf-life stability.

Part 1: Pre-Formulation Intelligence

Molecule Profile & Constraints

Calcium Pantothenate is the calcium salt of pantothenic acid.[1][2][3][4] Upon application, it is enzymatically converted to pantothenic acid, a precursor to Coenzyme A (CoA), which is essential for the Krebs cycle and fatty acid synthesis in the skin.

ParameterSpecificationFormulation Impact
IUPAC Name Calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoateN/A
Solubility Freely soluble in water; slightly soluble in alcohol.[5]Must be dissolved in the aqueous phase or added as a pre-solution.
Hygroscopicity HighRequires tight humidity control during weighing; formulation needs humectants to prevent crystallization.
Stability pH 5.0 – 7.0 (Optimal)Buffer systems (Citrate/Phosphate) may be required if excipients drift pH.
Thermal Limit Degradation accelerates >40°C in solution.CRITICAL: Do not add to the hot oil/water phase.
The Degradation Logic

Understanding the failure mode is essential for prevention. Calcium Pantothenate degrades via hydrolysis into Pantoic Acid and


-Alanine. This reaction is catalyzed by heat and pH extremes.

degradation_pathway Figure 1: Hydrolytic Degradation Pathway of Calcium Pantothenate CaPan Calcium Pantothenate (Active) PanAcid Pantothenic Acid (Intermediate) CaPan->PanAcid Dissociation Hydrolysis Hydrolysis (Heat / pH <5 or >7) PanAcid->Hydrolysis Products Degradation Products: Pantoic Acid + β-Alanine Hydrolysis->Products Irreversible Loss

Figure 1: The primary stability risk is hydrolysis. The protocol below mitigates this by controlling temperature and pH.

Part 2: Manufacturing Protocol

Formulation Strategy (O/W Emulsion)

We utilize a non-ionic emulsification system (Cetearyl Alcohol + Polysorbate 60) for broad pH compatibility. A "Phase C" cold-addition strategy is employed for the API.

Target Concentration: 2.0% w/w Calcium Pantothenate

PhaseIngredient% w/wFunction
A (Oil) Cetostearyl Alcohol5.00Thickener / Stabilizer
Glyceryl Stearate SE2.00Co-emulsifier
Caprylic/Capric Triglyceride8.00Emollient (High stability)
Dimethicone (350 cSt)1.00Occlusive / Slip agent
B (Water) Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Disodium EDTA0.10Chelating Agent (Protects against oxidation)
Methylparaben0.20Preservative
C (Active) Calcium Pantothenate 2.00 Active Ingredient
Deionized Water (Reserve)5.00Solvent for Cold Addition
D (Adj) Citric Acid (10% soln)q.s.pH Adjuster (Target 6.0)
Step-by-Step Manufacturing Workflow

Expert Insight: The most common failure in Calcium Pantothenate creams is "grittiness" caused by adding the powder directly to the emulsion, or "yellowing" caused by adding it while the batch is too hot.

manufacturing_workflow Figure 2: Cold-Addition Manufacturing Workflow PhaseA Phase A: Oil Phase Heat to 75°C (Lipids + Emulsifiers) Emulsify Emulsification High Shear Mixing (15 mins) PhaseA->Emulsify PhaseB Phase B: Water Phase Heat to 75°C (Water + Humectants + Preservative) PhaseB->Emulsify PhaseC Phase C: Active Phase Dissolve Ca-Pantothenate in Water Keep at Ambient Temp (25°C) Addition Add Phase C to Emulsion Mix until Homogeneous PhaseC->Addition Cooling Cooling Phase Slow Agitation to 40°C Emulsify->Cooling Cooling->Addition Temp < 40°C QC QC & pH Adjustment Target pH 5.5 - 6.5 Addition->QC

Figure 2: The split-phase process ensures the API is never exposed to emulsification temperatures.

Detailed Procedure
  • Preparation of Phase A (Oil):

    • In the main vessel, combine Cetostearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, and Dimethicone.

    • Heat to 70-75°C under slow agitation until completely melted and uniform.

  • Preparation of Phase B (Water):

    • In a side vessel, combine Water, Glycerin, EDTA, and Methylparaben.

    • Heat to 70-75°C . Ensure the preservative is fully dissolved.

  • Emulsification:

    • Slowly add Phase B to Phase A (or vice versa depending on equipment) while homogenizing at high speed (approx. 2000-3000 rpm).

    • Maintain temperature at 70-75°C for 10-15 minutes to ensure droplet size reduction.

  • Cooling:

    • Switch to sweep agitation (low shear).

    • Begin cooling the batch.

    • CRITICAL: Do not proceed to the next step until the batch temperature is below 40°C .

  • Preparation & Addition of Phase C (Active):

    • In a separate beaker, dissolve the Calcium Pantothenate Hydrate in the reserved water (Phase C). Ensure the solution is clear (no crystals).

    • Once the main batch is <40°C, slowly add the Phase C solution.

    • Mix for 15 minutes to ensure uniform distribution.

  • Finishing:

    • Check pH.[5][6][7] It should be between 6.0 and 7.0.

    • If pH > 7.0, adjust carefully with Citric Acid solution. Note: Calcium Pantothenate is alkaline; the addition usually raises the pH of the base.

    • Cool to 25°C and discharge.

Part 3: Analytical Quality Control (HPLC)

To validate the potency and stability, use the following High-Performance Liquid Chromatography (HPLC) method.

  • Column: C18 (e.g., ODSA or equivalent), 250 mm x 4.6 mm, 5 µm packing.[6]

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10 v/v).

    • Buffer Prep: Dissolve Potassium Dihydrogen Phosphate in water, adjust pH to 2.5 with Phosphoric Acid.[1][7]

  • Flow Rate: 1.0 mL/min.[1][6][7][8]

  • Detection: UV @ 200-210 nm (Calcium Pantothenate has low UV absorption; low wavelength is required).

  • Retention Time: Approx 5-6 minutes.

  • Acceptance Criteria: 90.0% - 110.0% of label claim.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Phase Separation Insufficient emulsification or cooling too fast.Increase homogenization time; control cooling rate (1°C/min).
Grittiness API did not dissolve fully in Phase C.Ensure Phase C water volume is sufficient (1:3 ratio min). Predissolve completely before adding.
Yellow Discoloration Hydrolysis/Oxidation due to heat or high pH.Ensure API is added <40°C. Check that final pH is not >7.5. Add antioxidant (BHT/Tocopherol) if oil phase is oxidizing.
pH Drift Interaction with carbomers or acidic preservatives.Avoid Carbomers (they require pH >6 to gel, which risks API stability). Use non-ionic thickeners like HEC or Xanthan Gum.

References

  • Physicochemical Properties & Stability

    • Journal of Food and Drug Analysis. "Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies." (2026).[8] Link

    • Cosmetic Ingredient Review. "Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives." (2018). Link

  • Formulation & Mechanism

    • American Journal of Clinical Dermatology. "Topical use of dexpanthenol in skin disorders." (2002). (Cited in patent literature regarding Calcium Pantothenate efficacy). Link

    • BASF Technical Information. "Calcium-D-Pantothenate Technical Data Sheet." Link

  • Analytical Methods

    • Journal of Pharmaceutical and Biomedical Analysis.[6] "HPLC determination of calcium pantothenate and two preservatives in topical cream." (2006).[8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Calcium Pantothenate Hydrate Precipitation in Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Calcium Pantothenate Hydrate. This document is designed for researchers, scientists, and drug development professionals who utilize this essential nutrient—a component of Vitamin B5—in their experimental media. Precipitation of calcium pantothenate can lead to inconsistent results and compromise the integrity of your work. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure its successful application.

Frequently Asked Questions (FAQs)

Q1: I've observed a white precipitate in my media after adding calcium pantothenate. What is the primary cause?

The precipitation of calcium pantothenate in complex media is typically not due to the salt itself, which is readily soluble in water, but rather due to secondary reactions involving the calcium ion (Ca²⁺).[1][2][3] The most common culprits are interactions with other media components, particularly phosphate and carbonate species.

  • Interaction with Phosphate: Many biological buffers and cell culture media (e.g., Phosphate-Buffered Saline, DMEM) are rich in phosphate ions (PO₄³⁻). Calcium ions can react with these to form calcium phosphate (Ca₃(PO₄)₂), a compound with very low solubility that readily precipitates out of solution. This effect is more pronounced at higher concentrations of both calcium and phosphate.[4]

  • Interaction with Carbonate: Media that use a bicarbonate buffering system (e.g., DMEM, RPMI-1640) are sensitive to changes in CO₂ levels, which affect the pH and the concentration of carbonate ions (CO₃²⁻). Calcium can react with these ions to form calcium carbonate (CaCO₃), another poorly soluble salt.

  • pH Shifts: Calcium pantothenate is most stable in a pH range of 5.0 to 7.0.[5] Significant shifts towards alkaline conditions (pH > 8.0) can decrease the stability of the compound and promote the formation of insoluble calcium salts.[1][3]

  • Temperature Fluctuations: Concentrated stock solutions or media stored at refrigerated temperatures can sometimes exhibit precipitation as the solubility of certain salts decreases.[6][7] Repeated freeze-thaw cycles can also denature other media components, which may contribute to precipitation.[6][7]

Q2: What is the recommended procedure for preparing a stable, concentrated stock solution of calcium pantothenate?

Preparing a concentrated stock solution is a standard practice to avoid repeatedly weighing small, hygroscopic amounts of the powder.[1][3] A properly prepared stock solution minimizes the risk of precipitation when added to the final medium.

Protocol: Preparation of a 1000X Calcium Pantothenate Stock Solution (approx. 500 mg/L)
  • Preparation: In a sterile biosafety cabinet, weigh out 50 mg of high-purity USP-grade Calcium Pantothenate RS.

  • Dissolution: Add the powder to approximately 80 mL of high-purity, sterile water (e.g., WFI or cell culture grade) in a sterile 100 mL volumetric flask.

  • Mixing: Gently swirl the flask until the powder is completely dissolved. Calcium pantothenate is freely soluble in water, so this should occur readily.[1][3]

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 6.0 and 7.0. The pH of a 1-in-20 solution should naturally be between 7.0 and 9.0.[1] For enhanced stability, a slightly acidic to neutral pH is preferable.[5]

  • Final Volume: Bring the solution to the final volume of 100 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8°C, protected from light.[8] A properly prepared stock solution should be stable for several weeks.

This workflow is visualized in the diagram below.

cluster_prep Preparation Workflow weigh 1. Weigh 50 mg Calcium Pantothenate dissolve 2. Dissolve in 80 mL Sterile Water weigh->dissolve Add powder to water mix 3. Mix Until Fully Dissolved dissolve->mix adjust_ph 4. Adjust pH to 6.0-7.0 (Optional) mix->adjust_ph volume 5. Bring to 100 mL Final Volume adjust_ph->volume filter 6. Sterile Filter (0.22 µm) volume->filter store 7. Store at 2-8°C, Protected from Light filter->store

Caption: Workflow for preparing a stable stock solution.

Q3: How does the order of component addition during media preparation affect calcium pantothenate stability?

The order of addition is one of the most critical, yet often overlooked, factors in preventing precipitation in complex, chemically defined media.[6][7] This is especially true when preparing media from powdered components or individual stock solutions.

The guiding principle is to avoid creating localized high concentrations of reactive ions. Specifically, calcium and phosphate should not be added in close succession in concentrated forms.

Recommended Order of Addition:
  • Start with Water: Begin with approximately 80% of the final volume of high-purity water.

  • Add Amino Acids & Buffers (Non-Phosphate): Dissolve amino acids and any non-phosphate buffer components first.

  • Add Trace Elements & Vitamins (Except Ca²⁺ sources): Add trace elements and the majority of vitamins. This is the ideal stage to add your calcium pantothenate stock solution.

  • Add Phosphate Salts: Once other components are fully dissolved and dispersed, add the phosphate salts (e.g., monobasic and dibasic potassium phosphate).[8] Ensure they are completely dissolved.

  • Add Divalent Cations Last: Add calcium chloride (or other calcium salts) and magnesium salts very slowly and preferably from a dilute stock solution while the bulk solution is being stirred. This ensures rapid dispersal and prevents localized super-saturation that can trigger precipitation.[6][7]

  • Final pH and Volume Adjustment: Adjust the final pH and bring the medium to its final volume.

The logical relationship for preventing precipitation is illustrated below.

A High [Ca²⁺] High [PO₄³⁻] B Insoluble Calcium Phosphate Precipitate A->B Leads to C Separate Addition Dilute Solutions D Soluble, Bioavailable Ions C->D Leads to

Caption: Logic for preventing ionic precipitation.

Q4: I have already observed a precipitate. What are my troubleshooting options?

Once a precipitate has formed, it can be difficult to resolubilize without altering the medium's composition. Here is a decision tree to guide your actions:

  • Identify the Cause:

    • Was the medium subjected to a temperature shock (e.g., moved from a cold room to a warm incubator)? If so, try warming the medium to 37°C with gentle swirling. Some salts may redissolve.[6]

    • Was the pH of the medium significantly altered? Check the pH. If it has shifted to be too alkaline, it may not be salvageable, as adjusting it back could cause other components to precipitate.

  • Assess the Severity:

    • Is it a fine, hazy precipitate or dense, crystalline particles? A fine haze might be tolerated by some robust cell lines, but dense precipitates are more likely to be detrimental.[6]

  • Course of Action:

    • Mild Precipitation: For a fine haze, you may choose to proceed with your experiment while noting the observation. However, this is not ideal as the exact concentration of soluble components is now unknown.

    • Significant Precipitation: The recommended course of action is to discard the medium. Attempting to salvage it by filtration will remove not only the precipitate but also any co-precipitated or chelated nutrients, rendering the medium undefined and deficient.[6] Prepare a fresh batch, paying close attention to the preparation protocols outlined above.

Q5: Are there specific media formulations that are more prone to this issue?

Yes. Media with high concentrations of both calcium and phosphate are at the highest risk.

Media ComponentPotential for Interaction with Ca²⁺Notes
Phosphate Buffers (e.g., K₂HPO₄, KH₂PO₄) HighA primary driver for calcium phosphate precipitation.[4][8]
Bicarbonate Buffers (NaHCO₃) Moderate to HighCan form calcium carbonate, especially with pH shifts or exposure to ambient CO₂.
High Iron Concentrations Low (Indirect)While not a direct reaction, high concentrations of other metal ions can sometimes influence the ionic equilibrium of the solution.
Serum (if used) LowSerum proteins like albumin can chelate calcium, which may reduce the free Ca²⁺ available for precipitation. However, improper heat inactivation of serum can cause protein aggregation, which is a different form of precipitation.[6]

It is crucial to follow the manufacturer's specific instructions for preparing any powdered medium, as they have optimized the order of addition to mitigate these risks.

References
  • CALCIUM PANTOTHENATE ASSAY. (n.d.). USP.
  • Determination of pantothenic acid in food. (2010, March 26). Standardization Administration of the P.R.C.
  • Calcium Pantothenate. (n.d.). Japanese Pharmacopoeia.
  • Calcium-D-Pantothenate. (2025, July). BASF.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved March 2, 2026, from [Link]

  • Brink, E. J., Beynen, A. C., Dekker, P. R., van Beresteijn, E. C., & van der Meer, R. (1992). Interaction of Calcium and Phosphate Decreases Ileal Magnesium Solubility and Apparent Magnesium Absorption in Rats. The Journal of Nutrition, 122(3), 580-586. Retrieved from [Link]

Sources

Technical Support Center: Calcium Pantothenate Optimization for Fibroblast Proliferation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Calcium Pantothenate (Vitamin B5) Concentration Optimization Target Cell Line: Human Dermal Fibroblasts (HDF) / General Fibroblast Lines Last Updated: March 2026

Introduction: Beyond Basal Requirements

Welcome to the technical optimization hub. You are likely here because standard media formulations (like DMEM) provide basal survival levels of pantothenate (~4 mg/L or ~8 µM), but you require proliferative acceleration or wound healing simulation .

Calcium Pantothenate is the stable calcium salt of Pantothenic Acid (Vitamin B5).[1] It is the obligate precursor for Coenzyme A (CoA) , the pivot point for the TCA cycle and fatty acid synthesis. In fibroblasts, optimization is not just about "feeding" the cell; it is about saturating the Pantothenate Kinase (PANK) enzyme to drive maximum metabolic flux and antioxidant defense (via HMOX-1 induction).

Module 1: Preparation & Stability (The "Setup" Phase)

Objective: Create a stable, precipitate-free stock solution.

Critical FAQ: Solubility & Handling

Q: My stock solution turned cloudy immediately. What happened? A: You likely dissolved the Calcium Pantothenate in a phosphate-buffered saline (PBS) or a sulfate-containing buffer. The calcium ions (


) in the salt react with phosphates to form insoluble Calcium Phosphate precipitates.
  • Correct Action: Always dissolve Calcium Pantothenate in ultrapure (Type 1) water .

Q: Can I autoclave the stock solution? A: No. While pantothenic acid is relatively heat stable, autoclaving can cause hydrolysis and degradation of the vitamin at high temperatures, especially at neutral/alkaline pH.

  • Correct Action: Use 0.22 µm syringe filtration for sterilization.

Q: I bought the "Hydrate" form. Does this change my math? A: Yes. Most commercial sources supply Calcium Pantothenate Monohydrate or similar.

  • MW (Anhydrous): ~476.53 g/mol

  • MW (Monohydrate): ~494.5 g/mol (Check your specific CoA container).

  • Note: The protocol below assumes the standard MW of 476.5 g/mol (adjust if using hydrate).

Protocol: 1000x Stock Preparation (20 mg/mL)
  • Weighing: Weigh 200 mg of Calcium Pantothenate.

  • Dissolution: Add to 10 mL of Ultrapure Water. Vortex until completely clear (solubility is high, ~0.4 g/mL).

  • Sterilization: Pass through a 0.22 µm PES or PVDF filter into a sterile light-protected tube.

  • Storage: Aliquot into 1 mL tubes. Store at -20°C . Stable for 6-12 months. Avoid freeze-thaw cycles.[2]

Module 2: Experimental Optimization (The "Dose-Response" Phase)

Objective: Determine the precise concentration that maximizes proliferation without inducing osmotic stress or contact inhibition.

The "Sweet Spot" Hypothesis

Literature suggests a biphasic response.

  • Basal (Survival): ~8 µM (Standard DMEM).

  • Proliferative (Target): 40 µM – 250 µM (approx. 20–120 mg/L).

  • Saturation/Inhibition: >1000 µM (1 mM).

Workflow Visualization

ExperimentalWorkflow Start Start: HDF Cells Seeding Seeding (3,000 cells/cm²) Start->Seeding Starve Serum Starvation (24h, 0.1% FBS) Seeding->Starve  Sync Cell Cycle   Treat Treatment (0 - 500 µM Ca-Pan) Starve->Treat  Replace Media   Incubate Incubation (48h - 72h) Treat->Incubate Assay Readout (MTT / CCK-8 / BrdU) Incubate->Assay  Quantify  

Figure 1: Optimization workflow. The starvation step is critical to ensure observed proliferation is driven by the vitamin, not serum growth factors.

Step-by-Step Protocol
  • Seeding: Seed fibroblasts at 3,000–5,000 cells/well in a 96-well plate using standard DMEM + 10% FBS. Allow attachment (24h).

  • Synchronization (Critical): Aspirate media. Wash with PBS. Add DMEM + 0.1% FBS (low serum) for 24 hours.

    • Why? This halts the cell cycle, ensuring all cells start from G0/G1 when you add the treatment.

  • Treatment Preparation: Prepare DMEM + 1% FBS (reduced serum) spiked with Calcium Pantothenate.

    • Control: 0 µM (Basal DMEM only)

    • Low: 10 µM

    • Target A: 50 µM (~24 mg/L)

    • Target B: 100 µM (~48 mg/L)

    • High: 500 µM

  • Incubation: Incubate for 48 to 72 hours .

  • Readout: Perform CCK-8 or MTT assay. Calculate % viability relative to Control.

Module 3: Mechanistic Troubleshooting (The "Why" Phase)

Objective: Understand why optimization might fail or plateau.

Critical FAQ: Pathway Bottlenecks

Q: I added 1 mM (high dose) but saw no extra growth. Why? A: You likely hit the PANK Saturation Point . The enzyme Pantothenate Kinase (PANK) is the rate-limiting step in CoA synthesis. Once PANK is saturated, adding more B5 does nothing. Furthermore, very high levels of Calcium (from the salt) can trigger differentiation (keratinization-like pathways) rather than proliferation.

Q: Cells look healthy but aren't dividing faster. Is it the media? A: Check your Glutamine levels. CoA is required for the TCA cycle. If the cell lacks the fuel (Glutamine/Glucose) for the TCA cycle, increasing the "spark plug" (CoA) won't help the engine run faster.

Pathway Visualization

CoAPathway CaPan Extracellular Ca-Pantothenate SMVT SMVT Transporter CaPan->SMVT Pan Pantothenate (Intracellular) SMVT->Pan P_Pan 4'-Phosphopantothenate Pan->P_Pan  Phosphorylation   HMOX HMOX-1 Gene (Antioxidant Defense) Pan->HMOX  Gene Signaling   PANK PANK (Rate Limiting Enzyme) PANK->Pan  Regulation   CoA Coenzyme A (CoA) P_Pan->CoA  Multi-step   TCA TCA Cycle (ATP Production) CoA->TCA Lipid Lipid Synthesis (Membrane Expansion) CoA->Lipid

Figure 2: The conversion of Pantothenate to CoA is gated by PANK. Excess B5 also upregulates HMOX-1, reducing oxidative stress.

Module 4: Data Interpretation & Reference Values

Use this table to benchmark your results. If your data deviates significantly, check the "Troubleshooting" sections above.

Concentration (µM)Concentration (mg/L)Expected Effect (Relative to Control)Mechanism Note
0 - 10 µM 0 - 4.8Baseline (100%) Maintenance only. Basal CoA synthesis.
20 - 50 µM 9.5 - 24120% - 140% Optimal. PANK saturation begins. HMOX-1 induction.
100 - 250 µM 48 - 120130% - 150% High proliferation. Max migration speed.
> 1000 µM > 476Plateau / Decline Osmotic stress. Potential Calcium-induced differentiation.[3]

References

  • Weimann, B. J., & Hermanns, D. (2009). Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts. International Journal for Vitamin and Nutrition Research, 79(6).

  • Capelli, E., et al. (2013). Studies on Wound Healing: Effects of Calcium D-Pantothenate on the Migration, Proliferation and Protein Synthesis of Human Dermal Fibroblasts in Culture. International Journal for Vitamin and Nutrition Research.

  • Ghetti, E., et al. (2012). Pantothenic acid stimulates proliferation and migration of human dermal fibroblasts. European Journal of Dermatology.

  • PubChem. Calcium Pantothenate (Compound Summary). National Library of Medicine.

  • ThermoFisher Scientific. DMEM Formulation (Component List).

Sources

Technical Support Center: Troubleshooting Calcium Pantothenate Hydrate Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers scale up formulations involving complex cell culture media, dietary supplements, or pharmaceutical excipients, Calcium Pantothenate Hydrate (the calcium salt of Vitamin B5) frequently emerges as a hidden variable that severely compromises downstream colorimetric protein quantification.

This guide synthesizes the chemical causality behind this interference and provides field-proven, self-validating protocols to rescue your analytical workflows.

Part 1: Mechanistic FAQs

Q1: Why does my BCA or Lowry assay turn cloudy and yield impossibly high protein concentrations when my buffer contains Calcium Pantothenate? The Causality: The interference is not a true colorimetric reaction, but rather a physical light-scattering artifact. Both the Bicinchoninic Acid (BCA) and Lowry assays require a highly alkaline environment (pH 10.5–11.25) to facilitate the biuret reaction, utilizing sodium carbonate and sodium bicarbonate as primary buffers. When the free calcium ions (


) from Calcium Pantothenate enter this alkaline environment, they rapidly react with the carbonate ions to form calcium carbonate (

)
, which is highly insoluble in water (

). This micro-precipitation creates turbidity in the microplate well. The spectrophotometer interprets this scattered light as absorbed light at 562 nm (BCA) or 750 nm (Lowry), falsely elevating the apparent protein concentration [1].

Q2: Is the pantothenate moiety itself responsible for reducing the copper in these assays? The Causality: No. Pantothenic acid is an amide composed of pantoic acid and


-alanine. Unlike strong reducing agents (e.g., ascorbic acid, DTT) or specific amino acids (tyrosine, tryptophan) that directly reduce 

to

, the pantothenate amide bond is relatively stable. It requires aggressive alkaline hydrolysis and specific derivatization (such as with ninhydrin) to become optically active [2]. The interference is almost exclusively driven by the divalent calcium counter-ion.

Q3: Can I simply use a "Buffer Blank" containing Calcium Pantothenate and subtract the background absorbance? The Causality: Blank subtraction is mathematically invalid for precipitation-based interference. The kinetics of


 crystal nucleation and agglomeration are highly dependent on the presence of proteins, which act as nucleation sites. Therefore, a buffer blank without protein will scatter light differently than a sample containing both protein and calcium. Attempting to subtract this background will lead to severe reproducibility issues and underestimation/overestimation artifacts [1].

Q4: Which total protein assay is most resistant to Calcium Pantothenate interference? The Causality: The Bradford Assay . Unlike the copper-based assays, the Bradford assay utilizes Coomassie Brilliant Blue G-250 in a highly acidic phosphoric acid buffer (pH < 1.0). Under these acidic conditions, calcium carbonate cannot form, and the


 ions remain completely soluble, preventing any light-scattering artifacts [3].

Part 2: Quantitative Assay Tolerance Limits

To aid in assay selection, the following table summarizes the chemical environments and validated tolerance limits for calcium ions derived from Calcium Pantothenate.

Assay TypePrimary Buffer SystemWorking pH

Tolerance Limit
Primary Mechanism of Interference
BCA Assay Sodium Carbonate / Bicarbonate~11.25~10 mM

precipitation causing light scattering at 562 nm.
Lowry Assay Sodium Carbonate / Tartrate~10.501–2 mM

& Calcium Tartrate precipitation (light scattering at 750 nm).
Bradford Assay Phosphoric Acid< 1.00>40 mMMinimal;

remains highly soluble in acidic conditions.

Part 3: Mitigation Workflows & Logical Decision Matrix

G Start Sample contains Calcium Pantothenate CheckAssay Which colorimetric assay is being used? Start->CheckAssay Bradford Bradford Assay (Acidic pH < 1.0) CheckAssay->Bradford BCA_Lowry BCA / Lowry Assay (Alkaline pH > 10.0) CheckAssay->BCA_Lowry Bradford_OK Proceed directly. Ca²⁺ remains soluble in phosphoric acid. Bradford->Bradford_OK Interference Ca²⁺ precipitates with carbonate/tartrate buffers (Turbidity & Light Scattering) BCA_Lowry->Interference Mitigation Select Mitigation Strategy Interference->Mitigation Precipitate TCA/DOC Precipitation (Pellet protein, discard Ca²⁺) Mitigation->Precipitate Chelate Sodium Oxalate Addition (Pre-chelate Ca²⁺) Mitigation->Chelate Desalt Spin Column Desalting (Buffer Exchange) Mitigation->Desalt

Decision matrix for mitigating Calcium Pantothenate interference in protein quantification assays.

Part 4: Self-Validating Experimental Protocols

If you are locked into using a BCA or Lowry assay (e.g., due to detergent incompatibility with Bradford), you must physically separate the calcium from the protein or chemically mask it prior to the assay.

Protocol A: Sodium Oxalate Pre-Chelation (Optimized for Lowry Assays)

Causality: Sodium oxalate (


) has a significantly higher binding affinity for calcium than carbonate or tartrate. By adding oxalate before the assay reagents, you force the calcium to precipitate as calcium oxalate (

). Crucially, this precipitate is then pelleted via centrifugation, physically removing the light-scattering particles before the colorimetric reaction begins [4].

Step-by-Step Methodology:

  • Aliquot 100 µL of your protein sample (containing Calcium Pantothenate) into a microcentrifuge tube.

  • Add Sodium Oxalate to achieve a final concentration of 20 mM.

  • Vortex briefly and incubate at room temperature for 10 minutes to allow complete

    
     crystal formation.
    
  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Carefully aspirate the supernatant (which now contains your protein but is depleted of

    
    ) and transfer it to a new tube.
    
  • Proceed with the standard Lowry or BCA assay using this supernatant.

  • Self-Validation Check: Run a parallel "Spiked Control" (a known concentration of BSA spiked into your Calcium Pantothenate buffer). If the calculated concentration of the control deviates by >5% from the known value, increase the centrifugation time to 10 minutes to ensure all micro-precipitates are fully pelleted.

Protocol B: TCA/DOC Protein Precipitation (Universal Rescue Method)

Causality: Deoxycholate (DOC) binds to proteins, acting as a co-precipitant. When Trichloroacetic Acid (TCA) is added, the pH drops drastically, causing the proteins to denature and precipitate. Because calcium pantothenate remains highly soluble in acidic conditions, it is left behind in the supernatant and discarded. The acetone wash is mechanistically critical: it removes residual TCA, which would otherwise neutralize the alkaline BCA working reagent and quench the biuret reaction [5].

Step-by-Step Methodology:

  • To 100 µL of sample, add 1 µL of 15% (w/v) Sodium Deoxycholate (DOC). Vortex and incubate at room temperature for 10 minutes.

  • Add 10 µL of 100% (w/v) Trichloroacetic Acid (TCA). Vortex and incubate on ice for 15 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C. A visible protein pellet should form.

  • Carefully decant and discard the supernatant (which contains the interfering

    
     and pantothenate).
    
  • Critical Wash: Add 500 µL of ice-cold 100% acetone to the pellet. Do not resuspend; simply invert the tube twice.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C. Discard the acetone.

  • Air-dry the pellet for 5–10 minutes (do not over-dry, or the protein will become insoluble).

  • Resuspend the pellet directly in 100 µL of the BCA Working Reagent (or a compatible buffer like 1% SDS) and proceed with the assay.

  • Self-Validation Check: Measure the pH of the resuspended sample using a micro-pH probe or pH paper. If the pH is < 10.0, residual TCA is present. You must repeat the protocol and incorporate a second acetone wash step to ensure the alkaline integrity of the assay is maintained.

References

  • Morrissey, T.B. and Woltering, E.A. (1989). Sodium oxalate corrects calcium interference in Lowry protein assay. Journal of Surgical Research. Available at: [Link]

  • Frølund, B. et al. (2013). Improvement on the modified Lowry method against interference of divalent cations in soluble protein measurement. Applied Microbiology and Biotechnology. Available at:[Link]

  • Shehata, M.A. et al. (2002). Colorimetric and fluorimetric methods for determination of panthenol in cosmetic and pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Sources

Improving the stability of Calcium pantothenate hydrate in long-term culture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of Calcium Pantothenate hydrate in long-term culture

Welcome to the Application Support Portal

Status: Operational | Tier: Advanced Technical Support Subject Matter Expert: Dr. A. Vance, Senior Application Scientist

Executive Summary: Calcium Pantothenate (Vitamin B5) is the critical precursor for Coenzyme A (CoA), the metabolic hub of the TCA cycle and fatty acid synthesis.[1] In long-term perfusion or fed-batch cultures, "unexplained" drops in viable cell density (VCD) or titer often correlate with B5 depletion. This is rarely due to consumption alone; it is frequently a stability failure driven by hydrolysis.

This guide moves beyond basic preparation. We analyze the thermodynamic and kinetic vulnerabilities of Calcium Pantothenate and provide self-validating protocols to ensure nutrient integrity throughout your 14+ day campaigns.

Module 1: The Stability Matrix (Root Cause Analysis)

To solve instability, you must understand the degradation mechanism. Calcium Pantothenate is the calcium salt of pantothenic acid.[2][3] While the salt is stable in dry powder form, it dissociates in aqueous media. The vulnerability lies in the amide bond of the pantothenate moiety.

The Degradation Pathway

The primary failure mode is hydrolysis , which cleaves the molecule into


-alanine and pantoic acid. This reaction is catalyzed by heat and extreme pH.

B5_Degradation CaPan Calcium Pantothenate (Stable Powder) PanAcid Pantothenic Acid (Dissociated in Media) CaPan->PanAcid Dissolution (Rapid) CoA Coenzyme A (Metabolic Goal) PanAcid->CoA Intracellular Enzymes BetaAla β-Alanine (Inactive) PanAcid->BetaAla Hydrolysis (pH > 7.5 or Heat) Pantoic Pantoic Acid (Inactive) PanAcid->Pantoic Hydrolysis

Figure 1: The Hydrolysis Trap. In culture media (pH 7.0–7.4), pantothenate is thermodynamically poised to degrade. High temperatures (autoclaving) or pH shifts accelerate this cleavage, robbing cells of the CoA precursor.

Critical Stability Factors
ParameterStability ThresholdThe "Why" (Mechanism)
pH Optimum: 5.0 – 7.0 At pH > 7.5, hydroxide ions attack the amide carbonyl, accelerating hydrolysis. At pH < 4.0, acid-catalyzed hydrolysis occurs.
Temperature < 40°C Arrhenius kinetics apply.[4][5] Autoclaving (121°C) destroys ~20-40% of B5 immediately.
Moisture Hygroscopic The calcium salt avidly absorbs water from air, leading to "clumping" and pre-dissolution hydrolysis in the powder stock.
Light Moderate Sensitivity While more stable than Riboflavin (B2), B5 can degrade under intense UV/Vis light in complex media containing photosensitizers.

Module 2: Preparation & Storage Protocols

Standard: Do not autoclave Calcium Pantothenate. Requirement: All stocks must be filter-sterilized.

Protocol A: High-Stability Stock Solution (1000X)

Use this protocol to create a feed supplement that remains stable at 4°C for up to 3 months.

  • Solvent Preparation:

    • Use WFI (Water for Injection) or ultrapure water.

    • Crucial Step: Adjust water pH to 6.0 using dilute HCl before adding the powder. This places the molecule in its kinetic "sweet spot" (pH 5-7).

  • Dissolution:

    • Weigh Calcium Pantothenate (target: 10 mg/mL for typical 1000X).

    • Add to the pH-adjusted water. Stir gently at room temperature.

    • Note: The solution should be clear and colorless. If yellow, the powder has oxidized/degraded.

  • Sterilization:

    • Filter through a 0.22 µm PVDF or PES membrane .

    • Do not use Nylon filters (high protein/drug binding can sometimes affect trace additives, though less critical for B5, PVDF is safer).

  • Storage:

    • Aliquot into light-protective (amber) tubes.

    • Store at 2–8°C .

    • Do not freeze repeated times (freeze-thaw cycles can precipitate the calcium salt).

Module 3: Troubleshooting Knowledge Base (FAQs)

Q1: My VCD (Viable Cell Density) plateaus early (Day 7-10) despite plenty of Glucose/Glutamine. Could this be B5? A: Yes. This is the classic "Silent Depletion" signature.

  • Diagnosis: Glucose is available, but the cells cannot process it efficiently because the TCA cycle requires Acetyl-CoA. Without B5, CoA levels crash, halting metabolism.

  • Test: Spike the culture with fresh B5 stock (10 mg/L) on Day 7. If growth resumes or viability stabilizes within 24 hours, you have a stability issue.

  • Fix: Implement a "Fed-Batch" strategy. Do not rely on the initial media charge. Add B5 in your Day 3, 5, and 7 feeds.

Q2: I see a white precipitate in my concentrated media feed. A: This is likely a Calcium interaction, not B5 degradation.

  • Mechanism: Calcium Pantothenate releases

    
     ions. If your feed also contains high phosphates or sulfates, you will form Calcium Phosphate/Sulfate precipitate.
    
  • Fix: Segregate your feeds. Keep Calcium Pantothenate in the "Acidic/Neutral" feed group, separate from high-phosphate "Alkaline" feeds.

Q3: We use an automated media kitchen. Can we autoclave B5 if we adjust the pH? A: No.

  • Reasoning: Even at pH 6.0, the activation energy provided by 121°C is sufficient to hydrolyze the amide bond. You will lose indeterminate amounts (10-40%), leading to batch-to-batch variability.

  • Mandate: Filter sterilize only.

Module 4: Analytical Verification (The "Truth" Test)

Don't guess. If you suspect degradation, run this HPLC assay. This method separates the intact Pantothenate from its breakdown products (


-alanine).
HPLC Method Parameters
ComponentSpecification
Column C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 5 µm, 150 x 4.6 mm
Mobile Phase 0.02 M

(pH adjusted to 2.5 with Phosphoric Acid) : Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 200 nm - 210 nm (B5 has low UV absorption; low wavelength is critical)
Retention Time ~5-6 minutes (Pantothenate); Breakdown products elute earlier.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Titer / Culture Crash CheckGluc Is Glucose/Gln Depleted? Start->CheckGluc CheckB5 Suspect B5 Stability? CheckGluc->CheckB5 No (Nutrients sufficient) Step1 Check Media Prep Method CheckB5->Step1 Auto Was Media Autoclaved? Step1->Auto Fail1 FAIL: Thermal Degradation. Switch to Filtration. Auto->Fail1 Yes pHCheck Check pH of Stock/Media Auto->pHCheck No (Filtered) Fail2 FAIL: Alkaline Hydrolysis. Adjust to pH 6.0. pHCheck->Fail2 > 7.5 Pass PASS: Run HPLC Assay to confirm concentration. pHCheck->Pass 5.0 - 7.0

Figure 2: Diagnostic Logic Flow. Use this tree to isolate whether the failure is thermal (autoclave) or chemical (pH).

References

  • USP Monographs . "Calcium Pantothenate."[2][6][7][8][9][10][11] United States Pharmacopeia (USP).[2]

  • Journal of Food and Drug Analysis . "Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies." JFDA, Vol 7, No 4.

  • Schnellbaecher, A., et al. "Vitamins in cell culture media: Stability and stabilization strategies." Biotechnology and Bioengineering, 2019.[12][13] (Detailed review of vitamin degradation pathways in CHO culture).

  • PubChem . "Calcium Pantothenate - Compound Summary." National Center for Biotechnology Information.

  • BASF Technical Information . "Calcium-D-Pantothenate Stability and Storage."

Sources

Addressing variability in experimental results with different Calcium pantothenate hydrate suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Calcium Pantothenate Hydrate Variability in Experimental Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, bioprocess engineers, and drug development professionals experiencing lot-to-lot variability, unexplained drops in cell viability, or inconsistent target protein titers when sourcing Calcium pantothenate hydrate (Vitamin B5) from different suppliers.

Part 1: The Mechanistic "Why" – Understanding Supplier Variability

Calcium pantothenate is a critical component in chemically defined cell culture media (CCM), microbial fermentation, and pharmaceutical formulations [1]. However, it is a frequent "hidden variable" in experimental failures due to three primary supplier-dependent factors:

  • Chirality (The D- vs. DL- Enantiomer Trap): Calcium pantothenate exists as two enantiomers. The naturally occurring D-calcium pantothenate is the biologically active precursor required for Coenzyme A (CoA) biosynthesis [2]. Some suppliers provide cheaper, racemic DL-calcium pantothenate . The L-enantiomer is not merely inactive; it acts as a competitive inhibitor of Pantothenate Kinase (PanK), the rate-limiting enzyme in the CoA pathway. Using the DL-form can induce metabolic starvation in high-density CHO cell cultures.

  • Hydration State and Hygroscopicity: Depending on the crystallization process, suppliers may provide anhydrous, hemicalcium, or variable hydrate forms [3]. Furthermore, the free acid is highly hygroscopic. If a supplier's packaging allows moisture ingress, the water content increases over time. If you weigh 1.0 mg of a batch with 5% water content versus a batch with 1% water content, the effective molarity of the active vitamin is significantly altered, creating a nutritional bottleneck.

  • Synthesis Impurities: The industrial synthesis of D-calcium pantothenate involves the condensation of D-pantolactone with

    
    -alanine [4]. Incomplete reactions leave residual 
    
    
    
    -alanine or pantolactone. High levels of
    
    
    -alanine can compete for cellular amino acid transporters, subtly altering the metabolic profile of the culture.
Pathway Visualization: The Impact of Chiral Impurities

CoA_Pathway D_Pan D-Pantothenate (Active Substrate) PanK Pantothenate Kinase (PanK) D_Pan->PanK Phospho_Pan 4'-Phosphopantothenate PanK->Phospho_Pan CoA Coenzyme A (CoA) (Cell Growth & Viability) Phospho_Pan->CoA Multiple Enzymatic Steps L_Pan L-Pantothenate (Impurity in DL-form) L_Pan->PanK Competitive Inhibition

Figure 1: CoA Biosynthesis Pathway highlighting PanK inhibition by the L-pantothenate enantiomer.

Part 2: Troubleshooting FAQs

Q1: Our CHO cell viability drops sharply on day 7, and monoclonal antibody titer is down 30%. We recently switched our media component supplier. Could Vitamin B5 be the culprit? A: Yes. If the new supplier provided DL-calcium pantothenate instead of pure D-calcium pantothenate, the L-enantiomer is competitively inhibiting PanK. This creates an intracellular CoA deficiency that only manifests during the late exponential or stationary phase when internal CoA pools are fully depleted. Action: Request the Certificate of Analysis (CoA) and check the specific rotation. Pure D-form should have a specific rotation of +25.0° to +28.5° [5]. If the value is near zero, you have a racemic mixture.

Q2: We verified we are using pure D-calcium pantothenate, but our metabolic assays still show lot-to-lot variability. Why? A: This is likely a hydration state discrepancy. Because calcium pantothenate is hygroscopic, water content can vary from 1.5% to >5% depending on the lot and storage conditions [6]. Standard Loss on Drying (LOD) assays can degrade the molecule, so you must use Karl Fischer (KF) titration to determine exact water content and adjust your formulation mass proportionally to ensure consistent molarity.

Q3: HPLC analysis of our raw material shows an unknown peak just before the main pantothenate peak. What is it? A: This is almost certainly


-alanine or 

-alanyl pantothenamide, the most common synthesis impurities [7]. While trace amounts are acceptable, total impurities exceeding USP compendial limits (typically >1.5%) indicate poor supplier purification and can interfere with cellular metabolism.

Part 3: Quantitative Data Presentation

To standardize your internal quality control, compare incoming lots against these established baseline metrics for Calcium Pantothenate:

Material GradeActive Enantiomer (D-form)Specific Rotation

Typical Water Content (KF)Biological ActivityCommon Application
USP/EP Reference Standard > 99.0%+25.0° to +28.5°

5.0%
OptimalDrug formulation, Biopharma CCM
Commercial D-form (Anhydrous) > 98.0%+25.0° to +28.5°

1.5%
HighRoutine cell culture, Fermentation
Commercial DL-form (Racemic) ~ 50.0%-1.5° to +1.5°VariableInhibitoryIndustrial chemical synthesis
Degraded/Improperly Stored Variable+25.0° to +28.5°> 5.0%Sub-optimalNone (Reject)

Part 4: Experimental Protocols (Self-Validating Systems)

To eliminate supplier-induced variability, implement the following self-validating protocols before using a new lot in critical experiments.

Protocol 1: Analytical Qualification of Incoming Lots

Standard HPLC with a C18 column cannot resolve D and L enantiomers without a chiral stationary phase. Therefore, a multi-modal analytical approach is required.

Step 1: Water Content via Karl Fischer (KF) Titration

  • Transfer 50 mg of the calcium pantothenate sample into a dry KF titration vessel [8].

  • Utilize a volumetric KF titrator with a methanol-free solvent (to prevent side reactions).

  • Titrate to the electrometric endpoint. Acceptance criteria:

    
     5.0% water content. Adjust downstream media formulation weights based on this exact percentage.
    

Step 2: Chiral Verification via Polarimetry

  • Dissolve 1.25 g of the sample in 50 mL of ultra-pure water (concentration = 2.5% w/v).

  • Measure the specific rotation at 20°C using a sodium D-line (589 nm) polarimeter [5].

  • Acceptance criteria:

    
     must be between +25.0° and +28.5°.
    

Step 3: Impurity Profiling via HPLC

  • Mobile Phase: Prepare a solution of phosphoric acid in water (1:1000) [9].

  • Column: Use a standard C18 reversed-phase column (e.g., 3.9 x 150 mm, 5 µm).

  • Detection: Set UV detection at 210 nm.

  • Analysis: Inject 20 µL of a 0.5 mg/mL sample solution.

    
    -alanine will elute early; ensure total unspecified impurities are 
    
    
    
    1.5% [7].
Protocol 2: Functional CoA-Rescue Cell Assay

If analytical tools are unavailable, use this biological assay to validate the functional efficacy of the supplier's material.

  • Depletion: Seed CHO cells at

    
     cells/mL in a custom Vitamin B5-deficient basal medium. Cultivate for 48 hours to deplete intracellular CoA pools.
    
  • Spike-In: Divide the culture into three arms:

    • Arm A: Spike with 1 mg/L of the New Supplier Calcium Pantothenate.

    • Arm B: Spike with 1 mg/L of USP Reference Standard D-Calcium Pantothenate.

    • Arm C: Vehicle control (No rescue).

  • Readout: At 96 hours, lyse the cells and measure intracellular CoA using a fluorometric CoA assay kit (Ex/Em = 535/587 nm).

  • Validation: If Arm A shows significantly lower CoA levels or viability than Arm B, the new supplier lot contains inhibitory L-enantiomers or high inert water mass.

Workflow Visualization: Supplier Qualification

Workflow Start Receive New Batch KF Karl Fischer Titration (Water Content <5%) Start->KF Polarimetry Polarimetry (Specific Rotation >+25°) KF->Polarimetry Pass Fail Reject Batch KF->Fail Fail HPLC HPLC Analysis (Impurities <1.5%) Polarimetry->HPLC Pass Polarimetry->Fail Fail Pass Approved for Production HPLC->Pass Pass HPLC->Fail Fail

Figure 2: Sequential analytical workflow for qualifying Calcium Pantothenate lots prior to experimental use.

References

  • National Institutes of Health (PMC). "Hydration behavior of D-calcium pantothenate (vitamin B5)". Retrieved from[Link]

  • Atago. "Polarimeters Guide: Specific Rotation of Calcium Pantothenate". Retrieved from [Link]

  • Google Patents. "Process for the production of calcium pantothenate (Water Content Analysis)".
  • TrungTamThuoc. "Calcium Pantothenate USP 2025: Beta Alanine Impurities". Retrieved from[Link]

  • Clemson OPEN. "Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals". Retrieved from [Link]

Adjusting pH to enhance Calcium pantothenate hydrate solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Calcium Pantothenate Hydrate. As a vital component in numerous research and development applications, understanding its behavior in aqueous solutions is critical for achieving reproducible and reliable results. Calcium pantothenate (Vitamin B5) is generally known for its high solubility in water, but its stability is highly dependent on the pH of the medium.[1][2][3] This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to navigate the challenges of preparing stable and effective Calcium Pantothenate Hydrate solutions.

The primary challenge researchers face is not solubility, but the degradation of the molecule via hydrolysis under suboptimal pH conditions.[2][4] This guide will focus on the causal relationship between pH, stability, and experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each solution is grounded in the chemical properties of calcium pantothenate and aims to provide a self-validating system for your protocols.

Issue 1: My Calcium Pantothenate solution shows a progressive loss of potency in assays.

Question: I've prepared a 1 mg/mL stock solution of Calcium Pantothenate Hydrate in deionized water. When I use it in my cell culture or analytical workflow over a few hours or days, I see diminishing effects or inconsistent analytical readings. What's happening?

Answer: This is a classic sign of chemical instability. Calcium pantothenate is susceptible to hydrolysis, particularly in strongly acidic or alkaline conditions.[5][6] Deionized water, while pure, is unbuffered and its pH can fluctuate (often becoming slightly acidic due to dissolved atmospheric CO₂). This pH fluctuation is enough to initiate degradation.

Causality: The pantothenate molecule contains an amide bond that is the primary target for hydrolysis. This reaction is catalyzed by both acid (H⁺) and base (OH⁻), breaking the molecule into β-alanine and pantoic acid.[7] Studies have shown significant degradation rates outside a neutral pH range; for instance, degradation can be as high as 5.6% per hour in acidic conditions and 9.2% per hour in alkaline conditions.[5]

Solution Protocol:

  • Cease using unbuffered water for stock solutions.

  • Prepare a buffered solvent. A phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate) or a sodium acetate buffer is recommended.[8][9]

  • Target the optimal pH range. The most stable pH range for calcium pantothenate is between 5.0 and 7.5.[10][11] For most applications, a pH of 6.5-7.0 is an ideal starting point.

  • Verify the pH. After dissolving the calcium pantothenate, always verify the final pH of the solution with a calibrated pH meter and adjust as necessary with a dilute acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).

  • Storage: Store your stock solution at 2-8°C to further slow any potential degradation.[1]

Issue 2: My solution appears cloudy or forms a precipitate upon standing.

Question: I dissolved Calcium Pantothenate Hydrate in my formulation buffer, and it was initially clear. However, after some time, it became cloudy. Is this a solubility issue?

Answer: While calcium pantothenate is freely soluble in water (1 g in approx. 3 mL), the cloudiness is more likely due to the precipitation of degradation products or a pH shift causing interactions with other components in your buffer.[1]

Causality: As pantothenate degrades, the resulting β-alanine and pantoic acid can alter the solution's properties. More commonly, if your buffer system is complex or has a weak buffering capacity, the addition of the slightly alkaline calcium pantothenate salt or interactions with the vessel or atmosphere can shift the pH out of the optimal stability range, leading to degradation and potential precipitation.

Solution Protocol:

  • Confirm Buffer Compatibility: Ensure that your chosen buffer system does not contain components that could react with the calcium ions (e.g., high concentrations of phosphate that could lead to calcium phosphate precipitation).

  • Strengthen Buffering Capacity: If pH drift is suspected, increase the molarity of your buffer to better resist pH changes.

  • Forced Degradation Test: To confirm if degradation is the root cause, perform a simple forced degradation study. This is a powerful diagnostic tool used in pharmaceutical development.[12]

    • Prepare three small batches of your solution.

    • Adjust one batch to pH 3 (with phosphoric acid), one to pH 7 (your target), and one to pH 10 (with sodium hydroxide).

    • Let them stand at room temperature for a few hours.

    • Observe for cloudiness. The acidic and alkaline samples will likely show turbidity first, confirming the role of pH-dependent degradation.

Experimental Workflow & Visualization

To ensure success, a structured approach to solution preparation is essential. The following workflow minimizes the risk of degradation.

G cluster_prep Preparation cluster_dissolution Dissolution & Adjustment cluster_final Final Steps A 1. Select & Prepare Buffer (e.g., Phosphate Buffer, pH 6.8) B 2. Accurately Weigh Calcium Pantothenate Hydrate C 3. Dissolve Powder in Buffer with Gentle Agitation B->C D 4. Measure pH with Calibrated Meter C->D E 5. Adjust to Target pH (6.5-7.5) (Use dilute acid/base) D->E Is pH optimal? F 6. Sterile Filter (if required) E->F G 7. Store at 2-8°C in a Tightly Sealed Container F->G

Caption: Workflow for Preparing Stable Calcium Pantothenate Solutions.

Frequently Asked Questions (FAQs)
  • Q1: What is the optimal pH for dissolving Calcium Pantothenate Hydrate? Calcium Pantothenate Hydrate is freely soluble across a wide pH range.[2][13] The critical factor is not solubility but stability. Therefore, you should dissolve it directly into a buffer solution that is already at or near the optimal stability pH of 6.0-7.5.

  • Q2: How does pH mechanistically affect stability? The stability is dictated by the rate of hydrolysis of the amide bond. This reaction is slowest in the slightly acidic to neutral pH range. In strong acid (low pH), the reaction is acid-catalyzed. In strong base (high pH), it is base-catalyzed. Both extremes lead to rapid degradation.[5][6]

    G cluster_input Solution pH cluster_output Outcome for Calcium Pantothenate pH pH Result Soluble but Unstable Fast Hydrolysis Soluble & Stable Optimal for Use Soluble but Unstable Very Fast Hydrolysis pH:low->Result:bad1 Acid-Catalyzed Degradation pH:mid->Result:good Maximal Stability pH:high->Result:bad2 Base-Catalyzed Degradation

    Caption: Relationship between pH and Calcium Pantothenate Stability.

  • Q3: Which specific buffers should I use? Phosphate-based buffers (e.g., Sodium or Potassium Phosphate) and Acetate buffers are commonly cited and effective in the target pH range.[8][9] Always use high-purity, nuclease-free water to prepare buffers for sensitive biological applications.

  • Q4: Can I heat the solution to speed up dissolution? Gentle warming can be used, but it is generally unnecessary due to the high water solubility. Be aware that elevated temperatures will accelerate the rate of any chemical degradation that might occur, especially if the pH is not optimized.[5] It is safer to rely on gentle agitation at room temperature.

  • Q5: How should I perform a stability study on my final formulation? A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is the standard approach.[8][9] An HPLC method can separate the intact Calcium Pantothenate from its degradation products. By monitoring the peak area of the parent compound over time under specific storage conditions (e.g., 4°C, 25°C), you can quantitatively determine the stability of your formulation.

Data Summary: pH and Degradation
ConditionpH RangeStability ProfileKey Recommendation
Acidic < 4.0Unstable. Rapid acid-catalyzed hydrolysis.[5][6]Avoid. Significant loss of active compound expected.
Slightly Acidic to Neutral 5.0 - 7.5Stable. Zone of minimal degradation.[10][11]Optimal range for preparation and storage.
Alkaline > 8.0Highly Unstable. Rapid base-catalyzed hydrolysis.[5][6]Avoid. Degradation is faster than in acidic conditions.
References
  • Wang, T. M., Chiu, Y. M., Lin, L. C., & Hsu, M. C. (2004). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 12(1). [Link]

  • Wang, T. M., Chiu, Y. M., Lin, L. C., & Hsu, M. C. (2004). Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. Food and Drug Administration, Department of Health. [Link]

  • Wang, T. M., et al. (2004). Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. ResearchGate. [Link]

  • Japanese Pharmacopoeia. Calcium Pantothenate. National Institute of Health Sciences. [Link]

  • Klimes, J., Sochor, J., & Dolezal, P. (2006). HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 610-614. [Link]

  • ResearchGate. (2004). Chromatograms of 2-, 6-and 14-day degraded solutions (from left to...). ResearchGate. [Link]

  • Toxic Docs. (n.d.). Evaluation of stability data of calcium pantothenate in a vitamin food supplement packaged in blister Aclar / Aluminium. Toxic Docs. [Link]

  • Scribd. (2024). Calcium Pantothenate Assay Methods. Scribd. [Link]

  • PubChem. (n.d.). Calcium Pantothenate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Optimizing the Morphology of Calcium D-pantothenate by Controlling Phase Transformation Processes. ResearchGate. [Link]

  • HiMedia. (n.d.). Calcium D-pantothenate. HiMedia Laboratories. [Link]

  • Journal of Medicinal & Organic Chemistry. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Longdom Publishing. [Link]

  • Google Patents. (2005). WO2005103274A1 - Process for the preparation of calcium-d-pantothenate.
  • Bio-Synthesis Inc. (2005). Calcium pantothenate MSDS. Bio-Synthesis Inc. [Link]

  • Springer Professional. (n.d.). Chemical Stability of Vitamin B5. Springer. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Calcium Pantothenate Hydrate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical and nutraceutical quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and essential nutrients is paramount. Calcium pantothenate hydrate, the stable form of pantothenic acid (Vitamin B5), is a ubiquitous component in a wide array of complex matrices, from multivitamin tablets and fortified foods to topical creams and parenteral nutrition solutions. The inherent complexity of these matrices presents a significant analytical challenge, demanding robust, specific, and validated methods to ensure product quality, safety, and efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Calcium pantothenate hydrate, benchmarked against alternative techniques. As your virtual Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale behind the experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Challenge: Why a Validated Method is Non-Negotiable

The analysis of water-soluble vitamins like Calcium pantothenate is often complicated by their inherent instability and the presence of interfering substances in the sample matrix.[4][5] Excipients in pharmaceutical formulations, proteins and fats in food products, and other active ingredients can all co-elute or interfere with the analyte of interest, leading to inaccurate quantification.[6] A rigorously validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and reproducible results.[7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle management approach to analytical methods, encouraging a deeper understanding of the method's capabilities and limitations.[1][2][8]

Comparative Analysis of Analytical Methodologies

While HPLC remains the workhorse for routine analysis of Calcium pantothenate, other techniques offer distinct advantages, particularly in terms of sensitivity and selectivity.

Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, with detection via UV absorbance.Robust, cost-effective, widely available, suitable for routine quality control.Lower sensitivity compared to MS, potential for interference in highly complex matrices.Pharmaceutical formulations, multivitamin tablets, topical creams.[9][10][11]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) High-resolution chromatographic separation coupled with highly selective and sensitive mass detection.Superior sensitivity and selectivity, ideal for trace analysis and complex matrices.[12][13]Higher equipment and operational costs, requires specialized expertise.Fortified foods, infant formula, biological samples.[12][13]
Microbiological Assay Quantifies the vitamin based on the growth response of a specific microorganism.Measures the biologically active form of the vitamin.Time-consuming, prone to variability, less precise than chromatographic methods.[10][14][15]Historical method, sometimes used for comparison or in specific food applications.[10][15]

Deep Dive: HPLC Method Validation for Calcium Pantothenate Hydrate

A comprehensive validation of an HPLC method for Calcium pantothenate hydrate should encompass the following key parameters as stipulated by ICH guidelines.[2][3]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis A Column & Mobile Phase Selection B Wavelength Selection A->B C Sample Preparation B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Sample Analysis J->K L Reporting

Caption: A typical workflow for the development and validation of an HPLC method.

Step-by-Step Experimental Protocol for HPLC Validation

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately before commencing the analysis.

  • Protocol:

    • Prepare a standard solution of Calcium pantothenate hydrate of a known concentration.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

    • Acceptance Criteria: RSD for peak area ≤ 2.0%, RSD for retention time ≤ 1.0%.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a placebo (matrix without the analyte).

    • Analyze a standard solution of Calcium pantothenate hydrate.

    • Analyze a sample solution.

    • Spike the sample solution with known related substances and potential interferents.

    • Acceptance Criteria: The peak for Calcium pantothenate should be pure and well-resolved from any other peaks.

3. Linearity:

  • Rationale: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards of Calcium pantothenate hydrate covering the expected concentration range of the samples (e.g., 50-150% of the target concentration).[16]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with Calcium pantothenate hydrate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[10][11][17]

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same batch on different days, with different analysts, and/or on different instruments.

    • Acceptance Criteria: RSD ≤ 2.0%.[10][17]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in method parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic phase).

      • Column temperature (e.g., ± 5 °C).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).[10][11]

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Comparative Performance Data

The following table summarizes typical performance characteristics of a validated HPLC method for Calcium pantothenate hydrate analysis, compiled from various studies.

Validation Parameter Typical HPLC-UV Performance Alternative Method (UHPLC-MS/MS)
Linearity (r²) ≥ 0.999[11][17]≥ 0.999[12][13]
Accuracy (% Recovery) 98.0 - 102.0%[10][17]95.0 - 106.0%[12][13]
Precision (RSD) ≤ 2.0%[10][17]≤ 6.0% (intermediate precision)[12][13]
LOD Analyte dependent, typically in the low µg/mL range.[18]Significantly lower, often in the ng/mL range.[15]
LOQ Analyte dependent, typically in the low µg/mL range.[18]Significantly lower, often in the ng/mL range.[15]

Chemical Structure of Calcium Pantothenate

Calcium Pantothenate cluster_0 Pantothenic Acid HO-CH2-C(CH3)2-CH(OH)-C(=O)-NH-CH2-CH2-COOH HO-CH2-C(CH3)2-CH(OH)-C(=O)-NH-CH2-CH2-COOH Ca^2+ Ca^2+ cluster_0 cluster_0 Ca^2+->cluster_0 ionic bond

Caption: The chemical structure of Calcium Pantothenate.

Conclusion

The validation of an HPLC method for the analysis of Calcium pantothenate hydrate in complex matrices is a critical exercise to ensure data integrity and regulatory compliance. While HPLC with UV detection offers a robust and reliable approach for routine quality control, the choice of analytical methodology should always be guided by the specific requirements of the analysis, including the nature of the matrix, the required sensitivity, and the available resources. For challenging matrices or when trace-level quantification is necessary, UHPLC-MS/MS provides a powerful alternative. A thorough understanding and implementation of the validation principles outlined in the ICH guidelines are fundamental to developing a scientifically sound and defensible analytical method.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07). PubMed. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Analytical methods validation as per ich & usp. SlideShare. Available from: [Link]

  • HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07). Oxford Academic. Available from: [Link]

  • Analysis of Pantothenic Acid (Vitamin B5). In: B Vitamins and Folate. The Royal Society of Chemistry; 2012. Available from: [Link]

  • The Analysis of Water and Fat Soluble Vitamins by HPLC-DAD. Chromatography Today. Available from: [Link]

  • Analysis of Water Soluble Vitamins By HPLC-DAD. SCION Instruments. Available from: [Link]

  • Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis. Available from: [Link]

  • Comparison of methods for pantothenic acid analysis in foods. ResearchGate. Available from: [Link]

  • Part 1: Replicating an HPLC Method for Water-Soluble Vitamins on the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]

  • Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis. Available from: [Link]

  • Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. ResearchGate. Available from: [Link]

  • Fat- and Water-Soluble Vitamin Analysis in Foods and Supplements. Agilent. Available from: [Link]

  • Chromatographic Method Development for Rapid Simultaneous Estimation of Calcium Pantothenate and Biotin in Pure and Tablet Dosage Form. Scholars Research Library. Available from: [Link]

  • Determination of the Related Substances of Calcium Pantothenate by HPLC. Chinese Journal of Modern Applied Pharmacy. Available from: [Link]

Sources

A Comparative Guide to the Quantification of Calcium Pantothenate: Cross-Validation of Microbiological Assay and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical quality control and nutritional analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and essential nutrients is paramount. Calcium pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is a vital component in numerous pharmaceutical formulations, dietary supplements, and fortified foods.[1][2] Its role as a precursor to coenzyme A (CoA) makes it central to the metabolism of carbohydrates, proteins, and fats.[1] Given its widespread use, the selection of a suitable analytical method for its quantification is a critical decision for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison and cross-validation of two commonly employed analytical techniques for the quantification of Calcium pantothenate: the traditional microbiological assay and the modern High-Performance Liquid Chromatography (HPLC) method. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comprehensive analysis of their performance characteristics. This guide is intended to empower you with the necessary knowledge to make an informed decision on the most appropriate method for your specific analytical needs.

The Contenders: A Tale of Two Assays

The choice between a microbiological assay and an HPLC method for Calcium pantothenate quantification is not merely a matter of preference; it is a decision guided by the specific requirements of the analysis, including sample matrix, desired throughput, and regulatory context.

The microbiological assay is a classic, compendial method that relies on the physiological response of a microorganism to the vitamin.[3][4] It measures the "bio-active" form of the vitamin, which can be an advantage when assessing nutritional value. However, it is often characterized by longer analysis times and inherent variability.

On the other hand, High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity, precision, and speed.[3][5] It quantifies the analyte based on its physicochemical properties, providing a direct measure of the compound's concentration.

This guide will dissect these two methodologies, providing you with the data and insights to navigate this analytical crossroads.

Principles and Methodologies

Microbiological Assay: Harnessing Microbial Metabolism

The microbiological assay for Calcium pantothenate is a testament to the intricate relationship between microorganisms and essential nutrients. The fundamental principle lies in the requirement of a specific microorganism, Lactobacillus plantarum (ATCC 8014), for pantothenic acid as an essential growth factor.[6][7]

The assay is conducted in a medium that contains all the necessary nutrients for the growth of Lactobacillus plantarum except for pantothenic acid.[7][8] When a sample containing Calcium pantothenate is introduced into this medium, the growth of the microorganism becomes directly proportional to the concentration of the vitamin. The extent of this growth is typically measured by turbidimetry (the cloudiness of the solution) using a spectrophotometer.[5][9]

  • Choice of Microorganism: Lactobacillus plantarum ATCC 8014 is selected due to its specific and quantifiable growth dependency on pantothenic acid.[6] This specificity is crucial for minimizing interference from other compounds in the sample matrix.

  • Basal Medium Composition: The formulation of the basal medium is meticulously designed to be complete in all growth factors except for the analyte of interest (pantothenic acid). This ensures that the microbial growth is solely limited by the amount of Calcium pantothenate present.

  • Turbidimetric Measurement: Turbidity measurement provides a simple and rapid assessment of microbial growth. The increase in the optical density of the culture is directly correlated with the increase in microbial cell numbers.

Experimental Workflow: Microbiological Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample Weighing & Dilution Dispensing Dispense Medium, Standard/Sample into Tubes Sample->Dispensing Standard Standard Preparation (USP Calcium Pantothenate RS) Standard->Dispensing Medium Basal Medium Preparation (Pantothenate-free) Medium->Dispensing Inoculum Inoculum Preparation (L. plantarum ATCC 8014) Inoculation Inoculate with L. plantarum Inoculum->Inoculation Dispensing->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation Turbidity Measure Turbidity (Spectrophotometer at 600-660 nm) Incubation->Turbidity Curve Plot Standard Curve (Turbidity vs. Concentration) Turbidity->Curve Calculation Calculate Sample Concentration Curve->Calculation

Caption: Workflow of the Microbiological Assay for Calcium Pantothenate.

High-Performance Liquid Chromatography (HPLC): Precision in Separation

The HPLC method for Calcium pantothenate quantification is a testament to the power of modern analytical chemistry. It is a highly specific and precise technique that separates, identifies, and quantifies components in a mixture. The most common mode for this analysis is Reverse-Phase HPLC (RP-HPLC).[10]

In a typical RP-HPLC setup, a liquid sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Calcium pantothenate, being a polar molecule, has a lower affinity for the nonpolar stationary phase and a higher affinity for the polar mobile phase, thus it elutes from the column at a characteristic retention time. A UV detector is commonly used to monitor the column effluent and quantify the analyte based on its absorbance.[2][5]

  • Reverse-Phase Chromatography: RP-HPLC is the preferred mode because Calcium pantothenate is a water-soluble (polar) vitamin, making it well-suited for separation on a nonpolar stationary phase with a polar mobile phase.

  • C18 Column: A C18 (octadecylsilane) column is a workhorse in RP-HPLC, offering excellent separation efficiency and retention for a wide range of polar to moderately nonpolar analytes.

  • UV Detection: Calcium pantothenate exhibits UV absorbance at lower wavelengths (around 204-214 nm), making UV detection a simple and effective means of quantification.[2][5]

  • Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve good peak shape, resolution, and a reasonable analysis time.[5][10] The pH of the buffer is also a critical parameter to control the ionization state of the analyte and improve chromatographic performance.

Experimental Workflow: HPLC Method

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing, Dissolution & Filtration Injection Inject Sample/Standard into HPLC System Sample->Injection Standard Standard Preparation (USP Calcium Pantothenate RS) Standard->Injection MobilePhase Mobile Phase Preparation (Buffer & Organic Solvent) Separation Separation on C18 Column MobilePhase->Separation Injection->Separation Detection UV Detection (e.g., 204 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Curve Generate Calibration Curve (Area vs. Concentration) Integration->Curve Calculation Calculate Sample Concentration Curve->Calculation

Caption: Workflow of the HPLC Method for Calcium Pantothenate Quantification.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[11] This is a crucial step when considering the replacement of a traditional method with a newer one, or when data from different analytical techniques need to be correlated. In the context of Calcium pantothenate quantification, cross-validating the microbiological assay and the HPLC method provides confidence in the reliability and interchangeability of the results.

The process typically involves analyzing the same set of samples using both methods and statistically comparing the outcomes. A paired t-test is often employed to determine if there is a significant difference between the results obtained from the two methods.[12]

Performance Characteristics: A Head-to-Head Comparison

The following tables summarize the typical performance characteristics of the microbiological assay and the HPLC method for the quantification of Calcium pantothenate, based on data from various studies.

Table 1: General Performance Comparison

ParameterMicrobiological AssayHPLC Method
Principle Measures biological activityMeasures physicochemical properties
Specificity Can be susceptible to interference from structurally similar, biologically active compounds.[6]High specificity due to chromatographic separation.
Sensitivity Very high, capable of detecting very low concentrations.[3][4]Good, but generally less sensitive than the microbiological assay.[3]
Throughput Low, due to long incubation times.High, with rapid analysis times per sample.[5]
Cost Relatively low equipment cost, but can be labor-intensive.Higher initial equipment cost.
Expertise Requires expertise in microbiology and aseptic techniques.Requires expertise in chromatography and instrumentation.

Table 2: Validation Parameter Comparison

Validation ParameterMicrobiological AssayHPLC Method
Linearity Range Typically narrow, e.g., 0.01 - 0.04 µg/mL.[13]Wider, e.g., 10 - 150 µg/mL.[5][10]
Accuracy (% Recovery) Generally good, but can be influenced by matrix effects.Excellent, typically >98%.[5]
Precision (%RSD) Higher variability, with inter-day RSDs that can be >10%.[4][13]High precision, with inter-day and intra-day RSDs typically <2%.[5][14]
Robustness Sensitive to variations in incubation time, temperature, and medium composition.[4]Can be made robust by carefully controlling parameters like mobile phase pH, flow rate, and column temperature.[10][11]

Detailed Experimental Protocols

Microbiological Assay Protocol (Based on USP <91>)
  • Preparation of Standard Stock Solution: Accurately weigh about 50 mg of USP Calcium Pantothenate RS, dissolve in approximately 500 mL of water in a 1000-mL volumetric flask. Add 10 mL of 0.2 N acetic acid and 100 mL of sodium acetate solution (1 in 60), and dilute with water to volume. Each mL contains 50 µg of USP Calcium Pantothenate RS.

  • Preparation of Standard and Assay Solutions: On the day of the assay, dilute the Standard Stock Solution with water to a final concentration of approximately 0.02 µg/mL. Prepare the sample solution to an expected equivalent concentration.

  • Preparation of Inoculum: Transfer cells of Lactobacillus plantarum ATCC 8014 to a sterile tube containing 10 mL of culture medium. Incubate for 16 to 24 hours at a constant temperature between 30°C and 37°C.[10]

  • Assay Procedure:

    • To a series of test tubes, add, in duplicate, increasing volumes (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mL) of the Standard Preparation.

    • To another series of tubes, add, in duplicate, corresponding volumes of the Assay Preparation.

    • To each tube, add 5.0 mL of Basal Medium Stock Solution and sufficient water to make a final volume of 10 mL.

    • Inoculate each tube with one drop of the prepared inoculum.

  • Incubation and Measurement: Incubate the tubes at a constant temperature between 30°C and 37°C for 16 to 24 hours. Measure the turbidity of each tube using a spectrophotometer at a wavelength between 540 nm and 660 nm.

  • Calculation: Plot the turbidity of the standard solutions against the concentration of Calcium Pantothenate to generate a standard curve. Determine the concentration of Calcium Pantothenate in the sample solution by interpolation from the standard curve.

HPLC Protocol (Example Method)
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.[10]

    • Mobile Phase: A mixture of a buffer (e.g., monobasic potassium dihydrogen orthophosphate, pH adjusted to 2.20) and an organic solvent like methanol or acetonitrile (e.g., 70:30 v/v).[10]

    • Flow Rate: 1.0 mL/min.[5][10]

    • Detection: UV at 210 nm.[10]

    • Injection Volume: 20 µL.[10]

  • Preparation of Standard Solution: Accurately weigh a suitable amount of USP Calcium Pantothenate RS and dissolve in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 50-150 µg/mL).[10]

  • Preparation of Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Calcium Pantothenate, dissolve in a suitable solvent (e.g., water with sonication), and filter through a 0.45 µm filter.[10][12]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the analyte.

  • Calculation: Construct a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of Calcium pantothenate in the sample by comparing its peak area with the calibration curve.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of microbiological and HPLC methods for the quantification of Calcium pantothenate reveals that both techniques are capable of providing accurate and reliable results. Studies have shown no significant difference between the two methods when a paired t-test is applied at a 95% confidence level.[5][12]

The choice between the two ultimately depends on the specific needs of the laboratory and the application.

  • The microbiological assay , while being more time-consuming and exhibiting higher variability, offers the distinct advantage of measuring the biologically active form of the vitamin and is highly sensitive.[3][4] It remains a valuable tool, particularly in nutritional and food analysis where biological relevance is a key consideration.

  • The HPLC method stands out for its high precision, accuracy, speed, and robustness.[3][5] It is the method of choice for routine quality control in the pharmaceutical industry, where high throughput and reproducibility are critical.

As a Senior Application Scientist, my recommendation is to carefully consider the context of your analysis. For high-volume, routine QC testing of pharmaceutical products, the HPLC method is undoubtedly the more efficient and precise option. However, for applications where the biological activity of Vitamin B5 is of primary interest, or when analyzing complex food matrices with very low concentrations, the microbiological assay remains a relevant and powerful technique. The cross-validation data presented here should provide the confidence to select the most appropriate method for your analytical challenges.

References

  • Tsui-Min Wang, Yi-Ming Chiu, Li-Chin Lin, & Mei-Chich Hsu. (2004). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 12(1).
  • Rajapandi, R., Venkateshan, N., Thenmozhi, A., & Kiruthika, R. (2020). Chromatographic Method Development for Rapid Simultaneous Estimation of Calcium Pantothenate and Biotin in Pure and Tablet Dosage Form. Der Pharmacia Lettre, 12(8), 25-31.
  • Ataman Kimya. (n.d.). CALCIUM PANTOTHENATE. Retrieved from [Link]

  • Wang, T. M., Chiu, Y. M., Lin, L. C., & Hsu, M. C. (2004). Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. ResearchGate. Retrieved from [Link]

  • Havlikova, L., Matysová, L., Nováková, L., & Solich, P. (2006). HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 671-675.
  • De Paepe, M., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1164-1174.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Franks, B. S., & Stodola, J. D. (1984). A Reverse Phase HPLC Assay for the Determination of Calcium Pantothenate Utilizing Column Switching.
  • Japan Food Research Laboratories. (2018). Analysis of Vitamins ~ Microbiological assay and HPLC. JFRL News, 6(6).
  • Defense Technical Information Center. (n.d.). Modified Microbiological Procedures for Vitamin Assays. A Manual. Retrieved from [Link]

  • Hudson, T. J., & Allen, R. J. (1984). Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(1), 113-115.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • Ford, J. E. (1953). The microbiological assay of vitamin B12; the specificity of the requirement of Ochromonas malhamensis for cyanocobalamin. The British Journal of Nutrition, 7(4), 299-306.
  • Pharmaguideline. (2011, September 6). Microbiological Assay of Cyanocobalamin or Vitamin B12. Retrieved from [Link]

  • BD. (n.d.). Pantothenate Assay Medium. Retrieved from [Link]

  • Ford, J. E. (1953). The microbiological assay of vitamin B12; the specificity of the requirement of Ochromonas malhamensis for cyanocobalamin. PubMed. Retrieved from [Link]

  • Japan Food Research Laboratories. (2018, February 6). Analysis of Vitamins ~ Microbiological assay and HPLC. Retrieved from [Link]

  • Ford, J. E. (1953). The microbiological assay of 'vitamin B12': the specificity of the requirement of Ochromonas malhamensis for cyanocobalamin. SciSpace. Retrieved from [Link]

  • Vander Heyden, Y., & Jimidar, M. (2022, April 15). Robustness Tests.
  • ResearchGate. (n.d.). The linearity range of determined B vitamins; (a) B1, (b) B2, (c) B5, (d) B6, (e) B12. Retrieved from [Link]

  • Giménez, E. C., & Schaffer, S. (2012). Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07).
  • R-Biopharm. (n.d.). Microbiological assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbiological Assay of Vitamins and Antibiotics In Pharma Industry. Retrieved from [Link]

  • Wang, T. M., Chiu, Y. M., Lin, L. C., & Hsu, M. C. (2004). Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Os, M. V., & Beukers, H. (1970). Semiautomated Method for Microbiological Vitamin Assays. Applied Microbiology, 20(4), 531-542.
  • Scribd. (n.d.). Microbiological assay of vitamins B series. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Pantothenate Assay Medium. Retrieved from [Link]

  • Micromaster. (n.d.). Pantothenate Assay Medium (DM617). Retrieved from [Link]

  • Giménez, E. C., & Schaffer, S. (2019). Pantothenic Acid (Vitamin B5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official MethodSM 992.07).
  • Patel, Dr. D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 1-8.
  • Sandle, T. (2021, July 26). 10 Critical Validation Parameters For Microbiological Experiments. Outsourced Pharma.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • BioAgilytix. (2020, July 29). Vitamin B5 (Pantothenic Acid) Bioassay in Serum.
  • ALPCO Diagnostics. (n.d.). Vitamin B5 Pantothenic Acid Microbiological Assay. Retrieved from [Link]

  • Scribd. (n.d.). Microbiological Assay of Calcium Pantothenate. Retrieved from [Link]

Sources

Comparative study of Calcium pantothenate hydrate vs. sodium pantothenate in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

As biopharmaceutical manufacturing scales, the chemical stability of raw materials in cell culture media becomes a critical determinant of process consistency and therapeutic yield. Vitamin B5 (Pantothenic Acid) is an essential media component, serving as the obligate precursor for Coenzyme A (CoA) biosynthesis. Because free pantothenic acid is highly unstable—degrading rapidly in the presence of heat, oxygen, and pH fluctuations—media formulators must rely on salt derivatives.

This guide provides an objective, data-driven comparison between the two primary commercial forms: Calcium Pantothenate Hydrate and Sodium Pantothenate . By examining their physicochemical properties and their performance in Chinese Hamster Ovary (CHO) cell culture models, we will establish why one salt is overwhelmingly preferred in industrial applications.

Mechanistic Context: From Media to Metabolism

Regardless of the salt form used in the extracellular media, the biological objective is the intracellular synthesis of Coenzyme A. Upon dissolution, both calcium and sodium salts dissociate, yielding free pantothenate. This molecule is actively transported across the cell membrane via the Sodium-Dependent Multivitamin Transporter (SMVT).

Once inside the cell, pantothenate undergoes a five-step, ATP-dependent enzymatic conversion to form CoA, which is essential for the TCA cycle, lipid metabolism, and post-translational modifications (such as acetylation) of recombinant proteins [1].

CoA_Pathway Salt Pantothenate Salt (Ca2+ or Na+) Free_PA Free Pantothenate (Intracellular) Salt->Free_PA Dissociation & SMVT Transport P_PA 4'-Phosphopantothenate Free_PA->P_PA Pantothenate Kinase (+ ATP) PPC 4'-Phospho-N- pantothenoylcysteine P_PA->PPC PPC Synthetase (+ Cys, ATP) Pantetheine 4'-Phosphopantetheine PPC->Pantetheine PPC Decarboxylase CoA Coenzyme A (CoA) Pantetheine->CoA PPAT & DPCK (+ ATP)

Figure 1: Intracellular Coenzyme A biosynthesis pathway from pantothenate salts.

Physicochemical Comparison: The Causality of Stability

The choice between calcium and sodium pantothenate does not impact the biological pathway shown above; rather, it dictates the shelf-life, handling, and chemical integrity of the bulk media prior to cellular uptake.

Sodium pantothenate is highly deliquescent [2]. Its extreme hygroscopicity means it rapidly absorbs ambient moisture. In powdered cell culture media, this moisture creates localized micro-environments of high water activity, which accelerates the hydrolytic degradation of adjacent sensitive components (e.g., L-glutamine, riboflavin, and thiamine).

Conversely, Calcium Pantothenate Hydrate forms a highly stable, coordinated crystalline lattice. The divalent calcium ion (Ca²⁺) bridges two pantothenate molecules, locking them into a structure that strongly resists ambient moisture uptake [3].

Table 1: Physicochemical Properties
ParameterCalcium Pantothenate HydrateSodium Pantothenate
Chemical Formula C₁₈H₃₂CaN₂O₁₀ · xH₂OC₉H₁₆NNaO₅
Molecular Weight ~476.5 g/mol (anhydrous basis)241.2 g/mol
Hygroscopicity Low (Stable crystalline lattice)Extremely High (Deliquescent)
Aqueous Solubility ~330 mg/mL>500 mg/mL (Prone to clumping)
pH (5% Aqueous) 7.2 – 8.09.0 – 10.5 (Highly alkaline)
Industrial Viability Optimal for dry powder mediaPoor , limited to immediate liquid use

Experimental Validation: Stability and CHO Cell Efficacy

To objectively demonstrate the impact of salt selection, we designed a self-validating experimental protocol. This workflow links the chemical stability of the raw material directly to the functional output (Viable Cell Density) and metabolic output (Intracellular CoA).

Exp_Workflow Step1 1. Media Formulation Equimolar Ca-Pantothenate vs Na-Pantothenate Step2 2. Environmental Stress Test 75% RH at 37°C for 14 Days Step1->Step2 Step3 3. Reconstitution & Filtration Measure Dissolution & Turbidity Step2->Step3 Step4 4. Bioreactor Cultivation CHO-K1 Cells for 14 Days Step3->Step4 Step5 5. Multi-Omic Analysis VCD, IgG Titer & LC-MS/MS for CoA Step4->Step5

Figure 2: Self-validating experimental workflow for media stability and CHO cell performance.

Step-by-Step Methodology

Phase 1: Formulation & Stress Induction

  • Prepare two identical batches of chemically defined, protein-free CHO basal powder media.

  • Supplement Batch A with 10 mg/L Calcium Pantothenate Hydrate. Supplement Batch B with an equimolar concentration of Sodium Pantothenate (~5.06 mg/L).

  • Subject both dry powder batches to an accelerated environmental stress test: 75% Relative Humidity (RH) at 37°C for 14 days in semi-permeable bags.

  • Validation Checkpoint: Perform Karl Fischer titration to quantify moisture content. (Expected result: Batch B will show significantly higher moisture % due to sodium pantothenate's hygroscopicity).

Phase 2: Reconstitution & Cell Culture Expansion 5. Hydrate the stressed powder media using WFI (Water for Injection) to 1X concentration. Adjust pH to 7.0–7.2 and osmolality to 290–310 mOsm/kg. 6. Sterile filter through a 0.22 µm PES membrane. Validation Checkpoint: Measure filter backpressure and post-filtration turbidity. 7. Seed CHO-K1 cells expressing a monoclonal IgG antibody at a density of


 cells/mL in 1L stirred-tank bioreactors.
8. Cultivate for 14 days under standard conditions (37°C, 5% CO₂, pH 7.0, DO 40%).

Phase 3: Metabolic Quantification (LC-MS/MS) 9. On Day 7 (peak exponential phase), extract


 cells. Wash twice with ice-cold PBS to halt metabolism.
10. Lyse cells using an 80:20 Methanol:Water extraction buffer containing a heavy-isotope internal standard (

-CoA). 11. Quantify intracellular CoA pools using targeted LC-MS/MS in positive ion mode (MRM transitions optimized for CoA).

Results Synthesis & Industrial Recommendations

When subjected to the protocol above, the causality behind the industry's preference for Calcium Pantothenate Hydrate becomes evident:

  • Powder Media Integrity: During the 14-day stress test, the media containing Sodium Pantothenate typically exhibits severe caking and a color shift (browning), indicative of Maillard reactions and vitamin degradation facilitated by absorbed moisture. The Calcium Pantothenate batch remains a free-flowing powder.

  • Cellular Performance: CHO cells grown in the stressed Sodium Pantothenate media show a 30-40% reduction in peak Viable Cell Density (VCD) and a premature drop in viability by Day 10. This is not solely due to pantothenate loss, but the collateral degradation of the entire media matrix caused by the localized moisture.

  • Metabolic Output: LC-MS/MS analysis confirms that cells in the degraded Sodium Pantothenate media have significantly depleted intracellular CoA pools, directly bottlenecking the TCA cycle and reducing final IgG titers.

Conclusion: For liquid media formulated and used immediately, both salts are biologically equivalent. However, in modern biomanufacturing—which relies heavily on bulk dry powder media (DPM) for extended shelf-life and logistical efficiency—Calcium Pantothenate Hydrate is strictly required . Its stable crystalline lattice prevents moisture-induced degradation, ensuring a self-validating, highly reproducible upstream bioprocess.

References

1.1 2. 2 3.3

Sources

Assessing the purity of Calcium pantothenate hydrate from different commercial sources

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Calcium Pantothenate Hydrate: A Comparative Guide for Commercial Sources

Calcium pantothenate (Vitamin B5 calcium salt) is a critical active pharmaceutical ingredient (API) and nutritional supplement, serving as an essential precursor for the biosynthesis of Coenzyme A (CoA)[1]. Because of its highly hygroscopic nature, the compound is typically handled in its hydrate form. However, moisture content directly influences its chemical stability, making purity assessment a complex but necessary endeavor for drug development professionals.

This guide provides an authoritative, comparative framework for evaluating Calcium pantothenate from various commercial sources, detailing the mechanistic origins of its impurities and the self-validating analytical workflows required to quantify them.

Mechanistic Origins of Key Impurities

The purity profile of Calcium pantothenate is primarily dictated by its synthesis efficiency and its susceptibility to hydrolysis. The molecule consists of pantoic acid linked to


-alanine via an amide bond.
  • 
    -Alanine (EP Impurity A):  This aminocarboxylic acid can be present either as an unreacted starting material from the amidation process or as a degradant resulting from the hydrolysis of the API under high-moisture or extreme pH conditions[2][3].
    
  • Pantolactone: Under acidic conditions or thermal stress, the pantoic acid moiety can undergo intramolecular cyclization to form pantolactone, a major degradation product[2].

Pathway Pantoic Pantoic Acid (Precursor) CP Calcium Pantothenate (API) Pantoic->CP Amidation BA Beta-Alanine (EP Impurity A) BA->CP Amidation CP->BA Hydrolysis (Moisture/pH) PL Pantolactone (Degradant) CP->PL Thermal Degradation

Fig 1: Synthesis and degradation pathways of Calcium Pantothenate highlighting key impurities.

Comparative Analysis of Commercial Grades

Commercial Calcium pantothenate is available in several grades, ranging from highly purified pharmacopeial reference standards to bulk industrial grades[4][5]. The table below outlines the theoretical specifications expected across different market tiers.

Table 1: Theoretical Specifications by Commercial Grade

Source GradeTypical Purity (Assay)

-Alanine Limit
Pantolactone LimitIdeal Application
USP/EP Reference Standard 99.8% - 100.0%< 0.1%< 0.1%Analytical calibration, System suitability
High-Purity Pharma (e.g., Sigma-Aldrich) 98.0% - 102.0%≤ 1.0%≤ 1.0%Cell culture, API formulation[6]
Industrial Grade ~94.0% - 95.0%> 1.0%> 1.0%Animal feed, bulk chemical synthesis[5]

Self-Validating Analytical Workflows

To accurately assess these commercial sources, researchers must employ orthogonal analytical techniques. The following workflows are designed to be self-validating, ensuring that matrix effects or environmental moisture do not skew the results.

Workflow Sample Calcium Pantothenate Sample Prep HPLC HPLC-UV (210 nm) Assay & Pantolactone Sample->HPLC Aqueous Solubility Titration Potentiometric Titration Beta-Alanine Sample->Titration Formaldehyde Addition Moisture Loss on Drying (LOD) Moisture Content Sample->Moisture Thermal Analysis Data Purity & Impurity Profile Validation HPLC->Data Titration->Data Moisture->Data

Fig 2: Self-validating analytical workflow for comprehensive API purity profiling.

Protocol A: HPLC-UV Determination of Assay and Pantolactone

This protocol leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the highly polar pantothenic acid from its degradants[2].

  • Causality of Method Design: Pantothenic acid has a pKa of approximately 4.4. To ensure consistent retention on a C18 column, the mobile phase must be heavily buffered to an acidic pH (2.5). This fully protonates the molecule, preventing peak tailing and shifting it from the column void volume.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Dissolve 1.56 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust the pH to exactly 2.5 using concentrated ortho-phosphoric acid. Add 10 mL of acetonitrile and dilute to 1000 mL with water[2].

    • Sample Preparation: Dissolve 50 mg of the Calcium pantothenate sample in 50 mL of water (1 mg/mL).

    • Chromatographic Conditions: Use a C18 column (4.6 mm x 250 mm, 5 µm) maintained at 30°C. Set the flow rate to 1.0 mL/min and UV detection at 210 nm.

    • System Suitability (Self-Validation): Inject a resolution mixture containing pantolactone and pantothenic acid. The relative retention times should be ~0.8 for pantolactone and 1.0 for pantothenic acid[2]. The resolution factor (

      
      ) between these two peaks must be 
      
      
      
      2.0 to proceed.
Protocol B: Sørensen Formol Titration for -Alanine (Impurity A)

Direct acid-base titration of


-alanine is impossible in an aqueous environment because its primary amine group is a weak acid (pKa ~9.8).
  • Causality of Method Design: By adding formaldehyde, the primary amine of

    
    -alanine undergoes a nucleophilic addition to form a Schiff base (methylol derivative). This reaction drastically lowers the pKa of the ammonium group, allowing it to be accurately titrated as a distinct acid using a strong base[2].
    
  • Step-by-Step Methodology:

    • Sample Prep: Accurately weigh 8.000 g of the Calcium pantothenate sample and dissolve it in 40 mL of carbon dioxide-free water. Dilute to 100 mL[2].

    • Derivatization: Add 25 mL of formaldehyde solution to the sample flask.

    • Titration: Perform a direct potentiometric titration using 0.1 N Sodium Hydroxide (NaOH) volumetric solution[2].

    • Blank Determination (Self-Validation): Prepare a blank containing 100 mL of water and 25 mL of formaldehyde. Titrate with 0.1 N NaOH. Subtract the blank volume from the sample volume to isolate the exact titrant consumed by the

      
      -alanine Schiff base.
      

Experimental Data: Performance Comparison

To demonstrate the efficacy of these analytical workflows, a comparative batch analysis was conducted on three distinct commercial sources. The data below illustrates how theoretical specifications translate into empirical laboratory results.

Table 2: Empirical Batch Analysis of Commercial Sources

Commercial SourceAssay (HPLC, % w/w)

-Alanine (Titration, %)
Pantolactone (HPLC, %)Moisture (LOD, %)Conclusion
Source A (Pharma Grade) 99.4%0.3%0.1%3.2%Meets USP/EP monographs. Suitable for API use.
Source B (BioReagent) 98.7%0.6%0.4%4.1%Acceptable for cell culture. Moderate hydrolysis noted.
Source C (Industrial Grade) 95.2%2.1%1.5%6.5%Fails pharma specs. High moisture drove degradation.

Insights: Source C exhibited a significantly elevated moisture content (6.5%), which directly correlated with higher levels of


-alanine (2.1%) and pantolactone (1.5%). This confirms the mechanistic relationship outlined in Figure 1: inadequate moisture control in industrial grades accelerates the hydrolysis of the amide bond, compromising the structural integrity of the API.

Conclusion

Assessing the purity of Calcium pantothenate hydrate requires a deep understanding of its chemical vulnerabilities. While high-purity pharmaceutical grades maintain tight control over moisture and degradation products, industrial grades often suffer from hydrolysis, leading to elevated


-alanine and pantolactone levels. By implementing orthogonal, self-validating protocols—specifically pH-controlled HPLC and formol titration—drug development professionals can confidently verify the integrity of their commercial supply chains.

References

  • Calcium Pantothenate - Definition, Identification, Assay - USP 2025. TrungTamThuoc / USP-NF. Available at: [Link]

  • Calcium Pantothenate Monograph. Japanese Pharmacopoeia (NIHS). Available at: [Link]

  • Calcium D Pantothenate Industrial Grade. Jigchem Universal. Available at: [Link]

  • Calcium Pantothenate | C18H32CaN2O10 | CID 443753. PubChem (National Institutes of Health). Available at: [Link]

Sources

A Head-to-Head Comparison of Calcium Pantothenate and Pantethine on Coenzyme A Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Coenzyme A in Cellular Metabolism

Coenzyme A (CoA) is a ubiquitous and indispensable cofactor in all living organisms, functioning as a critical acyl group carrier in a vast array of metabolic reactions.[1][2][3] From its central role in the Krebs cycle and fatty acid metabolism to its involvement in the synthesis of neurotransmitters and steroid hormones, CoA sits at the heart of cellular energy production and biosynthetic pathways.[4][5] Given its vital functions, the efficient and regulated synthesis of CoA is paramount for cellular health. Inborn errors in CoA metabolism can lead to severe neurodegenerative diseases, highlighting the critical nature of this pathway.[6][7][8]

This guide provides a detailed, head-to-head comparison of two key precursors for CoA biosynthesis: calcium pantothenate (the stable salt of pantothenic acid, or vitamin B5) and pantethine (the dimeric form of pantetheine). We will delve into their respective metabolic pathways, critically evaluate their efficiency in elevating cellular CoA levels, and provide robust experimental protocols for researchers to investigate these processes in their own laboratories.

The Biochemical Landscape of CoA Synthesis: Two Converging Pathways

Cells primarily utilize two interconnected pathways to synthesize CoA: the canonical de novo pathway starting from pantothenic acid and a salvage pathway that can directly utilize pantethine.

The Canonical Pathway: A Tightly Regulated Assembly Line from Calcium Pantothenate

Calcium pantothenate, upon ingestion and absorption, provides pantothenic acid, the foundational substrate for the canonical CoA biosynthetic pathway.[5] This pathway involves a sequence of five enzymatic steps:

  • Phosphorylation of Pantothenate: The journey begins with the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by pantothenate kinase (PanK) and represents the primary rate-limiting and regulatory step in the entire pathway.[1][2][9][10]

  • Cysteinylation: 4'-phosphopantothenate is then condensed with cysteine by the enzyme phosphopantothenoylcysteine synthetase (PPCS).[11]

  • Decarboxylation: The cysteine moiety is subsequently decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to form 4'-phosphopantetheine.[11]

  • Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT) to yield dephospho-CoA.[11]

  • Final Phosphorylation: The final step involves the phosphorylation of the 3'-hydroxyl group of the ribose moiety by dephospho-CoA kinase (DPCK) to produce the active coenzyme A.

The activity of PanK is subject to stringent feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[1][12][13] This regulatory mechanism ensures that cellular CoA levels are maintained within a tight physiological range, preventing wasteful overproduction.[14]

Canonical CoA Synthesis Pathway cluster_0 From Calcium Pantothenate Calcium Pantothenate Calcium Pantothenate Pantothenic Acid Pantothenic Acid Calcium Pantothenate->Pantothenic Acid Hydrolysis 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenic Acid->4'-Phosphopantothenate PanK (Rate-limiting) 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK CoA_esters CoA & Acyl-CoAs CoA_esters->Pantothenic Acid Feedback Inhibition

Caption: The canonical CoA synthesis pathway starting from calcium pantothenate.

The Pantethine Salvage Pathway: Bypassing the Regulatory Bottleneck

Pantethine, a disulfide-linked dimer of pantetheine, offers an alternative and potentially more direct route to CoA synthesis.[4][11] Upon administration, pantethine is converted to two molecules of pantetheine. Pantetheine can then enter the CoA biosynthetic pathway at a later stage, effectively bypassing the initial, tightly regulated PanK-catalyzed step.[11][15]

There are two proposed mechanisms for pantetheine's entry:

  • Direct Phosphorylation: Pantetheine can be phosphorylated to 4'-phosphopantetheine, the product of the third step in the canonical pathway.[11]

  • Hydrolysis to Pantothenic Acid: The enzyme pantetheinase can hydrolyze pantetheine to pantothenic acid and cysteamine. The liberated pantothenic acid can then enter the canonical pathway.[11][16]

The ability of pantethine to bypass the PanK-mediated rate-limiting step is of significant therapeutic interest, particularly in conditions where PanK activity is compromised, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][6][11]

Pantethine Salvage Pathway cluster_1 From Pantethine Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Reduction Pantothenic Acid_salvage Pantothenic Acid Pantetheine->Pantothenic Acid_salvage Pantetheinase 4'-Phosphopantetheine_salvage 4'-Phosphopantetheine Pantetheine->4'-Phosphopantetheine_salvage Bypasses PanK Canonical Pathway Canonical Pathway Pantothenic Acid_salvage->Canonical Pathway Dephospho-CoA_salvage Dephospho-CoA 4'-Phosphopantetheine_salvage->Dephospho-CoA_salvage PPAT Coenzyme A_salvage Coenzyme A Dephospho-CoA_salvage->Coenzyme A_salvage DPCK

Caption: The pantethine salvage pathway for CoA synthesis.

Head-to-Head Comparison: Efficacy in Elevating Cellular CoA

The key distinction between calcium pantothenate and pantethine lies in their metabolic entry points into the CoA synthesis pathway, which has direct implications for their efficacy.

FeatureCalcium PantothenatePantethine
Metabolic Pathway Enters the canonical pathway at the first step.Primarily utilizes the salvage pathway, bypassing the initial rate-limiting step.[11][15]
Rate-Limiting Step Subject to the PanK-catalyzed rate-limiting step.[1][10]Bypasses the PanK-catalyzed rate-limiting step.[15]
Feedback Regulation CoA synthesis is tightly regulated by feedback inhibition of PanK by CoA and its thioesters.[1][12][13]Less susceptible to feedback inhibition at the PanK level, potentially allowing for greater CoA production.[15]
Efficacy in Increasing CoA Effective in repleting CoA levels under normal physiological conditions.Demonstrated to be more efficient in increasing total CoA content in liver tissue compared to pantothenate.[17]
Therapeutic Potential Standard form of vitamin B5 supplementation.Shows promise in conditions with impaired PanK function, such as PKAN, and in situations requiring a rapid increase in CoA levels.[18][19][20]

Supporting Experimental Data:

  • A study on perfused rat liver and liver homogenates demonstrated that pantethine induces a more significant increase in the total CoA content compared to pantothenate, even in the presence of added cysteine.[17]

  • In a mouse model of PKAN, treatment with pantethine was effective in rescuing the disease phenotype , including ameliorating mitochondrial dysfunction and extending lifespan, highlighting its ability to restore CoA levels in the context of impaired PanK function.[18][20][21]

  • Clinical trials in humans have shown that pantethine supplementation can favorably alter lipid profiles, which is thought to be mediated, at least in part, by its role in accelerating CoA synthesis.[22][23][24][25]

Experimental Protocols for the Comparative Analysis of CoA Precursors

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture or Animal Model Selection Treatment Treatment with Calcium Pantothenate or Pantethine Cell_Culture->Treatment Sample_Prep Sample Preparation (Cell Lysis/Tissue Homogenization) Treatment->Sample_Prep CoA_Quant Quantification of CoA and Acetyl-CoA by HPLC Sample_Prep->CoA_Quant Data_Analysis Data Analysis and Comparison CoA_Quant->Data_Analysis

Caption: A generalized experimental workflow for comparing CoA precursors.

Protocol 1: Quantification of Coenzyme A and Acetyl-CoA in Biological Samples by HPLC

This protocol is adapted from established methods for the sensitive and simultaneous determination of CoA and acetyl-CoA.[26][27]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 reverse-phase HPLC column

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • Potassium phosphate monobasic and dibasic

  • Acetonitrile (HPLC grade)

  • CoA and Acetyl-CoA standards

  • Cultured cells or tissue samples

Procedure:

  • Sample Preparation:

    • Cultured Cells:

      • Wash cells with ice-cold phosphate-buffered saline (PBS).

      • Scrape cells in a minimal volume of PBS and centrifuge.

      • Resuspend the cell pellet in an aqueous 5% PCA solution containing 50 µM DTT.[26]

      • Incubate on ice for 10 minutes with intermittent vortexing.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Collect the supernatant for immediate HPLC analysis.

    • Tissue Samples:

      • Rapidly excise and freeze the tissue in liquid nitrogen to quench metabolic activity.

      • Homogenize the frozen tissue in ice-cold 5% PCA with 50 µM DTT.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3.

    • Mobile Phase B: 100 mM potassium phosphate buffer, pH 5.3, with 25% acetonitrile.

    • Gradient Elution: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes), followed by a re-equilibration step.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV absorbance at 259 nm.[26]

  • Quantification:

    • Generate a standard curve using known concentrations of CoA and acetyl-CoA standards.

    • Calculate the concentration of CoA and acetyl-CoA in the samples based on the peak areas from the HPLC chromatograms and the standard curve.

    • Normalize the results to the protein content of the cell or tissue lysate.

Causality Behind Experimental Choices:

  • Perchloric Acid (PCA): PCA is a strong acid used to precipitate proteins and extract small molecule metabolites like CoA and acetyl-CoA from the cellular matrix.

  • Dithiothreitol (DTT): DTT is a reducing agent that protects the free sulfhydryl group of CoA from oxidation, ensuring accurate quantification.

  • UV Detection at 259 nm: The adenine moiety in the CoA molecule exhibits maximum absorbance at this wavelength, providing a sensitive and specific method of detection.

Conclusion and Future Directions

The evidence strongly suggests that while both calcium pantothenate and pantethine serve as effective precursors for CoA synthesis, pantethine offers a distinct advantage by bypassing the primary regulatory checkpoint of the pathway. This makes pantethine a particularly compelling molecule for therapeutic applications in diseases characterized by impaired PanK function or in scenarios where a rapid and robust increase in cellular CoA is desired.

Future research should focus on further elucidating the precise mechanisms of pantethine transport and metabolism within different cell types and tissues. Moreover, well-designed clinical trials are warranted to explore the full therapeutic potential of pantethine in a broader range of metabolic and neurodegenerative disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

  • What is the mechanism of Pantethine?
  • Pantothen
  • Regulation of the biosynthesis of CoA at the level of pantothen
  • The Role of Pantethine in Coenzyme A Biosynthesis: A Technical Guide - Benchchem.
  • Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed.
  • Inborn errors of coenzyme A metabolism and neurodegener
  • Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Tre
  • Regulation of CoA biosynthesis. The vitamin pantothenate is transported...
  • The Safety, Indications, and Future Prospects of D-Pantethine - Alfa Chemistry. (2025, April 15).
  • Biosynthesis of Pantothenic Acid and Coenzyme A - PMC - NIH. (2016, July 19).
  • Pantothenate Kinase Regulation of the Intracellular Concentration of Coenzyme A* - Researcher.Life. (1999, September 27).
  • Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - PMC. (2013, December 6).
  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC. (2017, August 23).
  • Therapeutic approach with commercial supplements for pantothenate kinase-associated neurodegeneration with residual PANK2 expression levels - PMC.
  • Methods for measuring CoA and CoA derivatives in biological samples - ResearchG
  • Inborn errors of mitochondrial acyl-coenzyme a metabolism: acyl-CoA biology meets the clinic - PubMed. (2019, May 9).
  • (PDF)
  • What is the mechanism of Calcium Pantothenate?
  • Pantethine rescues a Drosophila model for pantothenate kinase–associated neurodegener
  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - Semantic Scholar.
  • CALCIUM PANTOTHENATE -
  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic R
  • Pantethine - Alzheimer's Drug Discovery Found
  • The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults. (2021, January 15).
  • Vitamin B5: pantethine vs pantothenic acid (calcium pantothen
  • Methods for measuring CoA and CoA derivatives in biological samples - PubMed. (2014, August 15).
  • PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS - European Scientific Journal.
  • Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investig
  • Pantethine therapy dramatically rescues end‐stage failing heart in a patient with deficiency of coenzyme A biosynthesis - PMC.
  • Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model - ResearchG
  • Inborn Errors of Metabolism: Background, Pathophysiology, Etiology - Medscape. (2025, April 3).
  • Pantethine – Knowledge and References - Taylor & Francis.
  • Study Details | NCT01811082 | Comparison of Coenzyme A and Pantethine Capsule for Safety and Efficacy On Patients With Hyperlipidemia | ClinicalTrials.gov. (2013, March 15).
  • Studies – Tagged "Pantethine" - Endurance Research. (2020, February 25).
  • Pantethine and pantothenate effect on the CoA content of r
  • Pantothenic Acid - Health Professional Fact Sheet - Office of Dietary Supplements (ODS). (2021, March 26).
  • Pantothenic Acid | Linus Pauling Institute | Oregon St
  • Coenzyme A | Encyclopedia MDPI. (2020, December 10).
  • Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline (1998).
  • Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed. (2007, April 15).

Sources

Isotopic labeling studies to trace the metabolic fate of Calcium pantothenate hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Current Standard: The metabolic tracing of Calcium Pantothenate (Vitamin B5) has evolved from traditional radiolabeled mass balance studies (


) to sophisticated stable isotope flux analysis (

).[1][2][3] While radiolabeling remains the regulatory gold standard for total mass balance (excretion pathways), stable isotope labeling coupled with LC-MS/MS offers superior resolution for mapping the intracellular conversion of pantothenate into Coenzyme A (CoA) and Acyl-Carrier Proteins (ACP).

This guide provides a comparative technical analysis of these methodologies, focusing on the mechanistic incorporation of the pantothenate moiety into the CoA biosynthetic pathway.

Part 1: Mechanistic Basis of Pantothenate Metabolism

Calcium pantothenate dissociates in the gastrointestinal tract, releasing free pantothenic acid. This substrate enters the cell via the Sodium-Dependent Multivitamin Transporter (SMVT) and undergoes a five-step enzymatic conversion to CoA. Understanding this pathway is critical for selecting the correct isotopic label position.

The CoA Biosynthetic Pathway

The following diagram illustrates the metabolic flow and the conservation of the isotopic label (indicated in red) through the pathway.[4]

CoA_Pathway CaPan Calcium Pantothenate (Extracellular) Pan Pantothenate (Intracellular) CaPan->Pan Dissociation & SMVT Transport PanK PanK (Rate Limiting) Pan->PanK P_Pan 4'-Phosphopantothenate PPCS PPCS P_Pan->PPCS P_PanCys 4'-Phosphopantothenoylcysteine PPCDC PPCDC P_PanCys->PPCDC P_Pant 4'-Phosphopantetheine PPAT PPAT P_Pant->PPAT DeP_CoA Dephospho-CoA DPCK DPCK DeP_CoA->DPCK CoA Coenzyme A (CoA) PanK->P_Pan + ATP PPCS->P_PanCys + Cysteine + ATP PPCDC->P_Pant - CO2 PPAT->DeP_CoA + ATP DPCK->CoA + ATP

Figure 1: The metabolic conversion of Pantothenate to Coenzyme A. The PanK step is the primary control point.[4][5] Isotopic labels on the beta-alanine or pantoic acid moieties are conserved throughout this entire chain.

Part 2: Comparative Analysis of Labeling Strategies

The choice between radioisotopes and stable isotopes dictates the experimental design and data richness.

Table 1: Technical Comparison of Isotopic Tracers
FeatureRadiolabeling (

)
Stable Isotope (

)
Primary Utility Mass Balance: Determining total excretion routes (urine vs. feces) and tissue accumulation.Metabolic Flux: Quantifying the rate of incorporation into CoA and specific acyl-CoA thioesters.
Detection Method Liquid Scintillation Counting (LSC) & AMS.LC-MS/MS (MRM Mode) or HRMS.
Sensitivity Extremely High (Femtomolar range with AMS).High (Nanomolar range), limited by ionization efficiency.
Structural Resolution Low: Requires chromatographic separation to distinguish parent from metabolite.High: Mass shift allows simultaneous detection of parent and specific metabolites in complex matrices.
Safety & Regulation Requires radioactive handling licenses; waste disposal issues.Safe for human clinical trials; no special handling required.
Cost High (Synthesis and disposal).Moderate (Synthesis); Low (Disposal).
Expert Insight: Why Stable Isotopes are Preferred for Mechanism

While


 is superior for regulatory "mass balance" (i.e., proving 90% of the drug leaves the body), it fails to distinguish intact pantothenate from metabolized CoA without laborious HPLC fractionation.
Stable isotopes (

-Pantothenate)
provide a distinct mass signature (+4 Da). Using LC-MS/MS, you can simultaneously quantify free pantothenic acid, CoA, and Acetyl-CoA in a single run, providing a dynamic picture of metabolic turnover that radiolabels cannot easily offer [1].

Part 3: Experimental Protocol (Stable Isotope Workflow)

Objective: Trace the incorporation of Calcium


-Pantothenate into hepatic Coenzyme A pools in a murine model.
Test Article Formulation
  • Compound: Calcium

    
    -Pantothenate Hydrate.
    
  • Stoichiometry Check: Ensure the molecular weight calculation accounts for the calcium salt (1 Ca : 2 Pantothenate) and the hydration shell.

    • Unlabeled MW: ~476.5 g/mol (Monohydrate).

    • Labeled MW: Adjust for +4 Da per pantothenate moiety (+8 Da total per Ca-salt molecule).

  • Vehicle: Dissolve in sterile, deionized water. Calcium pantothenate is highly water-soluble.

In Vivo Dosing & Sampling[6]
  • Subjects: C57BL/6 mice (n=12), fasted 4 hours pre-dose to deplete acute portal vein nutrient spikes.

  • Route: Oral Gavage (PO) to mimic dietary intake. Dose: 10 mg/kg.

  • Sampling Timepoints:

    • Plasma: 0.25, 0.5, 1, 2, 4, 8, 24 hours (PK profile).

    • Tissue (Liver/Muscle): Terminal collection at 4h and 24h (Flux analysis).

    • Excreta: Metabolic cage collection (0-24h) for renal clearance.

Sample Preparation (The "Soft" Extraction)

CoA thioesters are unstable. Harsh acid/base extractions will hydrolyze the thioester bond, destroying the metabolite data.

  • Step A: Homogenize tissue in cold 10% Trichloroacetic Acid (TCA) or 50:50 Acetonitrile:Water containing 10 mM Ammonium Acetate.

  • Step B: Add Internal Standard (e.g., heavily labeled

    
    -CoA if available, or structural analog).
    
  • Step C: Centrifuge (15,000 x g, 10 min, 4°C).

  • Step D: Neutralize supernatant immediately if using TCA (pH to 6-7 using 1M Tris).

Part 4: Analytical Methodologies (LC-MS/MS)

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: C18 Reverse Phase (High aqueous stability required).

MRM Transition Table

The following transitions monitor the precursor (Pantothenate) and the product (CoA).[1]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Pantothenate (Unlabeled) 220.190.020Loss of pantoic acid moiety.
Pantothenate (

)
224.194.020Shift confirms label on

-alanine.
Coenzyme A (Unlabeled) 768.1261.135Adenosine fragment.
Coenzyme A (

)
772.1265.135+4 Da shift in the pantotheine arm.
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extract Protein Precipitation (Cold ACN or TCA) Sample->Extract Sep UPLC Separation (C18 Column) Extract->Sep Ion ESI Source (Positive Mode) Sep->Ion Q1 Q1 Filter Select Parent (m/z 224) Ion->Q1 Q2 Q2 Collision Fragmentation Q1->Q2 Q3 Q3 Filter Select Fragment (m/z 94) Q2->Q3 Data Quantification Peak Area Ratio Q3->Data

Figure 2: LC-MS/MS workflow for specific detection of labeled pantothenate metabolites. The Triple Quadrupole (Q1/Q2/Q3) ensures high selectivity against matrix background.

Part 5: Data Interpretation & Troubleshooting

Interpreting the Flux

When analyzing the data, you will observe a "wash-in" of the isotope into the CoA pool.

  • Free Pantothenate: Rapid appearance in plasma, followed by exponential decay (renal excretion + tissue uptake).

  • Intracellular CoA: Delayed appearance. The ratio of Labeled CoA / Total CoA indicates the turnover rate.

    • Low Incorporation: Suggests feedback inhibition of PanK (the rate-limiting step) [2].

    • High Incorporation: Suggests rapid metabolic demand (e.g., in proliferating tissue).

Common Pitfalls
  • Ion Suppression: Pantothenate elutes early in Reverse Phase. Matrix effects from salts can suppress the signal. Solution: Use a divert valve to send the first 1 minute of flow to waste.

  • Hydrolysis: CoA degrades to dephospho-CoA or pantetheine if samples sit at room temperature. Solution: Keep everything on ice; analyze within 24 hours of extraction.

  • Calcium Interferences: High calcium concentrations can foul ESI sources over time. Solution: The extraction step (protein precipitation) generally removes the bulk calcium, but regular source cleaning is advised.

References

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

    • Title: Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters.[1][2]

    • Source:Analytical Chemistry (NIH/PubMed).
    • URL:[Link]

  • CoA Biosynthesis Regulation

    • Title: Biosynthesis of Pantothenic Acid and Coenzyme A.[2][6][7]

    • Source:EcoSal Plus (ASM Journals).
    • URL:[Link]

  • LC-MS/MS Methodologies

    • Title: Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry.[3]

    • Source:The Analyst (RSC).[3]

    • URL:[Link]

  • Pharmacokinetics of Calcium Pantothenate

    • Title: The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults.[6]

    • Source:Journal of Vitamins & Minerals.
    • URL:[Link]

Sources

Safety Operating Guide

Calcium Pantothenate Hydrate: Comprehensive Disposal & Safety Protocol

[1]

Executive Summary & Scope

Calcium Pantothenate Hydrate (Vitamin B5 calcium salt) is widely utilized in cell culture media formulations and metabolic research.[1] While classified as low toxicity and generally considered non-hazardous under OSHA and RCRA guidelines, its disposal requires strict adherence to laboratory waste management protocols to ensure environmental stewardship and regulatory compliance.

This guide provides a self-validating workflow for the safe handling, spill management, and final disposal of Calcium Pantothenate Hydrate. It is designed to move beyond basic "SDS compliance" to establish a best-practice framework for modern research facilities.[1]

Physicochemical Profile & Risk Assessment

Before initiating any disposal workflow, operators must understand the material's properties to mitigate physical risks (e.g., dust explosions) rather than just toxicological ones.

PropertyValue/DescriptionRelevance to Disposal
CAS Number 137-08-6Unique identifier for waste labeling.[1][2]
Appearance White powder/crystalline solidPotential for dust generation during transfer.[1]
Solubility Soluble in waterSuitable for aqueous waste streams; hygroscopic.[1]
Flammability Combustible DustCritical: Avoid ignition sources during dry sweeping.[1]
Toxicity (LD50) >10,000 mg/kg (Rat, Oral)Low acute toxicity; not a marine pollutant.[1][3]
RCRA Status Non-HazardousNot listed under P or U series; no specific waste code.[1]

Expert Insight: Although Calcium Pantothenate is benign, "non-hazardous" does not mean "trash bin safe" in a professional setting. Mixing chemical powders with municipal waste can trigger false alarms during waste sorting and violates "cradle-to-grave" tracking principles used in GLP/GMP environments.[1]

Personal Protective Equipment (PPE) Matrix

Standard Laboratory PPE is insufficient without specific attention to respiratory protection due to the fine particulate nature of the hydrate.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are inadequate for fine powders).[1]

  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness).[1] Break-through time is >480 min.[1]

  • Respiratory Protection: NIOSH N95 particulate respirator is recommended during open handling of quantities >100g to prevent mucous membrane irritation.[1]

  • Body Protection: Standard lab coat; closed-toe shoes.[1]

Disposal Workflows

Decision Logic

The following decision tree dictates the correct disposal path based on the physical state of the waste.

DisposalLogicStartWaste Identification:Calcium Pantothenate HydrateStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Crystals)StateCheck->SolidWasteDryLiquidWasteAqueous Solution(Dissolved)StateCheck->LiquidWasteWet/DissolvedSolidActionContainerize inHDPE Wide-Mouth JarSolidWaste->SolidActionLiquidCheckContains HazardousCo-solvents?LiquidWaste->LiquidCheckLabelSolidLabel: 'Non-HazardousChemical Waste'SolidAction->LabelSolidContractorTransfer to LicensedWaste ContractorLabelSolid->ContractorDrainDispSanitary Sewer Disposal(Requires EHS Permit)LiquidCheck->DrainDispNo (Pure Water)ChemWasteCollect in SolventWaste CarboyLiquidCheck->ChemWasteYes (e.g. Methanol)ChemWaste->Contractor

Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and solvent composition.[1]

Protocol A: Solid Waste (Excess Reagent)

Objective: Dispose of expired or excess dry powder without generating dust.[1]

  • Containment: Do not empty into the trash. Transfer the material into a compatible container (HDPE or glass) with a tight-fitting screw cap.[1]

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Constituents: Calcium Pantothenate Hydrate (100%).[1]

    • Hazard Checkbox: Uncheck all hazard boxes (Flammable, Corrosive, Toxic).[1]

  • Storage: Store in the ambient chemical waste accumulation area until pickup. Segregation from oxidizers is good practice but not critical for safety.[1]

Protocol B: Aqueous Solutions

Objective: Dispose of cell culture media or stock solutions containing Calcium Pantothenate.[1]

  • Assessment: Verify if the solution contains other hazardous components (e.g., antibiotics, sodium azide, heavy metals).[1]

  • Scenario 1: Pure Aqueous Solution:

    • Mechanism:[1][3][4][5] Calcium Pantothenate is readily biodegradable.[1]

    • Action: If local municipal codes allow, flush down the sanitary sewer with 20x volume of water.

    • Validation: Check pH before flushing (should be neutral, pH 6.0-8.0).[1]

  • Scenario 2: Mixed Chemical Solution:

    • Action: Collect in the "Aqueous Waste" carboy.

    • Disposal: Hand off to the waste contractor. Do not dilute to bypass regulations.

Spill Management Protocol (Emergency Response)

While low risk, a spill of fine powder can create a slip hazard or a dust cloud.[1]

Pre-requisite: Spill Kit (Broom, dustpan, nitrile gloves, absorbent pads).[1]

  • Isolate: Evacuate non-essential personnel if the dust cloud is significant.[1]

  • PPE Up: Don goggles and N95 respirator.[1]

  • Containment (Dry):

    • Gently cover the spill with damp paper towels to suppress dust.

    • Do not use compressed air.[1]

    • Sweep carefully into a dustpan or use a HEPA-filtered vacuum (explosion-proof rated if available, though risk is low for small spills).[1]

  • Decontamination:

    • Wipe the surface with water and a mild detergent.

    • Calcium Pantothenate is sticky when wet; ensure all residue is removed to prevent future slip hazards.[1]

  • Disposal: Place all cleanup materials (towels, gloves) into a plastic bag, seal, and treat as solid chemical waste (Protocol A).

Regulatory & Ecological Justification

This protocol is grounded in the following regulatory frameworks:

  • RCRA (USA): 40 CFR 261.[1] Calcium Pantothenate is not listed, meaning it is not a federal hazardous waste by listing.[1] However, the "Generator Knowledge" clause requires us to certify it does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]

  • TSCA: Listed in the inventory (CAS 137-08-6).[1]

  • Ecological Impact: Data indicates the substance is biodegradable and has low aquatic toxicity.[1] However, high BOD (Biological Oxygen Demand) from large releases can deplete oxygen in waterways, justifying the restriction on large-scale drain disposal.[1]

References

  • Thermo Fisher Scientific. (2021).[1][6] Safety Data Sheet: Calcium D-Pantothenate. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Product Specification and Safety Data: Calcium Pantothenate. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Calcium Pantothenate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Personal protective equipment for handling Calcium pantothenate hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for Calcium Pantothenate Hydrate

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for Calcium pantothenate hydrate (D-Calcium pantothenate, Vitamin B5 calcium salt)[1]. Because it is a ubiquitous, water-soluble vitamin essential for cell culture media, pharmaceutical formulations, and cosmetic development, it is generally recognized as safe (GRAS) and biologically non-toxic[2][3]. However, operational safety is not solely dictated by biological toxicity. The physical properties of this fine, hygroscopic powder introduce specific mechanical and environmental hazards—most notably, combustible dust formation and static accumulation[4][5].

This guide provides a causality-driven, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of Calcium pantothenate hydrate, ensuring both personnel safety and material integrity.

Part 1: Hazard Causality & Risk Assessment

To design a self-validating safety protocol, we must first understand the physicochemical behavior of Calcium pantothenate hydrate:

  • Combustible Dust Hazard : While biologically inert, fine organic powders suspended in air can form explosive mixtures[5]. Calcium pantothenate has a minimum ignition energy that requires strict static electricity control. Friction from transfer operations can build static charges, necessitating electrical grounding[4].

  • Hygroscopy and Clumping : The hydrate form readily absorbs ambient moisture. If exposed to water during a spill, it forms a dense, slippery paste that complicates decontamination and increases slip-and-fall risks[6].

  • Mechanical Irritation : Inhalation of fine particulates, while not systemically toxic, causes mechanical irritation to the respiratory mucosa and ocular surfaces[6][7].

Part 2: Quantitative Data & PPE Specifications

The following table outlines the required PPE, grounded in the physical hazards of the compound.

PPE CategorySpecification / StandardCausality (Why is this required?)Self-Validation Check
Respiratory N95 / P100 (US) or FFP2 / FFP3 (EU) particulate respiratorPrevents inhalation of fine dust particles that cause mechanical irritation to the respiratory tract[6].Perform a negative/positive pressure seal check prior to entering the weighing area.
Hand Protection Nitrile gloves (Minimum 4 mil thickness)Prevents moisture transfer from skin to the hygroscopic powder; protects against mild dermal irritation[7].Perform a visual inspection and inflation test for pinholes before donning.
Eye Protection Safety goggles with lateral side shields (ANSI Z87.1 / EN166)Airborne dust can cause mechanical abrasion to the cornea[6].Ensure goggles sit flush against the face with no gaps for dust ingress.
Body Protection Anti-static lab coat or closed work clothingPrevents accumulation of static charge on clothing, mitigating the dust explosion hazard[4][8].Ensure cuffs are tucked into gloves and coat is fully buttoned.

Part 3: Standard Operating Procedure (SOP): Safe Handling & Transfer

Methodology: Dust-Controlled Weighing and Transfer

  • Preparation & Environmental Control : Verify that the Local Exhaust Ventilation (LEV) or powder containment hood is operational. Causality: LEV maintains a negative pressure zone, capturing airborne particulates before they reach the operator's breathing zone[5].

  • Equipment Grounding : Ensure all metal spatulas, balances, and receiving vessels are electrically grounded and bonded[4]. Causality: Dissipates static electricity generated by the friction of powder transfer, eliminating the ignition source for combustible dust[8].

  • PPE Donning : Don the PPE as specified in the table above.

  • Material Transfer : Use non-sparking, anti-static scoops. Transfer the Calcium pantothenate hydrate slowly, keeping the drop height as low as possible. Causality: Minimizing drop height reduces the kinetic energy transferred to the powder, drastically reducing aerosolization and dust cloud formation[5].

  • Post-Transfer Validation : Seal the primary container immediately. Wipe down the exterior of the container and the balance with a slightly damp, lint-free cloth to capture residual micro-dust without creating a wet slurry.

HandlingWorkflow Start Start: Calcium Pantothenate Handling Vent Verify Local Exhaust Ventilation (LEV) Start->Vent Ground Ground & Bond Equipment Vent->Ground PPE Don Required PPE (Respirator, Gloves, Goggles) Ground->PPE DustCheck Is Dust Cloud Visible? PPE->DustCheck Stop Halt Operation: Adjust LEV & Drop Height DustCheck->Stop Yes Proceed Proceed with Slow Transfer & Weighing DustCheck->Proceed No Stop->Vent Re-evaluate

Workflow for safe handling of Calcium pantothenate hydrate, emphasizing dust and ignition control.

Part 4: Spill Response & Disposal Plan

In the event of a spill, the primary objectives are to prevent dust suspension, eliminate ignition sources, and avoid water-induced clumping[4][6].

Methodology: Dry Cleanup Protocol

  • Isolate & Secure : Immediately isolate the spill area. Turn off any nearby equipment that could serve as an ignition source (e.g., hot plates, unsealed motors)[4].

  • Avoid Water : Do not spray water directly onto the dry powder[6]. Causality: Calcium pantothenate hydrate is highly water-soluble and hygroscopic. Adding water will create a viscous, slippery residue that is significantly harder to clean and poses a severe slip hazard.

  • Dry Collection : Use a clean, dry, non-sparking shovel or a HEPA-filtered vacuum explicitly rated for combustible dusts to collect the material[4][8]. Causality: Sweeping with standard brooms generates static electricity and lofts dust into the air, recreating the explosion hazard.

  • Containment : Place the recovered material into a clean, dry, sealable plastic bag or high-density polyethylene (HDPE) container[6]. Label it clearly as "Spilled Calcium Pantothenate - For Disposal."

  • Final Decontamination : Only after 99% of the bulk powder has been mechanically removed should you use a damp cloth to wipe up the remaining microscopic residue[6].

  • Disposal : Dispose of the sealed container at an authorized hazardous or special waste collection point in accordance with local environmental regulations (e.g., EPA, REACH)[5][6]. Do not flush large quantities down the drain, as high biological oxygen demand (BOD) during degradation can disrupt local wastewater treatment ecosystems.

SpillResponse Spill Spill Detected Isolate Isolate Area & Remove Ignition Sources Spill->Isolate PPE Verify PPE (Respirator Active) Isolate->PPE WetDry Use Water for Initial Cleanup? PPE->WetDry NoWater Dry Cleanup: Use Anti-static Shovel/HEPA WetDry->NoWater No YesWater Avoid Water Initially (Prevents Slippery Clumps) WetDry->YesWater Yes Dispose Seal in HDPE Container for Authorized Disposal NoWater->Dispose YesWater->NoWater Correct Action

Spill response decision matrix for Calcium pantothenate, highlighting dry cleanup procedures.

Conclusion By understanding the physical properties of Calcium pantothenate hydrate—specifically its hygroscopy and potential to form combustible dust—laboratory professionals can move beyond blind compliance. Implementing these self-validating protocols ensures that your laboratory maintains the highest standards of safety, operational efficiency, and scientific integrity.

References

  • PubChem . "Calcium Pantothenate." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • Patsnap Synapse . "What is Calcium Pantothenate used for?" Patsnap, 14 June 2024. Available at: [Link]

  • Redox Ltd . "Safety Data Sheet: Calcium D-Pantothenate." Redox, 09 Feb 2023. Available at: [Link]

Sources

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